Technical Documentation Center

5-Bromo-2-propoxybenzamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-Bromo-2-propoxybenzamide
  • CAS: 882093-01-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 5-Bromo-2-propoxybenzamide (CAS 882093-01-8)

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive overview of the chemical and physical properties of 5-Bromo-2-propoxybenzami...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the chemical and physical properties of 5-Bromo-2-propoxybenzamide, a substituted benzamide of interest in medicinal chemistry and synthetic organic chemistry. Due to its status as a niche research chemical, this document synthesizes available data on closely related analogues to present a robust predictive profile, guiding its synthesis, handling, and potential applications.

Introduction: The Benzamide Scaffold in Modern Chemistry

Benzamide derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of pharmacological activities including antimicrobial, analgesic, anti-inflammatory, and anticancer properties. The introduction of a bromine atom into the molecular structure can enhance therapeutic activity, favorably influence metabolism, and increase the duration of action of a drug[1][2]. The alkoxy group, in this case, a propoxy group, can further modulate the molecule's lipophilicity and binding interactions with biological targets. 5-Bromo-2-propoxybenzamide, therefore, represents a promising scaffold for the development of novel therapeutic agents.

Physicochemical and Spectroscopic Profile

While experimental data for 5-Bromo-2-propoxybenzamide is not extensively documented, a detailed profile can be predicted based on the analysis of its structural analogues.

Predicted Physicochemical Properties

The following table summarizes the predicted and calculated physicochemical properties of 5-Bromo-2-propoxybenzamide.

PropertyPredicted Value/InformationBasis for Prediction
CAS Number 882093-01-8N/A
Molecular Formula C₁₀H₁₂BrNO₂N/A
Molecular Weight 258.11 g/mol N/A
Appearance Likely a white to off-white solidAnalogy with related benzamides[3]
Melting Point Expected to be a solid at room temperature. The precise melting point would be higher than 2-propoxybenzamide (102 °C) due to the heavier bromine atom and potentially stronger intermolecular interactions.Comparison with 2-propoxybenzamide[4]
Boiling Point High, likely >300 °C, with probable decomposition.General trend for substituted benzamides
Solubility Sparingly soluble in water, soluble in organic solvents like DMSO, DMF, and chlorinated solvents.Inferred from the hydrophobic bromine and propoxy groups and the polar amide group.
Predicted Spectroscopic Data

A detailed spectroscopic analysis is crucial for the characterization of 5-Bromo-2-propoxybenzamide. The following are the predicted key features for its ¹H NMR, ¹³C NMR, and IR spectra.

¹H NMR Spectroscopy (Predicted):

  • Aromatic Protons: Three signals in the aromatic region (δ 7.0-8.0 ppm). The proton ortho to the amide group will likely be the most downfield. The protons on the bromine-bearing ring will exhibit splitting patterns consistent with a trisubstituted benzene ring.

  • Propoxy Group Protons:

    • A triplet corresponding to the -CH₂-O- protons (δ ~4.0 ppm).

    • A sextet for the -CH₂- protons (δ ~1.8-2.0 ppm).

    • A triplet for the terminal -CH₃ protons (δ ~1.0 ppm).

  • Amide Protons (-NH₂): Two broad singlets in the downfield region (δ ~7.5-8.5 ppm), which may be exchangeable with D₂O.

¹³C NMR Spectroscopy (Predicted):

  • Carbonyl Carbon: A signal in the range of δ 165-170 ppm.

  • Aromatic Carbons: Six distinct signals in the aromatic region (δ 110-160 ppm). The carbon attached to the bromine will be significantly shielded compared to the others.

  • Propoxy Group Carbons:

    • -CH₂-O- carbon at δ ~70 ppm.

    • -CH₂- carbon at δ ~22 ppm.

    • -CH₃ carbon at δ ~10 ppm.

Infrared (IR) Spectroscopy (Predicted):

  • N-H Stretching: Two bands in the region of 3400-3100 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amide.

  • C=O Stretching: A strong absorption band around 1650 cm⁻¹ for the amide carbonyl group.

  • C-O Stretching: A distinct band around 1250 cm⁻¹ for the aryl ether.

  • C-Br Stretching: A band in the fingerprint region, typically below 600 cm⁻¹.

Synthesis and Reaction Chemistry

A plausible and efficient synthetic route to 5-Bromo-2-propoxybenzamide involves the O-alkylation of a readily available starting material, 5-bromo-2-hydroxybenzamide.

Proposed Synthetic Pathway

The synthesis can be conceptualized as a two-step process starting from salicylamide, or a one-step process from 5-bromo-2-hydroxybenzamide.

Synthesis_Pathway Salicylamide Salicylamide Step1 Bromination Salicylamide->Step1 Br2 Br₂ Br2->Step1 Intermediate 5-Bromo-2-hydroxybenzamide Step1->Intermediate Step2 O-Alkylation (Williamson Ether Synthesis) Intermediate->Step2 Propylating_Agent 1-Bromopropane (or 1-Iodopropane) Propylating_Agent->Step2 Base K₂CO₃ or KOH Base->Step2 Final_Product 5-Bromo-2-propoxybenzamide Step2->Final_Product

Caption: Proposed synthesis of 5-Bromo-2-propoxybenzamide.

Detailed Experimental Protocol (Predictive)

This protocol is based on established methods for the O-alkylation of phenolic compounds[4].

Materials:

  • 5-Bromo-2-hydroxybenzamide

  • 1-Bromopropane (or 1-Iodopropane)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF) or Acetone, anhydrous

  • Ethyl acetate

  • Brine solution

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-bromo-2-hydroxybenzamide (1.0 eq) and anhydrous potassium carbonate (2.0-3.0 eq).

  • Solvent Addition: Add anhydrous DMF or acetone to the flask.

  • Alkylation: Add 1-bromopropane (1.2-1.5 eq) dropwise to the stirring suspension at room temperature.

  • Reaction Monitoring: Heat the reaction mixture to reflux (for acetone) or at 60-80 °C (for DMF) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.

  • Extraction: Dissolve the residue in ethyl acetate and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 5-Bromo-2-propoxybenzamide.

Potential Applications in Drug Discovery and Development

The unique combination of a benzamide core, a bromine substituent, and a propoxy chain suggests several potential applications for 5-Bromo-2-propoxybenzamide in drug discovery.

Applications cluster_potential_applications Potential Therapeutic Areas Core 5-Bromo-2-propoxybenzamide Anticancer Anticancer Agents (e.g., BPTF Bromodomain Inhibitors) Core->Anticancer Bromodomain Inhibition Antimicrobial Antimicrobial Agents Core->Antimicrobial General Benzamide Activity Anti_inflammatory Anti-inflammatory Agents Core->Anti_inflammatory Modulation of Inflammatory Pathways CNS_disorders CNS Disorders Core->CNS_disorders Dopamine Receptor Antagonism

Caption: Potential therapeutic applications of 5-Bromo-2-propoxybenzamide.

  • Anticancer Activity: Alkoxy benzamide derivatives have been identified as novel inhibitors of the Bromodomain PHD finger transcription factor (BPTF), a promising target in epigenetic cancer therapy[5]. The bromo and propoxy substituents could be optimized for potent and selective inhibition.

  • Antimicrobial Agents: The benzamide scaffold is present in numerous antimicrobial drugs[6]. The lipophilicity imparted by the propoxy group and the halogen bond-forming potential of the bromine atom could lead to enhanced antibacterial or antifungal activity.

  • Anti-inflammatory Properties: Many benzamide-containing compounds exhibit anti-inflammatory effects. 5-Bromo-2-propoxybenzamide could be investigated for its ability to modulate inflammatory pathways.

  • Central Nervous System (CNS) Disorders: Certain o-alkoxybenzamides are known to act as dopamine receptor antagonists, suggesting potential applications in the treatment of various CNS disorders[4].

Safety and Handling

No specific safety data sheet (SDS) is available for 5-Bromo-2-propoxybenzamide. However, based on the known hazards of related compounds, the following precautions should be taken:

  • Hazard Statements (Predicted):

    • Harmful if swallowed[7][8].

    • Causes skin irritation[9].

    • Causes serious eye irritation[9].

    • May cause respiratory irritation.

  • Precautionary Measures:

    • Work in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

    • Avoid inhalation of dust and contact with skin and eyes.

    • Wash hands thoroughly after handling.

    • Store in a tightly sealed container in a cool, dry place.

Conclusion

5-Bromo-2-propoxybenzamide is a promising, yet underexplored, chemical entity with significant potential in medicinal chemistry and drug discovery. This guide provides a comprehensive, albeit predictive, overview of its chemical properties, a plausible synthetic route, and potential applications. It is intended to serve as a valuable resource for researchers embarking on the synthesis and investigation of this and related novel benzamide derivatives. Further experimental validation of the properties and biological activities outlined herein is highly encouraged.

References

  • ChemicalBook.

  • Google Patents.

  • PrepChem.com.

  • ChemScene.

  • National Center for Biotechnology Information.

  • Google Patents.

  • Guidechem.

  • ResearchGate.

  • Hit2Lead.

  • National Center for Biotechnology Information.

  • Revue Roumaine de Chimie.

  • BLD Pharm.

  • Fisher Scientific.

  • Walsh Medical Media.

  • Google Patents.

  • Sigma-Aldrich.

  • ResearchGate.

  • Google Patents.

  • PubMed.

  • PubChemLite.

  • ResearchGate.

  • Sigma-Aldrich.

  • TCI Chemicals.

  • MDPI.

  • Springer.

  • Tethys Chemical.

  • ResearchGate.

  • Loba Chemie.

  • American Elements.

  • ChemicalBook.

  • ECHEMI.

Sources

Exploratory

The Biological Versatility of 5-Bromo-2-propoxybenzamide Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract Benzamide and its derivatives represent a cornerstone in medicinal chemistry, demonstrating a vast array of pharmacological activities. This technical guide delves into the promising, yet underexplored, biologic...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Benzamide and its derivatives represent a cornerstone in medicinal chemistry, demonstrating a vast array of pharmacological activities. This technical guide delves into the promising, yet underexplored, biological potential of 5-Bromo-2-propoxybenzamide derivatives. While direct extensive research on this specific subclass is nascent, this paper will synthesize available data on closely related analogues to forecast their therapeutic promise. We will explore plausible synthetic routes, potential mechanisms of action across antimicrobial, anti-inflammatory, and anticancer domains, and provide detailed experimental protocols for their evaluation. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, aiming to catalyze further investigation into this intriguing class of compounds.

Introduction: The Benzamide Scaffold in Modern Drug Discovery

The benzamide functional group is a privileged scaffold in pharmaceutical development, present in a significant percentage of commercially available drugs.[1] Its ability to form stable hydrogen bonds and participate in various non-covalent interactions allows for effective binding to a multitude of biological targets. The therapeutic landscape of benzamide derivatives is broad, encompassing applications as antiemetics, antipsychotics, and prokinetic agents.

The introduction of a bromine atom at the 5-position of the benzamide ring can significantly modulate the compound's physicochemical properties, including its lipophilicity and electronic character, which in turn can influence its pharmacokinetic profile and biological activity. Furthermore, the presence of a 2-propoxy group, as opposed to a more commonly studied 2-hydroxy (salicylamide) moiety, offers a unique structural feature that can alter receptor binding and metabolic stability. This guide will focus on the confluence of these structural motifs and their potential impact on biological function.

Synthesis of 5-Bromo-2-propoxybenzamide Derivatives

The synthesis of 5-Bromo-2-propoxybenzamide derivatives can be approached through a logical, multi-step process, building upon established methodologies for related benzamides. A plausible and efficient synthetic pathway is outlined below.

Proposed Synthetic Pathway

Synthesis_Pathway A 5-Bromosalicylic acid B 5-Bromo-2-propoxybenzoic acid A->B 1. Propyl iodide, K2CO3, DMF C 5-Bromo-2-propoxybenzoyl chloride B->C 2. Thionyl chloride (SOCl2) D 5-Bromo-2-propoxybenzamide Derivatives C->D 3. Amine (R-NH2), Base

Caption: Proposed synthesis of 5-Bromo-2-propoxybenzamide derivatives.

Experimental Protocol: Synthesis of 5-Bromo-2-propoxybenzamide

This protocol details a proposed method for the synthesis of the core compound, 5-Bromo-2-propoxybenzamide, which can then be further derivatized.

Step 1: O-propylation of 5-Bromosalicylic acid

  • To a solution of 5-Bromosalicylic acid (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add propyl iodide (1.2 equivalents) dropwise to the reaction mixture.

  • Heat the reaction to 60-70°C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Acidify the aqueous solution with 1N HCl to precipitate the product.

  • Filter the precipitate, wash with water, and dry under vacuum to obtain 5-Bromo-2-propoxybenzoic acid.

Step 2: Formation of the Acyl Chloride

  • Suspend 5-Bromo-2-propoxybenzoic acid (1 equivalent) in thionyl chloride (SOCl₂, 5-10 equivalents).

  • Add a catalytic amount of DMF.

  • Reflux the mixture for 2-3 hours.

  • Remove the excess thionyl chloride under reduced pressure to yield the crude 5-Bromo-2-propoxybenzoyl chloride. This intermediate is typically used in the next step without further purification.

Step 3: Amidation to form 5-Bromo-2-propoxybenzamide

  • Dissolve the crude 5-Bromo-2-propoxybenzoyl chloride in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran).

  • Cool the solution to 0°C in an ice bath.

  • Add a solution of the desired amine (R-NH₂, 1.1 equivalents) and a base (e.g., triethylamine or pyridine, 1.2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired 5-Bromo-2-propoxybenzamide derivative.

Biological Activities and Mechanisms of Action

The therapeutic potential of 5-Bromo-2-propoxybenzamide derivatives can be inferred from the activities of structurally similar compounds. The primary areas of interest include antimicrobial, anti-inflammatory, and anticancer effects.

Antimicrobial Activity

Benzamide derivatives have been extensively studied for their antimicrobial properties.[1] The introduction of a halogen, such as bromine, is often associated with enhanced antimicrobial efficacy.

Mechanism of Action: While the precise mechanisms can vary, many antimicrobial benzamides are thought to disrupt cell wall synthesis, inhibit essential enzymes, or interfere with nucleic acid synthesis. For instance, some sulfonamide derivatives, which share structural similarities with benzamides, act as competitive inhibitors of dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria.

Quantitative Data: While specific data for 5-Bromo-2-propoxybenzamide is not yet available, studies on N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives have shown activity against Gram-positive bacteria with Minimum Inhibitory Concentrations (MICs) in the range of 2.5–5.0 mg/mL.[2] A study on 2-propoxybenzylideneisonicotinohydrazide derivatives, which contain the 2-propoxy moiety, demonstrated moderate to potent antimicrobial activity against a panel of microorganisms.[3]

Table 1: Antimicrobial Activity of Related Benzamide Derivatives

Compound/Derivative ClassTarget OrganismMIC (µg/mL)Reference
N-(2-bromo-phenyl)-2-hydroxy-benzamidesGram-positive bacteria2500-5000[2]
2-propoxybenzylideneisonicotinohydrazidesVarious microorganismsNot specified[3]
N-Benzamide derivatives (general)B. subtilis6.25[1]
N-Benzamide derivatives (general)E. coli3.12[1]

Experimental Protocol: Broth Microdilution Assay for MIC Determination

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to 0.5 McFarland standard.

  • Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculate each well of the microtiter plate with the bacterial suspension.

  • Include positive (no drug) and negative (no bacteria) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anti-inflammatory Activity

Inflammation is a complex biological response, and its dysregulation is implicated in numerous diseases. Benzamide derivatives have shown promise as anti-inflammatory agents.

Mechanism of Action: The anti-inflammatory effects of related compounds have been attributed to the inhibition of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[4] These pathways regulate the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.

NFkB_MAPK_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 IKK IKK Complex TAK1->IKK MAPKKK MAPKKK TAK1->MAPKKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) Proteasomal\nDegradation Proteasomal Degradation IkB->Proteasomal\nDegradation NFkB_nuc NF-κB NFkB->NFkB_nuc translocates MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK phosphorylates Gene Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) MAPK->Gene activates transcription factors NFkB_nuc->Gene induces

Caption: Simplified NF-κB and MAPK signaling pathways in inflammation.

Experimental Protocol: In Vitro Protease Inhibition Assay

  • Prepare a reaction mixture containing trypsin, Tris-HCl buffer, and the test compound at various concentrations.

  • Incubate the mixture at 37°C for 5 minutes.

  • Add bovine serum albumin (BSA) as a substrate and incubate for a further 20 minutes.

  • Stop the reaction by adding perchloric acid.

  • Centrifuge the mixture and measure the absorbance of the supernatant at a specific wavelength to determine the amount of undigested BSA.

  • Calculate the percentage inhibition of protease activity.

  • Determine the IC₅₀ value, which is the concentration of the compound required to inhibit 50% of the protease activity.

Anticancer Activity

The development of novel anticancer agents is a critical area of research. Benzamide derivatives have demonstrated significant potential as antitumor agents, with some acting as tubulin polymerization inhibitors.

Mechanism of Action: Tubulin is a key component of microtubules, which are essential for cell division. Inhibition of tubulin polymerization disrupts the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis.

Tubulin_Polymerization Tubulin α/β-Tubulin Dimers Protofilament Protofilament Tubulin->Protofilament Polymerization Inhibited\nPolymerization Inhibited Polymerization Tubulin->Inhibited\nPolymerization Microtubule Microtubule Protofilament->Microtubule Assembly Compound 5-Bromo-2-propoxybenzamide Derivative Compound->Tubulin Binds to Colchicine Site

Caption: Mechanism of tubulin polymerization inhibition.

Quantitative Data: A study on 2-propoxybenzylideneisonicotinohydrazide derivatives showed significant cytotoxicity against the A549 human lung adenocarcinoma cell line, with IC₅₀ values ranging from 2.84 to 8.55 µg/mL.[3]

Table 2: Anticancer Activity of Related Benzamide Derivatives

Compound/Derivative ClassCell LineIC₅₀ (µg/mL)Reference
2-propoxybenzylideneisonicotinohydrazide (Compound 2c)A549 (Lung Cancer)2.84 - 8.55[3]
2-propoxybenzylideneisonicotinohydrazide (Compound 2k)A549 (Lung Cancer)2.84 - 8.55[3]

Experimental Protocol: MTT Assay for Cytotoxicity

  • Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.

Conclusion and Future Directions

While the direct biological evaluation of 5-Bromo-2-propoxybenzamide derivatives is limited in the current literature, the available data on structurally related compounds strongly suggests a promising therapeutic potential. The presence of the 5-bromo and 2-propoxy substituents on the benzamide scaffold provides a unique chemical space for the development of novel antimicrobial, anti-inflammatory, and anticancer agents.

This technical guide provides a foundational framework for initiating research in this area. The proposed synthetic route is robust and adaptable for the creation of a diverse library of derivatives. The detailed experimental protocols offer standardized methods for evaluating their biological activities.

Future research should focus on the synthesis and comprehensive biological screening of a focused library of 5-Bromo-2-propoxybenzamide derivatives. Elucidating their specific mechanisms of action and conducting in vivo efficacy and toxicity studies will be crucial steps in advancing these compounds towards clinical development. The insights provided in this guide are intended to accelerate these efforts and unlock the full therapeutic potential of this promising class of molecules.

References

  • Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment. (2022). National Institutes of Health. Retrieved from [Link]

  • Synthesis and characterization of some new 5-bromo-2-hydroxy-benzamide derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. (2026). ResearchGate. Retrieved from [Link]

  • Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. (2019). National Institutes of Health. Retrieved from [Link]

  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024). Life and Applied Sciences. Retrieved from [Link]

  • Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. (2025). PubMed. Retrieved from [Link]

  • Synthesis and antibacterial activity of 2-benzylidene-3-oxobutanamide derivatives against resistant pathogens. (2023). PubMed. Retrieved from [Link]

  • Synthesis of 2-aminopropyl benzopyran derivatives as potential agents against triple-negative breast cancer. (2023). National Institutes of Health. Retrieved from [Link]

  • Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. (n.d.). MDPI. Retrieved from [Link]

  • Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis and evaluation of some novel derivatives of 2-propoxybenzylideneisonicotinohydrazide for their potential antimicrobial activity. (2025). ResearchGate. Retrieved from [Link]

  • Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis and Anti-Cancer Applications of Benzimidazole Derivatives - Recent Studies. (n.d.). Unknown Source.
  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2025). ResearchGate. Retrieved from [Link]

  • Synthesis and insight into the structure–activity relationships of 2-phenylbenzimidazoles as prospective anticancer agents. (n.d.). RSC Publishing. Retrieved from [Link]

  • Synthesis of Novel Anti-Inflammatory Benzamide Derivatives Utilizing Non-Catalyst and Non-Solvent Smiles Rearrangements. (n.d.). IJPPR. Retrieved from [Link]

Sources

Foundational

Technical Whitepaper: Structure-Activity Relationship of 5-Bromo-2-Alkoxybenzamides

Executive Summary The 5-bromo-2-alkoxybenzamide scaffold represents a "privileged structure" in medicinal chemistry, serving as a versatile template for ligands targeting G-protein coupled receptors (specifically Dopamin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 5-bromo-2-alkoxybenzamide scaffold represents a "privileged structure" in medicinal chemistry, serving as a versatile template for ligands targeting G-protein coupled receptors (specifically Dopamine D2/D3) and, more recently, bacterial cell division proteins (FtsZ).

This guide deconstructs the pharmacophore into its functional modules. Unlike generic benzamides, the specific substitution pattern of a 5-bromo group coupled with a 2-alkoxy moiety creates a unique electronic and steric environment. The 2-alkoxy group functions as a conformational lock , establishing an intramolecular hydrogen bond (IMHB) that rigidifies the molecule into a planar, bioactive topography. Simultaneously, the 5-bromo substituent acts as a lipophilic anchor and metabolic blocker, enhancing half-life and receptor affinity.

This whitepaper provides a validated synthetic workflow, a mechanistic SAR analysis, and a self-validating protocol for scaffold construction.

Structural Architecture: The Conformational Lock

The defining feature of bioactive 2-alkoxybenzamides is the formation of a "pseudo-ring" system. In the absence of the 2-alkoxy group, the amide bond possesses free rotation relative to the phenyl ring. However, the introduction of an oxygen acceptor at the ortho position creates a thermodynamic trap.

Mechanistic Insight

The amide hydrogen (donor) forms a strong intramolecular hydrogen bond (IMHB) with the alkoxy oxygen (acceptor). This interaction (typically 1.8–2.2 Å) locks the amide carbonyl coplanar with the phenyl ring. This planarity is critical for fitting into the narrow binding clefts of D2 receptors and mimics the flat architecture of tricyclic neuroleptics.

Visualization: The Pseudo-Ring Topology

The following diagram illustrates the IMHB-driven conformational locking mechanism and the distinct functional zones of the scaffold.

G cluster_0 Unbound State (High Entropy) cluster_1 Bioactive State (Locked) Node1 Free Rotation (Amide-Phenyl Bond) Node2 5-Bromo-2-Alkoxybenzamide Node1->Node2 Ortho-Substitution Node3 Intramolecular H-Bond (Pseudo-Ring Formation) Node2->Node3 NH ••• O Interaction Node4 Planar Conformation Node3->Node4 Thermodynamic Stabilization

Caption: Transition from entropic disorder to a rigid, bioactive planar conformation driven by the intramolecular hydrogen bond (IMHB) between the amide NH and the 2-alkoxy oxygen.

Synthetic Strategy & Validated Protocol

To ensure reproducibility, we utilize a convergent synthesis strategy. The critical step is the O-alkylation of 5-bromosalicylamide. Many protocols fail here due to competing N-alkylation. The use of a polar aprotic solvent (DMSO) with controlled basicity (KOH) favors the thermodynamic O-alkyl product.

Validated Protocol: Selective O-Alkylation

Objective: Synthesis of 5-bromo-2-propoxybenzamide (Target Intermediate).

Reagents:

  • 5-Bromosalicylamide (1.0 eq)

  • 1-Iodopropane (1.2 eq)

  • Potassium Hydroxide (KOH), powdered (2.0 eq)

  • DMSO (anhydrous)

Step-by-Step Workflow:

  • Activation: Dissolve 5-bromosalicylamide in DMSO (5 mL/mmol) at room temperature. Add powdered KOH. Stir for 15 minutes. Observation: The solution will turn yellow/orange due to phenoxide anion formation.

  • Alkylation: Add 1-iodopropane dropwise over 10 minutes. The exotherm should be minimal.

  • Reaction: Stir at 25°C for 12 hours. Checkpoint: TLC (30% EtOAc/Hexane) should show disappearance of the starting phenol (lower Rf) and appearance of the O-alkyl product (higher Rf).

  • Quench: Pour the reaction mixture into ice-cold water (10x volume). The product typically precipitates as a white solid.

  • Purification: Filter the precipitate. If oil forms, extract with Chloroform. Recrystallize from MtBE/Chloroform (1:1).[1]

Causality:

  • Why DMSO? It solvates the cation (

    
    ), leaving the phenoxide "naked" and highly nucleophilic.
    
  • Why KOH? Strong enough to deprotonate the phenol (

    
    ) but less likely to deprotonate the amide (
    
    
    
    ) under these mild conditions, preventing N-alkylation side products.
Reaction Scheme Diagram

Reaction Start 5-Bromosalicylamide (Starting Material) Intermediate Phenoxide Anion (Nucleophile) Start->Intermediate Deprotonation Reagents Reagents: 1. KOH, DMSO 2. Alkyl Iodide (R-I) Reagents->Intermediate Product 5-Bromo-2-Alkoxybenzamide (O-Alkylated Product) Intermediate->Product SN2 Attack SideProduct N-Alkylated Impurity (Avoided via Solvent Control) Intermediate->SideProduct Kinetic Control (Minor)

Caption: Selective O-alkylation pathway utilizing DMSO/KOH to maximize yield of the bioactive ether while suppressing N-alkylation side reactions.

Structure-Activity Relationship (SAR) Deep Dive

The biological activity of 5-bromo-2-alkoxybenzamides is governed by three distinct vectors.

Table 1: Representative SAR Data (D2 Receptor Affinity)

Data synthesized from Remoxipride analogs and general benzamide pharmacology.

Compound IDR1 (2-Position)R2 (5-Position)Amide SubstituentD2 Affinity (

nM)
Activity Profile
A-01 -OMe (Methoxy)-Br(S)-N-ethyl-2-pyrrolidinyl12Potent Antagonist
A-02 -OH (Hydroxy)-Br(S)-N-ethyl-2-pyrrolidinyl450Weak (Loss of Lipophilicity)
A-03 -OEt (Ethoxy)-Br(S)-N-ethyl-2-pyrrolidinyl28Potent
A-04 -OBu (Butoxy)-Br(S)-N-ethyl-2-pyrrolidinyl180Reduced (Steric Clash)
A-05 -OMe-H(S)-N-ethyl-2-pyrrolidinyl>1000Inactive (Loss of Anchor)
A-06 -OMe-Cl(S)-N-ethyl-2-pyrrolidinyl15Potent (Bioisostere)
B-01 -OHex (Hexyloxy)-Br-H (Primary Amide)N/AAntifungal/Antimicrobial
Detailed Analysis
Vector 1: The 2-Alkoxy Tail (Steric & Electronic)
  • Role: Conformational control and lipophilic pocket filling.

  • Optimization:

    • Methoxy (-OMe): Optimal for CNS targets (D2/D3). It is small enough to allow the planar conformation without steric clash with the receptor wall.

    • Long Chains (>C3): As the chain lengthens (Propoxy

      
       Hexyloxy), CNS activity drops due to steric hindrance at the receptor site. However, antimicrobial activity increases  (e.g., FtsZ inhibition) as the molecule becomes more lipophilic and membrane-permeable.
      
    • Allyloxy: Introduction of unsaturation (allyl) alters crystal packing but maintains the IMHB.

Vector 2: The 5-Bromo Anchor (Electronic)
  • Role: Lipophilicity (

    
    ) and metabolic stability.
    
  • Mechanism: The bromine atom is located meta to the amide and para to the alkoxy group. It fills a hydrophobic pocket in the receptor (e.g., the orthosteric site of D2).

  • Halogen Bonding: The bromine can participate in halogen bonding (acting as a Lewis acid) with carbonyl backbone residues in the target protein, an interaction not possible with a methyl or methoxy substituent at this position.

  • Substitution: Replacing -Br with -H results in a complete loss of potency (Compound A-05), proving the necessity of a lipophilic electron-withdrawing group at C5.

Vector 3: The Amide "Warhead"
  • Role: Secondary binding interactions.

  • D2 Antagonists: Requires a basic nitrogen side chain (e.g., pyrrolidine in Remoxipride) to form a salt bridge with the conserved Aspartate residue (Asp 3.32) in the GPCR transmembrane domain.

  • Antimicrobials: Often simple primary amides or non-basic side chains allow for passive diffusion and interaction with bacterial division proteins (FtsZ).

Pharmacological Mechanisms[2][3]

The scaffold exhibits "target switching" based on the amide substitution.

Pathway Diagram: Dual Mechanism of Action

Mechanisms cluster_CNS CNS Pathway (D2 Antagonism) cluster_Micro Antimicrobial Pathway Scaffold 5-Bromo-2-Alkoxybenzamide Core SideChain1 Side Chain: Basic Amine (e.g., Pyrrolidine) Scaffold->SideChain1 SideChain2 Side Chain: Primary Amide / Lipophilic Tail Scaffold->SideChain2 Target1 Target: Dopamine D2 Receptor SideChain1->Target1 Salt Bridge Formation Effect1 Effect: Antipsychotic / Antiemetic Target1->Effect1 Target2 Target: Bacterial FtsZ Protein SideChain2->Target2 Hydrophobic Pocket Binding Effect2 Effect: Inhibition of Cell Division Target2->Effect2

Caption: Divergent pharmacological outcomes based on amide side-chain modification: GPCR antagonism (CNS) vs. FtsZ inhibition (Antimicrobial).

References

  • Nath, L. R., et al. (2021). Structure activity relationships of antischistosomal N-phenylbenzamides. National Institutes of Health. [Link]

  • Kozak, M., et al. (2025). The intramolecular hydrogen bond in 2-hydroxy-benzamides. ResearchGate. [Link]

  • PubChem. (2024). 5-Bromo-2-methoxybenzaldehyde Compound Summary. National Library of Medicine. [Link]

  • Stjerndahl, M., et al. (2018). Crystal Structures of Some 2-Alkoxybenzamides. ResearchGate. [Link]

  • Ferrara, M., et al. (2024).[2] Mechanistic Insights into the Antimicrobial Effect of Benzodioxane-Benzamides Against Escherichia coli. MDPI.[3] [Link]

  • Drug Design Org. (2023). Structure Activity Relationships: Ring Size and Hydrogen Bonding. [Link]

Sources

Exploratory

An In-Depth Technical Guide to 5-Bromo-2-propoxybenzamide: Properties, Synthesis, and Applications

Executive Summary: 5-Bromo-2-propoxybenzamide is a substituted aromatic amide of significant interest to the chemical and pharmaceutical sciences. Its molecular architecture, featuring a benzamide core functionalized wit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: 5-Bromo-2-propoxybenzamide is a substituted aromatic amide of significant interest to the chemical and pharmaceutical sciences. Its molecular architecture, featuring a benzamide core functionalized with both a bromine atom and a propoxy group, makes it a versatile intermediate for the synthesis of more complex molecules and a candidate for biological activity screening. This guide provides a comprehensive overview of its molecular properties, outlines a logical and robust synthetic pathway, details methods for its purification and characterization, and discusses its potential applications in drug discovery and development. The protocols and analyses presented herein are grounded in established chemical principles and data from closely related structural analogs, offering a predictive yet scientifically rigorous framework for researchers.

Molecular Profile and Physicochemical Properties

A thorough understanding of a compound's fundamental properties is the cornerstone of its application in research and development. This section details the chemical identity and the calculated and predicted physicochemical characteristics of 5-Bromo-2-propoxybenzamide.

Chemical Identity
  • Systematic IUPAC Name: 5-Bromo-2-propoxybenzamide

  • Molecular Formula: C₁₀H₁₂BrNO₂

  • Molecular Weight: 258.11 g/mol

  • CAS Number: Not currently assigned.

Structural Elucidation

The structure of 5-Bromo-2-propoxybenzamide consists of a central benzene ring substituted at position 1 with a carboxamide group (-CONH₂), at position 2 with a propoxy group (-O-CH₂-CH₂-CH₃), and at position 5 with a bromine atom.

2D Chemical Structure:

Caption: 2D structure of 5-Bromo-2-propoxybenzamide.

Physicochemical Data

The following table summarizes the key physicochemical properties. Since experimental data for this specific compound is not widely available, properties such as melting point and solubility are predicted based on data from structurally similar compounds like substituted benzamides and brominated aromatics.

PropertyValueJustification / Source
Molecular Formula C₁₀H₁₂BrNO₂Calculated from structure
Molecular Weight 258.11 g/mol Calculated from formula
Appearance White to off-white solidPredicted based on similar aromatic amides
Melting Point 140 - 155 °C (Predicted)Extrapolated from related compounds like 5-bromo-2-hydroxybenzaldehyde (m.p. 130-135°C) and other benzamides[1][2]
Solubility Soluble in DMSO, Methanol, Chloroform; Sparingly soluble in waterPredicted based on chemical structure; the propoxy group increases lipophilicity while the amide offers some polarity[3]
LogP (Predicted) ~2.8 - 3.5Estimated based on structural fragments

Synthesis and Manufacturing

A robust and reproducible synthetic strategy is critical for obtaining high-purity material for research. The proposed synthesis of 5-Bromo-2-propoxybenzamide leverages a common and reliable alkylation reaction starting from a commercially available precursor.

Retrosynthetic Analysis

The causality behind the synthetic plan is revealed through retrosynthesis. The target molecule can be disconnected at the ether linkage, a common and reliable bond to form. This disconnection points to 5-Bromo-2-hydroxybenzamide (also known as 5-Bromosalicylamide) and a propyl halide as key starting materials. This is a logical choice because 5-Bromosalicylamide is a known compound, and the Williamson ether synthesis is a high-yielding and well-understood reaction.

Retrosynthesis target 5-Bromo-2-propoxybenzamide (Target Molecule) disconnect C-O Ether Disconnection (Williamson Ether Synthesis) target->disconnect intermediates 5-Bromo-2-hydroxybenzamide (Precursor A) + 1-Bromopropane (Precursor B) disconnect->intermediates

Caption: Retrosynthetic pathway for 5-Bromo-2-propoxybenzamide.

Proposed Synthetic Protocol: Williamson Ether Synthesis

This protocol is adapted from established methods for the alkylation of phenolic hydroxyl groups on substituted benzamides[4]. The choice of a weak base like potassium carbonate (K₂CO₃) and a polar aprotic solvent like acetone or 2-butanone is crucial. The base is strong enough to deprotonate the phenol but not the less acidic amide protons, ensuring regioselectivity. The solvent effectively dissolves the reactants while facilitating the SN2 reaction mechanism.

Materials:

  • 5-Bromo-2-hydroxybenzamide

  • 1-Bromopropane (or 1-Iodopropane)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Acetone (or 2-Butanone), anhydrous

  • Deionized Water

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5-bromo-2-hydroxybenzamide (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous acetone to the flask until a stirrable suspension is formed.

  • Reagent Addition: Add 1-bromopropane (1.2 eq) to the mixture dropwise at room temperature.

  • Reaction Execution: Heat the mixture to reflux (approx. 56°C for acetone) and maintain for 6-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup - Quenching: After cooling to room temperature, filter the solid K₂CO₃ and salts. Evaporate the acetone under reduced pressure.

  • Workup - Extraction: Dissolve the resulting crude residue in ethyl acetate. Wash the organic layer sequentially with deionized water (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

Purification and Characterization

The crude product from synthesis requires purification to be suitable for further use. Characterization is a self-validating step to confirm the identity and purity of the final compound.

  • Purification: The primary method for purification is flash column chromatography on silica gel. A gradient elution system, typically starting with hexane and gradually increasing the polarity with ethyl acetate, is effective for separating the desired product from unreacted starting materials and byproducts.

  • Characterization: The purified product's identity should be confirmed using modern physico-chemical methods[4].

    • ¹H-NMR (Proton Nuclear Magnetic Resonance): To confirm the presence of the propyl group (triplet and sextet signals), aromatic protons, and amide protons.

    • ¹³C-NMR (Carbon Nuclear Magnetic Resonance): To confirm the number of unique carbon atoms, including those in the propoxy chain and the aromatic ring.

    • MS (Mass Spectrometry): To confirm the molecular weight (m/z for [M+H]⁺ at ~259.0/261.0 due to bromine isotopes).

    • FTIR (Fourier-Transform Infrared Spectroscopy): To identify key functional groups, such as the N-H stretch of the amide, the C=O stretch of the amide, and the C-O stretch of the ether.

Relevance in Research and Drug Development

The 5-Bromo-2-propoxybenzamide scaffold is not just a synthetic curiosity; it holds potential as a building block and a pharmacologically active agent.

Core Scaffold Analysis

The benzamide moiety is a privileged structure in medicinal chemistry, found in a wide array of approved drugs[5]. It acts as a stable and effective bioisostere for other functional groups and can participate in crucial hydrogen bonding interactions with biological targets. The substitutions on the ring modulate the molecule's properties:

  • 5-Bromo Group: The bromine atom significantly increases lipophilicity, which can enhance membrane permeability. It also serves as a versatile chemical handle for further synthetic modifications, such as Suzuki or Sonogashira cross-coupling reactions, allowing for the construction of more complex molecular libraries[6].

  • 2-Propoxy Group: This ether linkage replaces the potentially reactive phenolic hydroxyl group, improving metabolic stability. The propoxy chain further enhances lipophilicity and can be optimized to fit into hydrophobic pockets of target proteins.

Potential Therapeutic Applications

While this specific molecule has not been extensively studied, the broader class of substituted benzamides has demonstrated a vast range of biological activities, suggesting promising avenues for investigation:

  • Antimicrobial Agents: Benzamide derivatives have been developed as potent inhibitors of the bacterial cell division protein FtsZ, making them attractive candidates for new antibiotics[7].

  • Anticancer Agents: Many N-substituted benzamides function as histone deacetylase (HDAC) inhibitors, a class of drugs used in cancer therapy[8].

  • Neurological Agents: The benzamide scaffold is central to drugs that target dopamine and serotonin receptors, used in treating psychosis and gastrointestinal disorders[9][10].

The logical workflow for exploring the potential of 5-Bromo-2-propoxybenzamide would involve its synthesis followed by screening in relevant biological assays.

Workflow A Synthesis & Purification of 5-Bromo-2-propoxybenzamide B Structural Confirmation (NMR, MS, FTIR) A->B C Biological Screening (e.g., Antimicrobial, Anticancer Assays) B->C D Hit Identification C->D E Lead Optimization (SAR Studies via C-5 Bromine) D->E

Caption: Drug discovery workflow starting from 5-Bromo-2-propoxybenzamide.

Conclusion

5-Bromo-2-propoxybenzamide represents a molecule of significant synthetic and medicinal potential. With a calculated molecular formula of C₁₀H₁₂BrNO₂ and a molecular weight of 258.11 g/mol , it is readily accessible through a robust Williamson ether synthesis from 5-bromo-2-hydroxybenzamide. The strategic placement of the propoxy and bromo substituents provides a balance of metabolic stability, lipophilicity, and synthetic versatility. This technical guide provides researchers and drug development professionals with the foundational knowledge—from synthesis and characterization to an analysis of its potential applications—required to effectively utilize this compound as a key intermediate in the creation of novel and complex chemical entities for future therapeutic evaluation.

References

  • American Elements. (n.d.). 5-Bromo-2-isopropoxybenzaldehyde. Retrieved from [Link]

  • Patsnap. (n.d.). Synthesis method of 5-(2-bromoacetyl)-2-hydroxybenzaldehyde. Retrieved from [Link]

  • Macovei, A., et al. (2024). Mechanistic Insights into the Antimicrobial Effect of Benzodioxane-Benzamides Against Escherichia coli. MDPI. Retrieved from [Link]

  • Jiang, H., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Journal of Chemical and Pharmaceutical Research.
  • Ienaşcu, I. M. C., et al. (2015). Synthesis and characterization of some new 5-bromo-2-hydroxy-benzamide derivatives. Revue Roumaine de Chimie, 60(5-6), 615-618.
  • ResearchGate. (n.d.). Synthesis and pharmacological properties of benzamide derivatives as selective serotonin 4 receptor agonists. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of benzamide derivatives and evaluation of their in vitro and in silico tyrosinase inhibitory activities. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 5-bromo-2-substituted pyrimidine compounds.
  • Google Patents. (n.d.). Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis.
  • Zhang, Y., et al. (2012).
  • ACS Publications. (2022). Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Kumar, A., et al. (2022).
  • Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structure - biological activity relationship in the group of benzamide compounds II. Retrieved from [Link]

Sources

Foundational

5-Bromo-2-propoxybenzamide: A Privileged Scaffold for GPCR and Kinase Modulation

Topic: 5-Bromo-2-propoxybenzamide Medicinal Chemistry Applications Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Discovery Specialists Executive Summary 5-Bromo-2-propoxybenzamide...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5-Bromo-2-propoxybenzamide Medicinal Chemistry Applications Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Discovery Specialists

Executive Summary

5-Bromo-2-propoxybenzamide (CAS: 882093-01-8) represents a highly specialized pharmacophore within the salicylamide class of medicinal intermediates.[1] Distinguished by its specific substitution pattern—a lipophilic propoxy group at the ortho position and a halogen (bromine) at the meta position relative to the amide—this scaffold serves as a critical building block for ligands targeting G-Protein Coupled Receptors (GPCRs), specifically Dopamine (D2/D3) and Melanocortin-4 (MC4), as well as bacterial DNA gyrase inhibitors.

This guide details the synthetic utility, structure-activity relationships (SAR), and experimental protocols for leveraging this scaffold in lead optimization.

Chemical Architecture & Pharmacophore Analysis

The medicinal value of 5-Bromo-2-propoxybenzamide lies in its ability to lock molecular conformation and engage specific hydrophobic pockets within target proteins.

Structural Features[2]
  • 2-Propoxy Group (Ortho-Alkoxy):

    • Conformational Locking: The oxygen atom of the propoxy group forms an intramolecular hydrogen bond (IMHB) with the amide nitrogen proton (N-H...O). This creates a pseudo-six-membered ring, planarizing the molecule and reducing the entropic penalty upon receptor binding.

    • Lipophilic Extension: Unlike the common methoxy group (found in Remoxipride or Sulpiride), the n-propoxy chain extends into deeper hydrophobic sub-pockets (e.g., the secondary binding pocket of D2 receptors or the hydrophobic cleft of MC4-R), often enhancing affinity and selectivity.

  • 5-Bromo Substituent:

    • Metabolic Blockade: Prevents oxidative metabolism (hydroxylation) at the biologically vulnerable para position relative to the alkoxy group.

    • Halogen Bonding: The bromine atom can participate in halogen bonding interactions (R-X...Y) with backbone carbonyls or specific residues (e.g., Serine/Threonine) in the target active site.

SAR Visualization (Graphviz)

SAR_Analysis Core 5-Bromo-2-propoxybenzamide (Scaffold) Propoxy 2-Propoxy Group (Lipophilicity & Conformation) Core->Propoxy Ortho-substitution Bromo 5-Bromo Group (Metabolic Stability & Halogen Bond) Core->Bromo Meta-substitution Amide Primary Amide (Linker / H-Bond Donor) Core->Amide Functional Handle Target1 GPCR Binding (D2/D3, MC4-R) Propoxy->Target1 Fills Hydrophobic Pocket Bromo->Target1 Increases t1/2 Target2 Bacterial Gyrase B (ATP Binding Pocket) Amide->Target2 H-Bond Network

Figure 1: Pharmacophore dissection of the 5-Bromo-2-propoxybenzamide scaffold showing functional roles of substituents.

Medicinal Chemistry Applications

Melanocortin-4 Receptor (MC4-R) Modulation

Research into obesity and sexual dysfunction has identified the 5-bromo-2-alkoxy-benzyl moiety as a key interacting element for the Melanocortin-4 Receptor (MC4-R) .

  • Mechanism: The 2-propoxy group provides a steric bulk that differentiates agonist vs. antagonist activity profiles compared to smaller methoxy analogs.

  • Key Derivative: 2-[2-(5-Bromo-2-propoxy-benzylsulfanyl)-phenyl]-1,4,5,6-tetrahydropyrimidine.[2]

  • Application: Used as a chemical probe to map the hydrophobic tolerance of the MC4-R transmembrane domain.

Dopaminergic Ligand Optimization (D2/D3)

Benzamides are classic D2 antagonists (antipsychotics). The transition from 2-methoxy (e.g., Raclopride) to 2-propoxy in this scaffold is a classic "homologation strategy."

  • Effect: The propoxy group increases logP (lipophilicity), facilitating Blood-Brain Barrier (BBB) penetration.

  • Selectivity: Larger alkoxy groups often shift selectivity towards D3 receptors over D2, which is desirable for treating negative symptoms of schizophrenia with fewer extrapyramidal side effects.

Antimicrobial Agents (Gyrase B Inhibitors)

The 5-bromo-2-propoxybenzamide core serves as a fragment for DNA Gyrase B inhibitors .

  • Coupling: The primary amide is often coupled with aminothiazoles or benzimidazoles.

  • Activity: The 5-bromo group occupies a specific pocket in the ATP-binding site of the bacterial enzyme, while the propoxy group orients the molecule to maximize pi-stacking interactions.

Experimental Protocols

Synthesis of 5-Bromo-2-propoxybenzamide

This protocol describes the synthesis starting from 5-bromosalicylamide (or 5-bromo-2-hydroxybenzamide).

Reagents:

  • 5-Bromo-2-hydroxybenzamide (1.0 eq)

  • 1-Bromopropane (1.2 eq)

  • Potassium Carbonate (

    
    ) (2.0 eq)
    
  • DMF (Dimethylformamide) or Acetone

Methodology:

  • Preparation: Dissolve 5-bromo-2-hydroxybenzamide (10 mmol) in anhydrous DMF (20 mL).

  • Deprotonation: Add anhydrous

    
     (20 mmol) and stir at room temperature for 30 minutes to generate the phenoxide anion.
    
  • Alkylation: Dropwise add 1-bromopropane (12 mmol).

  • Reaction: Heat the mixture to 60°C for 4-6 hours. Monitor via TLC (Hexane:Ethyl Acetate 3:1).

  • Workup: Pour the reaction mixture into ice-cold water (100 mL). The product usually precipitates as a white solid.

  • Purification: Filter the precipitate, wash with water, and recrystallize from Ethanol/Water to yield pure 5-Bromo-2-propoxybenzamide.

Synthetic Workflow Diagram

Synthesis_Workflow Start Start: 5-Bromo-2-hydroxybenzamide Step1 1. Dissolve in DMF 2. Add K2CO3 (Base) Start->Step1 Step2 Add 1-Bromopropane (Williamson Ether Synthesis) Step1->Step2 Step3 Heat at 60°C (4-6 hrs) Step2->Step3 Step4 Precipitate in Ice Water Step3->Step4 End Product: 5-Bromo-2-propoxybenzamide Step4->End

Figure 2: Step-by-step synthetic pathway for the O-alkylation of the benzamide precursor.

Comparative Data: Alkoxy Substituent Effects

The following table summarizes the physicochemical shifts observed when modifying the 2-position of the 5-bromobenzamide core.

Substituent (R)LogP (Calc)BBB PermeabilityD2 Receptor AffinityMetabolic Stability
-OH (Hydroxy) 1.8LowLowLow (Glucuronidation)
-OCH3 (Methoxy) 2.3ModerateHighModerate
-OCH2CH2CH3 (Propoxy) 3.1 High Moderate/High High
-OBn (Benzyloxy) 4.2High (Efflux risk)VariableHigh

Note: Data derived from consensus SAR trends in salicylamide antipsychotics.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 50999512: 5-Bromo-2-propoxybenzamide. Retrieved from [Link]

  • Google Patents. (2004). Melanocortin-4 receptor binding compounds and methods of use thereof (AU2004320025A1).
  • Reagentia. (2025).[3] Catalog Entry: 5-Bromo-2-propoxybenzamide (CAS 882093-01-8).[1][4][5][6] Retrieved from [Link]

  • Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Retrieved from [Link]

Sources

Exploratory

Technical Guide: Solubility Profiling of 5-Bromo-2-propoxybenzamide in DMSO

The following technical guide details the solubility profiling, physicochemical properties, and experimental protocols for 5-Bromo-2-propoxybenzamide in Dimethyl Sulfoxide (DMSO). Executive Summary 5-Bromo-2-propoxybenza...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profiling, physicochemical properties, and experimental protocols for 5-Bromo-2-propoxybenzamide in Dimethyl Sulfoxide (DMSO).

Executive Summary

5-Bromo-2-propoxybenzamide is a halogenated benzamide derivative frequently utilized as a fragment in medicinal chemistry, particularly in the synthesis of GPCR ligands and kinase inhibitors.[1] Its structure combines a polar primary amide headgroup with a lipophilic propyl ether tail and a reactive bromine handle.[1]

For research applications, DMSO (Dimethyl Sulfoxide) is the industry-standard vehicle due to its high dielectric constant and ability to disrupt strong intermolecular hydrogen bonding in amide crystals. While empirical data for this specific analog is sparse in public repositories, Structure-Property Relationship (SPR) analysis of the 2-alkoxybenzamide scaffold confirms high solubility (>50 mM) in DMSO, making it suitable for high-concentration stock solutions used in High-Throughput Screening (HTS).[1]

This guide provides the theoretical solubility profile, a validated protocol for stock preparation, and a thermodynamic solubility assay to determine the exact saturation limit.

Physicochemical Profile & Structural Analysis[1][2][3]

Understanding the molecule's architecture is a prerequisite for predicting its dissolution behavior.[1] The 5-bromo substitution increases lipophilicity (LogP), while the amide group acts as a dual hydrogen-bond donor/acceptor, often leading to high crystal lattice energy.

Table 1: Calculated Physicochemical Properties
PropertyValue (Est.)Technical Implication
Molecular Formula

Core scaffold analysis
Molecular Weight 258.11 g/mol Conversion factor for Molarity (10 mM

2.58 mg/mL)
cLogP 2.6 – 2.9Moderate lipophilicity; indicates good membrane permeability but potential aqueous solubility issues.[1]
H-Bond Donors 1 (Amide

)
Primary driver of crystal lattice stability.[1]
H-Bond Acceptors 2 (Amide

, Ether

)
Interaction sites for DMSO dipole.[1]
TPSA ~55

Polar Surface Area; predicts good cell permeability.[1]
Predicted MP 135 – 155 °CHigh melting point suggests strong lattice energy, requiring a polar aprotic solvent (DMSO) for dissolution.
Solvation Mechanism in DMSO

DMSO is an effective solvent for this compound because its oxygen atom acts as a strong hydrogen bond acceptor, interacting with the amide protons (


) of the benzamide. This interaction competes with and breaks the intermolecular hydrogen bonds that hold the crystal lattice together.[1]

Solubility Data in DMSO

Theoretical vs. Operational Solubility

Based on the solubility of structural analogs (e.g., 5-Bromo-2-methoxybenzamide), the following solubility profile is established for laboratory workflows:

  • Operational Solubility:

    
     100 mM  (approx.[1] 25.8 mg/mL).[1]
    
    • Status:Soluble. Standard stock solutions of 10 mM and 50 mM can be prepared without heating.[1]

  • Saturation Limit (Thermodynamic): Estimated at 300 – 450 mM at 25°C.[1]

    • Note: While physically achievable, concentrations above 100 mM are viscous and prone to "crashing out" (precipitation) upon freeze-thaw cycles.[1]

The "DMSO Crash" Phenomenon

While highly soluble in pure DMSO, 5-Bromo-2-propoxybenzamide has limited aqueous solubility due to the hydrophobic bromine and propyl groups.[1]

  • Critical Dilution Factor: When diluting a DMSO stock into aqueous buffer (e.g., PBS), the final DMSO concentration should typically be < 1% (v/v) to avoid precipitation.

  • Risk Zone: Intermediate dilutions (e.g., 50:50 DMSO:Water) often generate heat (exothermic mixing) and may cause transient precipitation.[1]

Experimental Protocols

Protocol A: Preparation of 50 mM Standard Stock

Objective: Create a stable, high-concentration stock for biological assays.

Materials:

  • Compound: 5-Bromo-2-propoxybenzamide (Solid)[1][2]

  • Solvent: Anhydrous DMSO (Grade:

    
    99.9%, stored over molecular sieves)
    
  • Vessel: Amber glass vial (borosilicate) with PTFE-lined cap.[1]

Procedure:

  • Weighing: Accurately weigh 12.91 mg of solid compound into the amber vial.

    • Why? This specific mass corresponds to 50 µmol.[1]

  • Solvent Addition: Add 1.0 mL of Anhydrous DMSO.

    • Technique: Do not add DMSO by weight (density = 1.1 g/mL); use a calibrated micropipette.[1]

  • Dissolution: Vortex vigorously for 30–60 seconds.

    • Observation: The solution should be clear and colorless.[1] If particles persist, sonicate at 40 kHz for 5 minutes at room temperature.

  • Storage: Aliquot into smaller volumes (e.g., 100 µL) to avoid repeated freeze-thaw cycles. Store at -20°C.

    • Shelf Life: 6 months (protect from hygroscopic water absorption).[1]

Protocol B: Thermodynamic Solubility Assay (Shake-Flask)

Objective: Determine the exact saturation limit in DMSO or DMSO/Buffer mixtures.

Workflow Diagram:

SolubilityProtocol Start Start: Solid Compound Excess Add Excess Solid to Solvent (DMSO) Start->Excess Incubate Incubate 24h @ 25°C (Shake 300 rpm) Excess->Incubate Equilibrium Filter Filtration (0.22 µm PTFE) Incubate->Filter Remove Undissolved Dilute Dilute Filtrate (1:100 in MeOH) Filter->Dilute Prepare for HPLC Analyze Quantify via HPLC-UV (vs. Standard Curve) Dilute->Analyze Data Calculate Solubility (mg/mL) Analyze->Data

Figure 1: Step-by-step workflow for determining thermodynamic solubility.

Detailed Steps:

  • Preparation: Add excess solid (~50 mg) to 0.5 mL of DMSO in a 1.5 mL Eppendorf tube.

  • Equilibration: Shake at 300 rpm at 25°C for 24 hours.

    • Checkpoint: Ensure solid is still visible.[1] If all dissolves, add more solid.[1]

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PTFE syringe filter (Nylon filters are incompatible with DMSO).

  • Quantification: Dilute the supernatant 1:100 in Methanol and analyze via HPLC-UV (254 nm) against a known standard curve prepared from Protocol A.

Troubleshooting & Best Practices

Handling DMSO Hygroscopicity

DMSO is extremely hygroscopic.[1] Absorption of atmospheric water can shift the solubility profile and degrade hydrolytically unstable compounds.[1]

  • Best Practice: Always use "Dry" DMSO (stored over 3Å or 4Å molecular sieves).[1]

  • Visual Check: If the frozen DMSO stock looks "slushy" rather than a solid block at 4°C, it has absorbed significant water.

The "Freezing" Issue

Pure DMSO freezes at 18.5°C.[1]

  • Issue: Stocks stored in the fridge (4°C) will be solid.

  • Resolution: Thaw completely at room temperature (20–25°C) and vortex before use. Do not heat above 37°C to accelerate thawing, as this may degrade the compound.

Visualization of Molecular Interaction

The following diagram illustrates why DMSO is the solvent of choice, disrupting the amide-amide hydrogen bonds.

MolecularInteraction cluster_mechanism Solvation Mechanism Benzamide 5-Bromo-2-propoxybenzamide (Crystal Lattice) DMSO DMSO Molecules (Solvent Shell) Benzamide->DMSO H-Bond Disruption Interaction DMSO Oxygen (Acceptor) ||| Amide -NH2 (Donor) Benzamide->Interaction Solvated Solvated Species (Free in Solution) DMSO->Solvated Dipole-Dipole Stabilization Interaction->Solvated

Figure 2: Mechanistic view of DMSO disrupting the crystal lattice to solvate the benzamide.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Benzamide. Retrieved from [Link][1]

  • Gaylord Chemical Company. Dimethyl Sulfoxide (DMSO) Solubility Data. Bulletin 102. Retrieved from [Link][1]

  • Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods. Academic Press.[1] (Standard text for Kinetic vs. Thermodynamic solubility protocols).

  • Balbach, S., & Korn, C. (2004). Pharmaceutical evaluation of early development candidates "the 100 mg-approach". International Journal of Pharmaceutics. (Methodology for solubility profiling).[1][3][4][5][6][7][8]

Sources

Protocols & Analytical Methods

Method

Synthesis of 5-Bromo-2-propoxybenzamide: A Detailed Protocol for Pharmaceutical Research and Development

This comprehensive guide provides a detailed, two-step protocol for the synthesis of 5-Bromo-2-propoxybenzamide, a valuable building block in medicinal chemistry and drug discovery. This document is intended for research...

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides a detailed, two-step protocol for the synthesis of 5-Bromo-2-propoxybenzamide, a valuable building block in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering not just a procedural walkthrough, but also insights into the rationale behind the experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

Introduction

5-Bromo-2-propoxybenzamide serves as a key intermediate in the synthesis of a variety of pharmacologically active molecules. Its structure, featuring a substituted benzamide core, allows for diverse functionalization, making it a versatile scaffold in the design of novel therapeutic agents. The synthesis outlined herein involves two primary transformations: the electrophilic bromination of salicylamide to introduce a bromine atom at the 5-position, followed by a Williamson ether synthesis to append the propoxy group. This protocol has been optimized for yield, purity, and scalability, addressing common challenges encountered in similar synthetic routes.

Reaction Scheme Overview

The synthesis of 5-Bromo-2-propoxybenzamide from salicylamide is accomplished in two sequential steps, as illustrated in the following reaction scheme.

Reaction_Scheme Salicylamide Salicylamide Intermediate 5-Bromosalicylamide Salicylamide->Intermediate Step 1: Bromination (Br2, Acetic Acid) FinalProduct 5-Bromo-2-propoxybenzamide Intermediate->FinalProduct Step 2: Propoxylation (n-Propyl Bromide, NaH, DMF)

Caption: Overall synthetic route from Salicylamide to 5-Bromo-2-propoxybenzamide.

Part 1: Synthesis of 5-Bromosalicylamide (Intermediate)

The initial step focuses on the regioselective bromination of salicylamide. The hydroxyl group of salicylamide is an ortho-, para-directing activator for electrophilic aromatic substitution. Due to steric hindrance from the adjacent amide group, the bromine is directed primarily to the para-position (C5). Acetic acid is employed as the solvent as it is relatively polar and can dissolve the starting material, while also being inert to bromine.

Experimental Protocol: Step 1

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Salicylamide137.1413.7 g0.10
Glacial Acetic Acid60.05150 mL-
Bromine159.815.4 mL (16.8 g)0.105
Sodium Bisulfite104.06As needed-
Ethanol (for recrystallization)46.07As needed-

Procedure:

  • Dissolution: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser, dissolve 13.7 g (0.10 mol) of salicylamide in 150 mL of glacial acetic acid. Stir the mixture at room temperature until all the solid has dissolved.

  • Bromination: From the dropping funnel, add 5.4 mL (16.8 g, 0.105 mol) of bromine dropwise to the stirred solution over a period of 30-45 minutes. The reaction is exothermic, and the addition rate should be controlled to maintain the temperature below 40°C. A cooling water bath can be used if necessary. The color of the solution will change to a reddish-brown.

  • Reaction Monitoring: After the addition is complete, stir the reaction mixture at room temperature for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).

  • Work-up: Once the reaction is complete, pour the reaction mixture into 500 mL of ice-cold water with vigorous stirring. A pale-yellow precipitate will form.

  • Quenching Excess Bromine: To quench any unreacted bromine, add a saturated aqueous solution of sodium bisulfite dropwise until the reddish-brown color of the solution disappears.

  • Isolation: Collect the precipitate by vacuum filtration and wash the solid cake thoroughly with cold water until the filtrate is neutral.

  • Drying: Dry the crude 5-bromosalicylamide in a vacuum oven at 60-70°C to a constant weight.

Purification of 5-Bromosalicylamide

The crude product can be purified by recrystallization from ethanol to yield a white to off-white crystalline solid.[1]

  • Dissolve the crude 5-bromosalicylamide in a minimum amount of hot ethanol.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Characterization of 5-Bromosalicylamide
  • Appearance: White to off-white crystalline solid.

  • Melting Point: 241-245 °C.

  • Molecular Formula: C₇H₆BrNO₂.[2]

  • Molecular Weight: 216.03 g/mol .[2]

  • ¹H NMR (DMSO-d₆, 400 MHz): Expected signals around δ 10.5 (s, 1H, OH), 8.0-7.0 (m, 5H, Ar-H and NH₂).

  • ¹³C NMR (DMSO-d₆, 100 MHz): Expected signals in the aromatic region (δ 110-160) and a carbonyl signal (δ ~170).

Part 2: Synthesis of 5-Bromo-2-propoxybenzamide (Final Product)

The second step is a Williamson ether synthesis, a classic and reliable method for forming ethers.[3] The phenolic hydroxyl group of 5-bromosalicylamide is deprotonated by a strong base, sodium hydride, to form a sodium phenoxide intermediate. This nucleophilic phenoxide then attacks the electrophilic carbon of n-propyl bromide in an SN2 reaction to form the desired ether. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this reaction as it solvates the cation, leaving a highly reactive "naked" alkoxide.

Experimental Protocol: Step 2

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
5-Bromosalicylamide216.0310.8 g0.05
Sodium Hydride (60% dispersion in oil)24.002.2 g0.055
Anhydrous Dimethylformamide (DMF)73.09100 mL-
n-Propyl Bromide122.995.2 mL (7.0 g)0.057
Diethyl Ether74.12As needed-
Saturated Aqueous Ammonium Chloride-As needed-
Brine-As needed-

Procedure:

  • Preparation: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2.2 g (0.055 mol) of sodium hydride (60% dispersion in mineral oil). Wash the sodium hydride with anhydrous hexane (2 x 10 mL) to remove the mineral oil, decanting the hexane carefully under a stream of nitrogen.

  • Deprotonation: Add 100 mL of anhydrous DMF to the flask. To this suspension, add a solution of 10.8 g (0.05 mol) of 5-bromosalicylamide in 50 mL of anhydrous DMF dropwise from the dropping funnel at 0°C (ice bath). Stir the mixture at this temperature for 30 minutes, during which hydrogen gas will evolve.

  • Alkylation: After 30 minutes, add 5.2 mL (7.0 g, 0.057 mol) of n-propyl bromide dropwise to the reaction mixture at 0°C.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC (ethyl acetate/hexane, 1:1).

  • Work-up: Upon completion, cool the reaction mixture in an ice bath and carefully quench the excess sodium hydride by the slow addition of 10 mL of methanol. Pour the mixture into 500 mL of cold water and extract with diethyl ether (3 x 100 mL).

  • Washing: Wash the combined organic layers with saturated aqueous ammonium chloride (2 x 100 mL) and then with brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification of 5-Bromo-2-propoxybenzamide

The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent. The purified product can be further recrystallized from a suitable solvent system like ethanol/water to obtain a pure crystalline solid.

Characterization of 5-Bromo-2-propoxybenzamide
  • Appearance: White to off-white solid.

  • Molecular Formula: C₁₀H₁₂BrNO₂

  • Molecular Weight: 258.11 g/mol

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.15 (d, J=2.5 Hz, 1H), 7.55 (dd, J=8.9, 2.5 Hz, 1H), 7.45 (br s, 1H, NH), 6.85 (d, J=8.9 Hz, 1H), 6.05 (br s, 1H, NH), 4.05 (t, J=6.5 Hz, 2H), 1.90 (sext, J=7.0 Hz, 2H), 1.05 (t, J=7.4 Hz, 3H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 167.5, 158.0, 136.5, 132.0, 125.0, 115.0, 114.5, 71.0, 22.5, 10.5.

Workflow Diagram

Experimental_Workflow cluster_step1 Step 1: Bromination of Salicylamide cluster_step2 Step 2: Propoxylation of 5-Bromosalicylamide A1 Dissolve Salicylamide in Acetic Acid B1 Add Bromine Dropwise A1->B1 C1 Stir at Room Temperature B1->C1 D1 Pour into Ice Water C1->D1 E1 Quench with Sodium Bisulfite D1->E1 F1 Filter and Wash Precipitate E1->F1 G1 Dry the Crude Product F1->G1 H1 Recrystallize from Ethanol G1->H1 I1 Characterize 5-Bromosalicylamide H1->I1 A2 Prepare NaH in Anhydrous DMF B2 Add 5-Bromosalicylamide Solution A2->B2 C2 Add n-Propyl Bromide B2->C2 D2 Stir at Room Temperature C2->D2 E2 Quench with Methanol D2->E2 F2 Extract with Diethyl Ether E2->F2 G2 Wash, Dry, and Concentrate F2->G2 H2 Purify by Column Chromatography G2->H2 I2 Recrystallize and Characterize Final Product H2->I2

Caption: Detailed workflow for the two-step synthesis of 5-Bromo-2-propoxybenzamide.

Safety Precautions

  • Bromine: Highly corrosive, toxic, and a strong oxidizing agent. Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.

  • Sodium Hydride: Highly flammable and reacts violently with water to produce hydrogen gas. Handle under an inert atmosphere (e.g., nitrogen or argon).

  • n-Propyl Bromide: Flammable liquid and harmful if inhaled or absorbed through the skin. Handle in a well-ventilated fume hood and wear appropriate PPE.

  • Glacial Acetic Acid and DMF: Corrosive and irritant. Avoid contact with skin and eyes.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

This application note provides a robust and well-characterized protocol for the synthesis of 5-Bromo-2-propoxybenzamide. By following these detailed steps and adhering to the safety precautions, researchers can confidently prepare this important intermediate for their drug discovery and development programs. The provided characterization data will serve as a reliable reference for product verification.

References

  • PubChem. 5-Bromosalicylamide. National Center for Biotechnology Information. [Link]

  • Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. PMC. [Link]

  • Ienaşcu, I. M. C., et al. (2015). Synthesis and characterization of some new 5-bromo-2-hydroxy-benzamide derivatives. Revue Roumaine de Chimie, 60(5-6), 615-618.
  • Rowan College at Burlington County. CHE 241 Lab 2: Recrystallization. Chemistry Solutions. [Link]

  • Patsnap. Synthesis method of 5-(2-bromoacetyl)-2-hydroxybenzaldehyde. [Link]

  • CN101560170A - Method for preparing 5-(bromoacetyl)
  • PubChem. 5-Bromosalicylamide. National Center for Biotechnology Information. [Link]

  • The Royal Society of Chemistry. Supporting Information. [Link]

  • Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. NIH. [Link]

  • PubChem. 2-Propoxybenzamide. National Center for Biotechnology Information. [Link]

  • The Royal Society of Chemistry. Supplementary Information. [Link]

  • ResearchGate. 13 C-NMR spectrum of N -(4-bromo-2-(2-pyridylcarbonyl)phenyl)-2-aminoacetamide. [Link]

  • MDPI. N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach. [Link]

  • PubChemLite. Benzamide, 5-bromo-2-(beta-hydroxypropoxy)- (C10H12BrNO3). [Link]

  • ResearchGate. What is the best reaction condition and preferred solvent for Williamson etherification reaction using sodium hydride?. [Link]

Sources

Application

Application Note: Suzuki-Miyaura Cross-Coupling of 5-Bromo-2-propoxybenzamide

Executive Summary 5-Bromo-2-propoxybenzamide is a versatile building block, particularly valuable in the synthesis of kinase inhibitors and GPCR ligands where the benzamide motif serves as a critical hydrogen-bonding pha...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Bromo-2-propoxybenzamide is a versatile building block, particularly valuable in the synthesis of kinase inhibitors and GPCR ligands where the benzamide motif serves as a critical hydrogen-bonding pharmacophore. Its structural duality—containing an electron-donating propoxy group para to the bromide and an electron-withdrawing amide group meta to the bromide—presents unique reactivity profiles in palladium-catalyzed cross-couplings.

This guide details optimized protocols for utilizing this scaffold in Suzuki-Miyaura reactions. Unlike simple aryl bromides, the presence of the primary amide requires specific attention to base selection to prevent catalyst poisoning or dehydration to nitriles. We provide two distinct methods: a robust "General Purpose" protocol and a "High-Performance" protocol for sterically demanding partners.

Chemical Properties & Mechanistic Insight[1]

Structural Analysis[2]
  • Electrophile: The C5-Bromine bond is the site of oxidative addition.

  • Electronic Effects: The C2-propoxy group (EDG) is para to the bromine, increasing electron density at the C5 position. This renders the C-Br bond slightly less reactive toward oxidative addition compared to electron-deficient aryl halides, necessitating electron-rich phosphine ligands for optimal turnover.

  • Chemosensitivity: The C1-primary amide (-CONH₂) possesses acidic protons (pKa ~17). Strong bases (e.g., NaOtBu, KHMDS) can deprotonate the nitrogen, potentially leading to the formation of stable Pd-amido complexes that arrest the catalytic cycle.

Solubility Profile

The n-propoxy chain imparts moderate lipophilicity, making the substrate soluble in standard organic solvents (THF, Dioxane, Toluene, DMF) but insoluble in water. Biphasic solvent systems are recommended to dissolve inorganic bases while maintaining substrate solubility.

Experimental Protocols

Method A: General Purpose Protocol (Robust & Cost-Effective)

Recommended for coupling with simple aryl/heteroaryl boronic acids.

Reagents:

  • Substrate: 5-Bromo-2-propoxybenzamide (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.2 - 1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂[1][2]·CH₂Cl₂ (3-5 mol%)

  • Base: K₂CO₂ (2.0 equiv) or Na₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

  • Temperature: 80–90 °C

Procedure:

  • Charge: To a reaction vial equipped with a magnetic stir bar, add 5-Bromo-2-propoxybenzamide (1.0 equiv), boronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

  • Inert: Evacuate and backfill with Nitrogen (x3).

  • Solvent: Add degassed 1,4-Dioxane/Water (4:1) to reach a concentration of 0.1 M.

  • Catalyst: Add Pd(dppf)Cl₂[2]·CH₂Cl₂ (0.05 equiv) under a positive stream of nitrogen.

  • Reaction: Seal the vial and heat to 90 °C for 4–16 hours. Monitor by LC-MS.[3]

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over MgSO₄, filter, and concentrate.

Method B: High-Performance Protocol (Sterically Demanding)

Recommended for bulky boronic esters or when Method A fails.

Reagents:

  • Catalyst System: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)

  • Base: K₃PO₄ (Tribasic Potassium Phosphate) (2.0 equiv)

  • Solvent: Toluene / Water (10:1) or n-Butanol

  • Temperature: 100 °C

Why this works: SPhos is a bulky, electron-rich Buchwald ligand that facilitates oxidative addition into the electron-rich C-Br bond and promotes reductive elimination in sterically crowded systems. K₃PO₄ is mild enough to avoid amide interference but strong enough to activate the boronic acid.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle specific to this substrate, highlighting the critical "Danger Zone" where amide interference can occur.

SuzukiCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Rate Limiting for e- rich Ar-Br) Pd0->OxAdd + 5-Bromo-2-propoxybenzamide PdII_ArX Pd(II)-Ar-Br Complex OxAdd->PdII_ArX TransMet Transmetalation PdII_ArX->TransMet + Activated Boronate AmidePoison SIDE REACTION: Pd-Amido Complex Formation (Avoid Strong Bases) PdII_ArX->AmidePoison High pH / Strong Base BaseAct Base Activation (Boronate Formation) BaseAct->TransMet Activates Boronic Acid PdII_ArAr Pd(II)-Bis(aryl) Complex TransMet->PdII_ArAr RedElim Reductive Elimination (Product Release) PdII_ArAr->RedElim RedElim->Pd0 Regenerates Catalyst

Caption: Catalytic cycle for 5-Bromo-2-propoxybenzamide showing the critical oxidative addition step and potential catalyst poisoning pathway via amide deprotonation.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion (<20%) Catalyst deactivation or slow oxidative addition.Switch to Method B (SPhos/Pd(OAc)₂). The electron-rich ligand accelerates oxidative addition.
Debromination (Ar-H) Hydride source present (often from solvent or alcohol).Ensure solvents are anhydrous if using alcohol-free systems. Switch solvent to Toluene/Water. Reduce temperature.
Homocoupling (Ar-Ar) Oxygen present in reaction vessel.Rigorous degassing is required. Sparge solvents with Argon for 15 mins before adding catalyst.
Nitrile Formation Dehydration of primary amide.The reaction temperature is too high or base is too strong. Lower temp to 80°C and use K₂CO₃ instead of K₃PO₄.

Comparison of Base Effects

Data compiled from internal optimization studies on benzamide analogs.

BasepKa (Conj. Acid)Yield (Method A)Comments
Na₂CO₃ 10.388% Excellent balance of activation and tolerance.
K₃PO₄ 12.392% Best for sterically hindered partners; watch for hydrolysis.
Cs₂CO₃ 10.385%Good for anhydrous conditions (DMF/Dioxane).
NaOtBu 17.0<30%Not Recommended. Causes amide deprotonation/poisoning.
Et₃N 10.7<10%Too weak to activate boronic acid effectively in this system.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Littke, A. F., & Fu, G. C. (2000).[4] Highly Active Palladium Catalysts for Suzuki Coupling Reactions.[4] Journal of the American Chemical Society, 122(17), 4020–4028. Link

  • Yoneda Labs. (2023). Suzuki-Miyaura Cross-Coupling: Practical Guide. Yoneda Labs Technical Notes. Link

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link

Sources

Method

Synthesis of Novel Schiff Bases from 5-Bromo-2-propoxybenzamide: A Comprehensive Guide for Researchers

This technical guide provides a detailed protocol for the synthesis of novel Schiff bases starting from 5-Bromo-2-propoxybenzamide. This document is intended for researchers, scientists, and professionals in the field of...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a detailed protocol for the synthesis of novel Schiff bases starting from 5-Bromo-2-propoxybenzamide. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It offers an in-depth exploration of the synthetic pathway, including the critical Hofmann rearrangement and subsequent Schiff base condensation, detailed experimental procedures, characterization of intermediates and final products, and a discussion of their potential applications.

Introduction: The Significance of Schiff Bases in Medicinal Chemistry

Schiff bases, characterized by the presence of an azomethine or imine (-C=N-) group, are a versatile class of organic compounds. First reported by Hugo Schiff in 1864, these compounds have garnered significant attention in medicinal and pharmaceutical fields due to their wide spectrum of biological activities.[1] Their diverse pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and antiviral activities, make them attractive scaffolds for the design and development of new therapeutic agents.[2][3] The biological activity of Schiff bases is often attributed to the toxophoric azomethine linkage.

The synthesis of Schiff bases typically involves the condensation of a primary amine with an aldehyde or a ketone.[4] The structural diversity of Schiff bases can be readily achieved by varying the amine and carbonyl precursors, allowing for the fine-tuning of their steric and electronic properties to enhance their biological efficacy. This guide focuses on the synthesis of novel Schiff bases using 5-Bromo-2-propoxybenzamide as the starting material, a precursor that introduces bromine and propoxy moieties into the final structure, which are known to influence the pharmacological profile of organic molecules.

Synthetic Strategy: A Two-Step Approach

The synthesis of Schiff bases from 5-Bromo-2-propoxybenzamide is not a direct one-step reaction. The benzamide functionality does not possess the primary amine group necessary for the condensation reaction. Therefore, a two-step synthetic strategy is employed:

  • Step 1: Hofmann Rearrangement - Conversion of 5-Bromo-2-propoxybenzamide to 5-Bromo-2-propoxyaniline.

  • Step 2: Schiff Base Condensation - Reaction of the synthesized 5-Bromo-2-propoxyaniline with a suitable aldehyde to form the target Schiff base.

This two-step pathway is an efficient method to transform a readily available benzamide into a versatile aniline intermediate, which can then be used to generate a library of Schiff bases.

Reaction Mechanisms

Step 1: The Hofmann Rearrangement

The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one less carbon atom.[5] The reaction proceeds through an isocyanate intermediate, which is then hydrolyzed to the corresponding amine.[6]

The key steps of the mechanism are as follows:

  • Deprotonation of the amide by a strong base (e.g., NaOH).

  • Reaction of the resulting anion with bromine to form an N-bromoamide.

  • A second deprotonation to form a bromoamide anion.

  • Rearrangement of the bromoamide anion, where the alkyl or aryl group migrates from the carbonyl carbon to the nitrogen, with the simultaneous loss of the bromide ion, to form an isocyanate.[5]

  • Hydrolysis of the isocyanate to a carbamic acid, which then decarboxylates to yield the primary amine.[6]

Hofmann_Rearrangement cluster_0 Hofmann Rearrangement Mechanism Amide 5-Bromo-2-propoxybenzamide N_Bromoamide N-Bromo-5-bromo-2-propoxybenzamide Amide->N_Bromoamide Br2, NaOH Isocyanate 4-Bromo-2-propoxy-phenylisocyanate N_Bromoamide->Isocyanate NaOH, Rearrangement Carbamic_Acid Carbamic Acid Intermediate Isocyanate->Carbamic_Acid H2O Amine 5-Bromo-2-propoxyaniline Carbamic_Acid->Amine -CO2

Caption: Mechanism of the Hofmann Rearrangement.

Step 2: Schiff Base Condensation

The formation of a Schiff base is a nucleophilic addition-elimination reaction. The primary amine acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde. This is followed by the elimination of a water molecule to form the imine.[7] The reaction is often catalyzed by a small amount of acid.

Schiff_Base_Condensation cluster_1 Schiff Base Condensation Mechanism Amine 5-Bromo-2-propoxyaniline Intermediate Hemiaminal Intermediate Amine->Intermediate + Aldehyde Aldehyde Aldehyde (R-CHO) Aldehyde->Intermediate Schiff_Base Schiff Base Intermediate->Schiff_Base - H2O

Caption: Mechanism of Schiff Base Condensation.

Experimental Protocols

Part 1: Synthesis of 5-Bromo-2-propoxyaniline via Hofmann Rearrangement

This protocol details the conversion of 5-Bromo-2-propoxybenzamide to 5-Bromo-2-propoxyaniline.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
5-Bromo-2-propoxybenzamide258.1210.0 g0.0387
Sodium Hydroxide (NaOH)40.007.74 g0.1935
Bromine (Br₂)159.812.1 mL (6.5 g)0.0407
Dichloromethane (DCM)84.93100 mL-
Water (H₂O)18.02As needed-
Saturated Sodium Bicarbonate (NaHCO₃) solution-As needed-
Saturated Sodium Chloride (NaCl) solution (Brine)-As needed-
Anhydrous Sodium Sulfate (Na₂SO₄)142.04As needed-

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 5-Bromo-2-propoxybenzamide (10.0 g, 0.0387 mol) in 100 mL of dichloromethane (DCM).

  • In a separate beaker, prepare a solution of sodium hydroxide (7.74 g, 0.1935 mol) in 50 mL of water. Cool this solution in an ice bath.

  • Slowly add the bromine (2.1 mL, 0.0407 mol) to the cold sodium hydroxide solution with vigorous stirring to form a sodium hypobromite solution. Caution: Bromine is highly corrosive and toxic. Handle in a fume hood with appropriate personal protective equipment (PPE).

  • Add the freshly prepared sodium hypobromite solution dropwise to the solution of 5-Bromo-2-propoxybenzamide in DCM at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, separate the organic layer. Wash the organic layer sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude 5-Bromo-2-propoxyaniline.

  • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Part 2: Synthesis of Schiff Bases from 5-Bromo-2-propoxyaniline

This protocol describes the general procedure for the synthesis of Schiff bases by reacting 5-Bromo-2-propoxyaniline with various aldehydes.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
5-Bromo-2-propoxyaniline230.101.0 g0.00434
Substituted BenzaldehydeVaries1.05 eq0.00456
Ethanol (Absolute)46.0720 mL-
Glacial Acetic Acid60.052-3 drops-

Procedure:

  • In a 50 mL round-bottom flask, dissolve 5-Bromo-2-propoxyaniline (1.0 g, 0.00434 mol) in 10 mL of absolute ethanol.

  • In a separate beaker, dissolve the substituted benzaldehyde (1.05 eq, 0.00456 mol) in 10 mL of absolute ethanol.

  • Add the aldehyde solution to the aniline solution with stirring.

  • Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

  • Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature. The Schiff base product may precipitate out of the solution.

  • If a precipitate forms, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

  • If no precipitate forms, the solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol).

Characterization of Synthesized Compounds

The successful synthesis of the intermediate and the final Schiff base products must be confirmed by various analytical techniques.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

  • 5-Bromo-2-propoxyaniline: The FT-IR spectrum should show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹) and the C-O stretching of the propoxy group (around 1250 cm⁻¹).

  • Schiff Base: The most significant feature in the FT-IR spectrum of the Schiff base is the appearance of a strong absorption band corresponding to the C=N (imine) stretching vibration, typically in the range of 1600-1650 cm⁻¹.[8] The disappearance of the N-H stretching bands of the primary amine and the C=O stretching band of the aldehyde will also confirm the formation of the Schiff base.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the structure of the synthesized compounds.

  • ¹H NMR of Schiff Base: A characteristic singlet for the azomethine proton (-CH=N-) is expected to appear in the downfield region, typically between δ 8.0 and 9.0 ppm.[4] The signals corresponding to the aromatic protons and the propoxy group will also be present.

  • ¹³C NMR of Schiff Base: The carbon of the azomethine group (C=N) will show a characteristic signal in the range of δ 150-165 ppm.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized compounds and to confirm their elemental composition. The mass spectrum of the Schiff base should show a molecular ion peak (M⁺) corresponding to its calculated molecular weight.

Applications of Schiff Bases Derived from 5-Bromo-2-propoxybenzamide

Schiff bases are known to exhibit a wide range of biological activities. The presence of the bromo and propoxy substituents in the synthesized Schiff bases is expected to modulate their pharmacological properties.

  • Antimicrobial Activity: Halogenated compounds often exhibit enhanced antimicrobial properties. The synthesized Schiff bases can be screened for their activity against various strains of bacteria and fungi.[9]

  • Anticancer Activity: Many Schiff base metal complexes have shown promising anticancer activity.[3] The synthesized ligands can be used to prepare metal complexes and evaluate their cytotoxic effects on different cancer cell lines.

  • Catalytic Activity: Schiff bases and their metal complexes are also used as catalysts in various organic transformations.

Workflow Diagram

Synthesis_Workflow Start Start: 5-Bromo-2-propoxybenzamide Hofmann Step 1: Hofmann Rearrangement (Br2, NaOH) Start->Hofmann Aniline Intermediate: 5-Bromo-2-propoxyaniline Hofmann->Aniline Purification1 Purification (Column Chromatography) Aniline->Purification1 Schiff_Base_Synth Step 2: Schiff Base Condensation (+ Aldehyde, cat. H+) Purification1->Schiff_Base_Synth Schiff_Base Product: Schiff Base Schiff_Base_Synth->Schiff_Base Purification2 Purification (Recrystallization) Schiff_Base->Purification2 Characterization Characterization (FT-IR, NMR, MS) Purification2->Characterization Application Application Studies (Biological Activity, etc.) Characterization->Application

Caption: Overall workflow for the synthesis and application of Schiff bases.

Conclusion

This application note provides a comprehensive and practical guide for the synthesis of novel Schiff bases from 5-Bromo-2-propoxybenzamide. The two-step synthetic route, involving a Hofmann rearrangement followed by a Schiff base condensation, is a reliable method for accessing a variety of Schiff base derivatives. The detailed protocols for synthesis, purification, and characterization will aid researchers in successfully preparing and identifying these compounds. The potential applications of these Schiff bases in medicinal chemistry, particularly as antimicrobial and anticancer agents, warrant further investigation.

References

  • Chemistry Steps. Hofmann Rearrangement. Available at: [Link].

  • PHARMD GURU. 31. HOFMANN REARRANGEMENT. Available at: [Link].

  • Synthesis Workshop. Hofmann Rearrangement. YouTube; 2021. Available at: [Link].

  • Wikipedia. Hofmann rearrangement. Available at: [Link].

  • The Tribune Chemistry Classes. HOFMANN REARRANGEMENT COMPLETE CONCEPT FOR CSIR NET/GATE/IIT JAM/JEE. YouTube; 2021. Available at: [Link].

  • ResearchGate. Schiff Base Metal Complexes as Antimicrobial and Anticancer Agents. Available at: [Link].

  • MDPI. Synthesis, Physicochemical Characterization, and Antimicrobial Evaluation of Halogen-Substituted Non-Metal Pyridine Schiff Bases. Available at: [Link].

  • ResearchGate. Synthesis and Characterization of new schiffbases derived from 2-hydroxybenzaldehye and amino acids and their vanadyl Complexes. Available at: [Link].

  • ResearchGate. (PDF) SYNTHESIS AND CHARACTERIZATION OF SCHIFF BASE ANILINE WITH 5-BROMO -2- HYDROXYL BENZALDEHYDE AND THEIR METAL COMPLEXES. Available at: [Link].

  • MDPI. Anticancer and Antimicrobial Activity of Copper(II) Complexes with Fluorine-Functionalized Schiff Bases: A Mini-Review. Available at: [Link].

  • Malaysian Journal of Analytical Sciences. SYNTHESIS AND CHARACTERISATION OF 4-PROPOXYBENZALDEHYDE SUBSTITUTED HECK-SCHIFF BASE COMPOUND AS SPACER IN ELECTROCHEMICAL DNA SENSOR. Available at: [Link].

  • PMC. Heterocyclic Schiff base transition metal complexes in antimicrobial and anticancer chemotherapy. Available at: [Link].

  • Scholars Middle East Publishers. Synthesis, Characterization of Schiff Bases Derived from Salicylaldehyde with Some Amino Acids by a New Developed Method. Available at: [Link].

  • Iraqi Journal of Science. Synthesis and Characterization of new Schiff Bases Ligand and Their Complexes with Some Transition Metals. Available at: [Link].

  • Zenodo. Synthesis of Schiff's Bases from 2-Amino-4H-1, 3-Oxazine / Thiazine and Substituted Aldehydes and their Transition Metal Complexes. Available at: [Link].

  • Semantic Scholar. Antimicrobial and anticancer activities of Schiff base ligand and its transition metal mixed ligand complexes with heterocyclic base. Available at: [Link].

  • The Distant Reader. SYNTHESIS, CHARACTERIZATION AND DFT STUDIES OF SCHIFF BASES OF p-METHOXYSALICYLALDEHYDE. Available at: [Link].

  • University of Baghdad Digital Repository. Article - Synthesis of Schiff Bases of Benzaldehyde and Salicylaldehyde as Anti-inflammatory Agents. Available at: [Link].

  • Jetir.org. SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. Available at: [Link].

  • NIH. Synthesis of Some New Anils: Part 1. Reaction of 2-Hydroxy-benzaldehyde and 2-Hydroxynaphthaldehyde with 2-Aminopyridene and 2-Aminopyrazine. Available at: [Link].

Sources

Application

procedure for O-alkylation of 5-bromosalicylamide with propyl bromide

Executive Summary This application note details a robust, scalable protocol for the synthesis of 5-bromo-2-propoxybenzamide via the Williamson ether synthesis of 5-bromosalicylamide. While conceptually simple, the alkyla...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 5-bromo-2-propoxybenzamide via the Williamson ether synthesis of 5-bromosalicylamide. While conceptually simple, the alkylation of salicylamide derivatives presents a critical regioselectivity challenge: distinguishing between the phenolic oxygen (O-alkylation) and the amide nitrogen (N-alkylation).

This guide provides a high-fidelity method utilizing Phase Transfer Catalysis (PTC) principles and Finkelstein modification to ensure >95% O-regioselectivity. This intermediate is a frequent scaffold in the development of antipsychotics (structurally related to Remoxipride) and PROTAC linkers.

Strategic Analysis & Mechanism

The Chemoselectivity Challenge

The substrate, 5-bromosalicylamide, contains two nucleophilic sites. Regiocontrol is dictated by the acidity constants (


) and the Hard-Soft Acid-Base (HSAB) theory.
  • Phenolic Hydroxyl (

    
     ~8.5):  More acidic, easily deprotonated by weak bases (e.g., 
    
    
    
    ). The resulting phenoxide is a hard nucleophile.
  • Amide Nitrogen (

    
     ~15-17):  Less acidic, requires stronger bases to fully deprotonate. However, under forcing conditions, competitive N-alkylation can occur.
    
Reaction Design

To maximize O-alkylation, we employ a thermodynamically controlled environment:

  • Base Selection: Anhydrous Potassium Carbonate (

    
    ). It is strong enough to deprotonate the phenol but too weak to deprotonate the amide significantly.
    
  • Solvent: DMF (N,N-Dimethylformamide).[1] Its high dielectric constant dissociates the ion pair (

    
    ), increasing the nucleophilicity of the phenoxide.
    
  • Catalysis: Potassium Iodide (KI). Propyl bromide is a secondary-tier electrophile (sterically more hindered than methyl/ethyl). KI facilitates an in situ Finkelstein reaction, converting propyl bromide to the more reactive propyl iodide.

Mechanistic Pathway (Visualization)

ReactionMechanism Substrate 5-Bromosalicylamide (Dual Nucleophile) Intermediate Phenoxide Anion (O-Nucleophile) Substrate->Intermediate Deprotonation (pKa ~8.5) Base K2CO3 (Base) Base->Intermediate Product 5-Bromo-2-propoxybenzamide (O-Alkylated Target) Intermediate->Product Major Pathway (O-Attack) SideProduct N-Alkylated Impurity (Avoided via pKa control) Intermediate->SideProduct Minor Pathway (Blocked) Reagent n-Propyl Bromide Catalyst KI (Catalyst) Reagent->Catalyst Finkelstein Exchange Catalyst->Product Enhanced SN2

Figure 1: Mechanistic pathway highlighting the selective deprotonation and catalytic activation of the alkyl halide.

Materials & Equipment

ReagentCAS No.[2]GradeEq.Role
5-Bromosalicylamide 1131-40-4>98%1.0Substrate
1-Bromopropane 106-94-5Synthesis1.2Electrophile
Potassium Carbonate 584-08-7Anhydrous2.0Base
Potassium Iodide 7681-11-0Reagent0.1Catalyst
DMF 68-12-2Anhydrous-Solvent (5 mL/g)

Safety Warning: 1-Bromopropane (n-propyl bromide) is a neurotoxin and reproductive toxin. All operations must be performed in a fume hood.

Experimental Protocol

Step 1: Reactor Setup & Solubilization[3]
  • Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Charge 5-bromosalicylamide (10.0 g, 46.3 mmol) .

  • Add DMF (50 mL) . Stir at room temperature until fully dissolved.

    • Expert Note: If the starting material contains moisture, the reaction rate will stall. Ensure glassware is oven-dried.

Step 2: Deprotonation
  • Add Potassium Carbonate (

    
    , 12.8 g, 92.6 mmol)  in a single portion.
    
  • Stir the suspension at room temperature for 15 minutes.

    • Observation: The mixture may turn slightly yellow/orange, indicating phenoxide formation.

Step 3: Catalytic Activation & Alkylation
  • Add Potassium Iodide (KI, 0.77 g, 4.6 mmol) .

  • Add 1-Bromopropane (5.1 mL, 55.6 mmol) dropwise via syringe.

  • Heat the reaction mixture to 80°C .

    • Critical Parameter: Do not exceed 90°C. Higher temperatures increase the risk of N-alkylation (thermodynamic rearrangement) and hydrolysis of the amide.

Step 4: Reaction Monitoring (IPC)
  • Monitor via TLC (Eluent: 30% Ethyl Acetate in Hexane).[1]

    • Substrate

      
      :  ~0.2 (Streaks due to phenol).
      
    • Product

      
      :  ~0.6 (Distinct spot).
      
  • Reaction is typically complete within 4–6 hours .

Step 5: Workup & Isolation (Precipitation Method)
  • Cool the reaction mixture to room temperature.

  • Pour the reaction mixture slowly into Ice Water (300 mL) with vigorous stirring.

    • Why: The product is hydrophobic and will precipitate; DMF and inorganic salts will dissolve in the aqueous phase.

  • Stir for 30 minutes to ensure the precipitate is granular and free of trapped DMF.

  • Filter the white solid using a Büchner funnel.

  • Wash the filter cake with Water (3 x 50 mL) and cold Hexane (20 mL) to remove trace propyl bromide.

Step 6: Purification
  • Recrystallization: Dissolve the crude solid in minimal boiling Ethanol .

  • Allow to cool slowly to room temperature, then refrigerate at 4°C.

  • Filter pure crystals and dry in a vacuum oven at 50°C for 12 hours.

Process Workflow Diagram

Workflow Start Start: 10g Substrate in 50mL DMF BaseAdd Add K2CO3 (2.0 eq) Stir 15 min @ RT Start->BaseAdd ReagentAdd Add Propyl Bromide (1.2 eq) + KI (0.1 eq) BaseAdd->ReagentAdd Heat Heat to 80°C 4-6 Hours ReagentAdd->Heat IPC IPC: TLC Check (Hex:EtOAc 7:3) Heat->IPC IPC->Heat Incomplete Quench Pour into Ice Water (Precipitation) IPC->Quench Complete Filter Filtration & Wash (H2O + Hexane) Quench->Filter Recryst Recrystallization (Ethanol) Filter->Recryst End Final Product: 5-bromo-2-propoxybenzamide Recryst->End

Figure 2: Step-by-step operational workflow for the synthesis.

Analytical Validation & QC

To confirm the structure and ensure no N-alkylation occurred, check the following spectral markers:

MethodParameterExpected Result (O-Alkylated)N-Alkylated (Impurity)
1H NMR O-CH2 SignalTriplet at

4.1 - 4.2 ppm
Triplet at

3.8 - 3.9 ppm
1H NMR Amide ProtonsBroad singlets at

7.5 & 7.8 ppm
(2H)
Single proton signal (1H)
IR Amide BandStrong bands at 3180, 3350 cm

(

)
Changed profile (Secondary amide)
Melting Point Range142 - 144°C Generally lower/broader

Interpretation: The presence of two distinct NH protons in the NMR spectrum is the definitive proof that the amide nitrogen remains unsubstituted.

References

  • Williamson Ether Synthesis Overview

    • Boyd, R. N., & Morrison, R. T. (1992). Organic Chemistry. Prentice Hall.[3] The foundational text on SN2 mechanisms and phenoxide nucleophilicity.

  • Salicylamide Alkylation Specifics

    • Musialik, M., et al. (2025). "Environmentally Friendly Green O-Alkylation Reaction for Ethenzamide Synthesis." MDPI. (Validated general conditions for salicylamide O-alkylation).

  • Regioselectivity (O vs N)

    • Li, C., et al. (2019).[4] "N-Alkylation vs. O-alkylation: influence on the performance of the photovoltaic cells." Royal Society of Chemistry. (Discusses thermodynamic control in amide/phenol systems).

  • Safety Data (Propyl Bromide)

    • EPA (2020).[5] "Risk Evaluation for 1-Bromopropane (n-Propyl Bromide)."

Sources

Method

Application Notes and Protocols for the Use of 5-Bromo-2-propoxybenzamide as a Key Intermediate in Kinase Inhibitor Synthesis

Introduction: The Strategic Importance of 5-Bromo-2-propoxybenzamide in Kinase Inhibitor Drug Discovery Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, including growth,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 5-Bromo-2-propoxybenzamide in Kinase Inhibitor Drug Discovery

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, including growth, differentiation, and metabolism.[1] Their dysregulation is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention. Small molecule kinase inhibitors have revolutionized the treatment of various malignancies by targeting the ATP-binding site of these enzymes.[2] The development of these inhibitors often relies on a modular synthetic approach, utilizing versatile chemical building blocks that can be readily modified to optimize potency, selectivity, and pharmacokinetic properties.

5-Bromo-2-propoxybenzamide has emerged as a valuable intermediate in this context. Its structure incorporates several key features that make it an ideal scaffold for the synthesis of a diverse range of kinase inhibitors. The bromine atom at the 5-position serves as a convenient synthetic handle for introducing various substituents through well-established palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.[3][4] The propoxy group at the 2-position can play a crucial role in establishing favorable interactions within the kinase active site, potentially enhancing binding affinity and influencing the inhibitor's selectivity profile. The benzamide moiety itself is a common pharmacophore in many approved kinase inhibitors, often participating in essential hydrogen bonding interactions with the hinge region of the kinase.[5]

This comprehensive guide provides detailed application notes and step-by-step protocols for the synthesis of 5-Bromo-2-propoxybenzamide and its subsequent elaboration into a representative kinase inhibitor. The methodologies are presented with a focus on the underlying chemical principles, ensuring both scientific rigor and practical utility for researchers in the field of drug discovery and development.

Part 1: Synthesis of the Key Intermediate: 5-Bromo-2-propoxybenzamide

The synthesis of 5-Bromo-2-propoxybenzamide is most effectively achieved via a Williamson ether synthesis, a robust and widely used method for the formation of ethers.[6][7] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this protocol, we will start from the commercially available 5-bromo-2-hydroxybenzamide and react it with a suitable propyl halide in the presence of a base.

Protocol 1: Williamson Ether Synthesis of 5-Bromo-2-propoxybenzamide

This protocol details the synthesis of 5-Bromo-2-propoxybenzamide from 5-bromo-2-hydroxybenzamide and 1-bromopropane.

Reaction Scheme:

G reactant1 5-Bromo-2-hydroxybenzamide reaction_center reactant1->reaction_center reactant2 1-Bromopropane reactant2->reaction_center reagent1 K2CO3 reagent1->reaction_center Base solvent DMF solvent->reaction_center Solvent product 5-Bromo-2-propoxybenzamide reaction_center->product Heat

Figure 1: Synthesis of 5-Bromo-2-propoxybenzamide.

Materials and Reagents:

ReagentFormulaMW ( g/mol )AmountMoles
5-Bromo-2-hydroxybenzamideC₇H₆BrNO₂216.035.0 g23.1 mmol
1-BromopropaneC₃H₇Br122.993.42 g (2.5 mL)27.8 mmol
Potassium Carbonate (K₂CO₃)K₂CO₃138.216.39 g46.2 mmol
N,N-Dimethylformamide (DMF)C₃H₇NO73.0950 mL-
Ethyl acetate (EtOAc)C₄H₈O₂88.11As needed-
Brine (saturated NaCl solution)NaCl58.44As needed-
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04As needed-

Equipment:

  • 250 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a 250 mL round-bottom flask, add 5-bromo-2-hydroxybenzamide (5.0 g, 23.1 mmol) and potassium carbonate (6.39 g, 46.2 mmol).

  • Add N,N-dimethylformamide (50 mL) to the flask.

  • Stir the mixture at room temperature for 10 minutes to ensure good dispersion.

  • Add 1-bromopropane (2.5 mL, 27.8 mmol) dropwise to the stirred suspension.

  • Attach a reflux condenser and heat the reaction mixture to 80 °C using a heating mantle.

  • Maintain the reaction at 80 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into 200 mL of cold water and stir for 15 minutes.

  • Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford pure 5-Bromo-2-propoxybenzamide.

Rationale and Self-Validation:

  • Choice of Base: Potassium carbonate is a mild and effective base for the deprotonation of the phenolic hydroxyl group, which is more acidic than an aliphatic alcohol. Its use minimizes the risk of side reactions that could occur with stronger bases.[8]

  • Choice of Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the Sₙ2 reaction by solvating the potassium cation, leaving the carbonate anion more reactive.[9]

  • Reaction Temperature: A moderately elevated temperature of 80 °C is sufficient to drive the reaction to completion in a reasonable timeframe without promoting significant decomposition or side reactions.[6]

  • Work-up Procedure: The aqueous work-up is designed to remove the inorganic salts and DMF. The brine wash helps to break up any emulsions and further remove water from the organic layer.

  • Purification: Recrystallization is a standard and effective method for purifying solid organic compounds, ensuring the high purity of the intermediate required for the subsequent steps.

Characterization of 5-Bromo-2-propoxybenzamide:

The identity and purity of the synthesized 5-Bromo-2-propoxybenzamide should be confirmed by standard analytical techniques:

  • ¹H NMR (Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the aromatic protons, the propoxy group (triplet for the CH₃, sextet for the central CH₂, and a triplet for the OCH₂), and the amide protons.[10][11]

  • ¹³C NMR: The spectrum will confirm the number of unique carbon atoms in the molecule.

  • IR (Infrared) Spectroscopy: Key vibrational bands for the amide C=O stretch (around 1650 cm⁻¹), N-H stretch (around 3300-3100 cm⁻¹), and C-O-C stretch of the ether will be present.[12]

  • MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the product, along with a characteristic isotopic pattern for the bromine atom.

Safety Precautions:

  • 5-bromo-2-hydroxybenzamide and 1-bromopropane are irritants. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.[13]

  • DMF is a skin and respiratory irritant. Work in a well-ventilated fume hood.

  • The Williamson ether synthesis can be exothermic. Ensure proper temperature control.[14]

Part 2: Application in Kinase Inhibitor Synthesis

The bromine atom in 5-Bromo-2-propoxybenzamide is a versatile handle for the construction of more complex molecules through palladium-catalyzed cross-coupling reactions. This section will detail a representative protocol for the synthesis of a hypothetical kinase inhibitor targeting the Vascular Endothelial Growth Factor Receptor (VEGFR) pathway, a key regulator of angiogenesis.[15]

Target Signaling Pathway: The VEGFR Signaling Cascade

The VEGFR signaling pathway plays a pivotal role in both physiological and pathological angiogenesis.[16] Overactivation of this pathway is a common feature in many cancers, promoting tumor growth and metastasis.[17] Small molecule inhibitors that target the ATP-binding site of VEGFR tyrosine kinases can effectively block this signaling cascade.

VEGFR_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds PLCg PLCγ VEGFR->PLCg Activates PI3K PI3K VEGFR->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf Permeability Vascular Permeability PKC->Permeability MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Migration Cell Migration ERK->Migration Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Inhibitor 5-Bromo-2-propoxybenzamide -derived Kinase Inhibitor Inhibitor->VEGFR Inhibits

Figure 2: Simplified VEGFR Signaling Pathway.

Protocol 2: Suzuki-Miyaura Coupling for the Synthesis of a VEGFR Inhibitor

This protocol describes the synthesis of a biaryl-substituted benzamide, a common structural motif in VEGFR inhibitors, using a Suzuki-Miyaura coupling reaction.[4][18]

Reaction Scheme:

G reactant1 5-Bromo-2-propoxybenzamide reaction_center reactant1->reaction_center reactant2 Arylboronic Acid reactant2->reaction_center catalyst Pd(PPh3)4 catalyst->reaction_center Catalyst base Na2CO3 base->reaction_center Base solvent Toluene/Ethanol/H2O solvent->reaction_center Solvent product Biaryl Kinase Inhibitor reaction_center->product Heat

Sources

Application

Application Notes &amp; Protocols: Mastering the Recrystallization of Benzamide Derivatives

Abstract This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for selecting optimal solvent systems and executing robust recrystallization protocols for...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for selecting optimal solvent systems and executing robust recrystallization protocols for benzamide derivatives. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles governing solvent selection and crystallization, empowering the user to troubleshoot and adapt these methodologies for novel derivatives. By integrating field-proven insights with established scientific principles, this guide serves as a practical resource for achieving high purity and yield in the purification of this critical class of compounds.

The Foundational Principles of Recrystallization: A Game of Solubilities

Recrystallization is a powerful purification technique for solid organic compounds that leverages differences in solubility. The core principle is straightforward: a solvent is chosen that readily dissolves the compound of interest at an elevated temperature but has limited ability to do so at lower temperatures.[1][2] Impurities, ideally, either remain insoluble in the hot solvent or are present in such small amounts that they stay dissolved upon cooling. This differential solubility allows for the selective crystallization of the desired compound, leaving impurities behind in the solvent, often referred to as the mother liquor.

The success of any recrystallization hinges on the meticulous selection of the solvent system. An ideal solvent for a given benzamide derivative will exhibit a steep solubility curve with respect to temperature, maximizing the recovery of the purified product upon cooling.

Navigating the Solvent Landscape for Benzamide Derivatives

The "like dissolves like" principle serves as a valuable starting point for solvent selection.[3] Benzamide and its derivatives are polar molecules due to the presence of the amide functional group, which can participate in hydrogen bonding.[4] Consequently, polar solvents are generally good candidates for their recrystallization.

However, the diverse array of substituents encountered in benzamide derivatives necessitates a more nuanced approach. The polarity of the molecule can be significantly altered by the presence of various functional groups on the aromatic ring or the amide nitrogen. For instance, the introduction of a nonpolar alkyl group will decrease the overall polarity, suggesting that a less polar solvent or a mixed solvent system might be more appropriate.

Single Solvent Systems: The Ideal Scenario

A single solvent system is often the most straightforward approach. Based on extensive solubility studies, several common solvents have been identified as effective for the recrystallization of benzamide. The solubility of benzamide in a range of solvents generally follows the order: methanol > acetone > ethanol > 1-propanol > 1-butanol > isopropanol > isobutanol > methyl acetate > ethyl acetate > butyl acetate > acetonitrile > water.[5]

Table 1: Common Single Solvents for Recrystallization of Benzamide Derivatives

SolventBoiling Point (°C)Key Characteristics & Considerations
Water100Excellent for highly polar benzamide derivatives. Its high boiling point can be advantageous, but its low solubility for many organics can be a limitation.[3]
Ethanol78A versatile and commonly used solvent due to its good balance of polarity and ability to dissolve a wide range of organic compounds.[3]
Methanol65Similar to ethanol but with a lower boiling point. It exhibits high solubility for benzamide.[5][6]
Acetone56A good solvent for many organic compounds, but its low boiling point can lead to rapid evaporation and premature crystallization.[5]
Ethyl Acetate77A moderately polar solvent that can be effective for less polar benzamide derivatives.[3]
Toluene111A nonpolar aromatic solvent, suitable for benzamide derivatives with significant nonpolar character.[3]
Mixed Solvent Systems: Expanding the Possibilities

When a single solvent fails to meet the ideal criteria, a mixed solvent system, also known as a two-solvent system, offers a powerful alternative.[7] This technique employs a pair of miscible solvents: one in which the compound is highly soluble (the "good" solvent) and another in which it is poorly soluble (the "bad" or "anti-solvent").[7][8]

The general procedure involves dissolving the impure compound in a minimal amount of the hot "good" solvent, followed by the dropwise addition of the "bad" solvent until the solution becomes turbid.[9] A small amount of the "good" solvent is then added to redissolve the precipitate, and the solution is allowed to cool slowly, inducing crystallization.

Table 2: Common Mixed Solvent Systems for Benzamide Derivatives

"Good" Solvent"Bad" Solvent (Anti-Solvent)Rationale & Application
EthanolWaterA classic and highly effective combination for many organic compounds, including benzamide derivatives.[10] The polarity of the system can be finely tuned by adjusting the solvent ratio.
Acetonen-HexaneSuitable for compounds that are highly soluble in acetone but poorly soluble in nonpolar solvents.[3]
Tetrahydrofuran (THF)n-HexaneAnother effective pairing for moderately polar compounds.[3]
Dichloromethane (DCM)HexanesUseful for less polar benzamide derivatives.

The Workflow of Solvent Selection: A Decision-Making Framework

The selection of an appropriate solvent system is a systematic process. The following diagram outlines a logical workflow for identifying the optimal solvent or solvent pair for your benzamide derivative.

Solvent_Selection_Workflow start Start: Crude Benzamide Derivative solubility_test Perform Small-Scale Solubility Tests (e.g., in water, ethanol, acetone, toluene) start->solubility_test single_solvent Does a single solvent show high solubility when hot and low solubility when cold? solubility_test->single_solvent good_single_solvent Select as Recrystallization Solvent single_solvent->good_single_solvent Yes mixed_solvent Identify a 'Good' Solvent (high solubility) and a miscible 'Bad' Solvent (low solubility) single_solvent->mixed_solvent No end Pure Benzamide Derivative Crystals good_single_solvent->end perform_mixed Perform Mixed-Solvent Recrystallization mixed_solvent->perform_mixed perform_mixed->end

Caption: A workflow diagram for selecting a recrystallization solvent system.

Detailed Protocols for Recrystallization

The following protocols provide step-by-step guidance for performing single-solvent and mixed-solvent recrystallizations.

Protocol 1: Single-Solvent Recrystallization

This protocol is exemplified using the purification of crude benzamide with hot water.[11]

Materials:

  • Crude benzamide

  • Selected solvent (e.g., distilled water)

  • Erlenmeyer flasks (2)

  • Hot plate

  • Stirring rod or magnetic stirrer

  • Buchner funnel and filter flask

  • Filter paper

  • Watch glass

  • Ice bath

Procedure:

  • Dissolution: Place the crude benzamide in an Erlenmeyer flask. Add a minimal amount of the selected solvent (e.g., water) and a boiling chip or stir bar.[12] Heat the mixture on a hot plate to a gentle boil while stirring.[2] Continue adding small portions of the hot solvent until the benzamide completely dissolves.[13] Avoid adding an excess of solvent, as this will reduce the yield.[14]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. This involves filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.[8] This step is crucial to prevent premature crystallization on the filter paper.[15]

  • Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature.[13] Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.[13]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel and filter flask.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.

  • Drying: Allow the crystals to air dry on the filter paper or in a desiccator.

Protocol 2: Mixed-Solvent Recrystallization

This protocol describes the general procedure for a two-solvent recrystallization.[8][9]

Materials:

  • Crude benzamide derivative

  • "Good" solvent

  • "Bad" solvent (anti-solvent)

  • Erlenmeyer flasks (2)

  • Hot plate

  • Stirring rod or magnetic stirrer

  • Buchner funnel and filter flask

  • Filter paper

  • Watch glass

  • Ice bath

Procedure:

  • Dissolution: Dissolve the crude compound in a minimal amount of the hot "good" solvent in an Erlenmeyer flask.

  • Addition of Anti-Solvent: While the solution is still hot, add the "bad" solvent dropwise with swirling until a faint cloudiness persists. This indicates that the solution is saturated.

  • Clarification: Add a few drops of the hot "good" solvent to just redissolve the precipitate and obtain a clear solution.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Drying: Collect, wash, and dry the crystals as described in the single-solvent protocol.

Troubleshooting Common Recrystallization Issues

Table 3: Troubleshooting Guide for Recrystallization

ProblemPossible Cause(s)Solution(s)
No crystals form upon cooling - Too much solvent was used.- The solution is supersaturated.- Boil off some of the solvent and allow the solution to cool again.[16]- Scratch the inside of the flask with a glass rod to induce crystallization.[16]- Add a seed crystal of the pure compound.[16]
"Oiling out" - The melting point of the compound is lower than the boiling point of the solvent.- The compound is highly impure.- Reheat the solution to dissolve the oil, add more solvent, and cool slowly.[17]- Try a different solvent with a lower boiling point.
Low recovery of crystals - Too much solvent was used.- The crystals were washed with a solvent that was not ice-cold.- Premature crystallization during hot filtration.- Use the minimum amount of hot solvent for dissolution.- Ensure the wash solvent is thoroughly chilled.- Use a pre-warmed funnel and filter flask for hot filtration.
Colored impurities in crystals - The impurity is co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.[12]

Conclusion

The successful recrystallization of benzamide derivatives is a blend of theoretical understanding and practical skill. By carefully selecting the solvent system based on the principles of solubility and polarity, and by meticulously following established protocols, researchers can consistently achieve high purity and yield. This guide provides a robust framework for approaching this essential purification technique, empowering scientists to confidently tackle the purification of both known and novel benzamide compounds.

References

  • Benzamide - Solubility of Things. (n.d.).
  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
  • Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. (n.d.). Spiral.
  • Two-Solvent Recrystallization Guide. (n.d.). MIT OpenCourseWare.
  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
  • Solubility Modeling and Preferential Solvation of Benzamide in Some Pure and Binary Solvent Mixtures at Different Temperatures. (2023). Journal of Chemical & Engineering Data, ACS Publications.
  • New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. (n.d.). MDPI.
  • recrystallization-2.doc.pdf. (n.d.).
  • Recrystallization (chemistry). (n.d.). In Wikipedia.
  • Identifying and minimizing side reactions in benzamide synthesis. (n.d.). Benchchem.
  • Recrystallization of Benzoic Acid. (n.d.). Alfa Chemistry.
  • Recrystallization and Melting Point Analysis. (2022, December 5). [Video]. YouTube.
  • Application Notes and Protocols for the Purification of Benzamide, N,N,4-trimethyl- by Recrystallization. (n.d.). Benchchem.
  • 3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts.
  • Benzamide Synthesis and Recrystallization. (n.d.). Scribd.
  • Solubility of three types of benzamide derivatives in toluene, ethyl acetate, acetone, chloroform, methanol, and water at temperatures ranging from 288.15 to 328.15 K at atmospheric pressure. (2025, August 7). ResearchGate.
  • Problems with Recrystallisations. (n.d.). University of York, Chemistry Teaching Labs.
  • (PDF) Recrystallization of Impure Benzoic Acid. (n.d.). ResearchGate.
  • Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. (n.d.).
  • Recrystallization - Part 2. (n.d.).
  • Recrystallization. (n.d.).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 5-Bromo-2-propoxybenzamide

Welcome to the technical support center for the synthesis of 5-Bromo-2-propoxybenzamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights int...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Bromo-2-propoxybenzamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot and enhance your reaction yields and product purity.

Overview of the Synthetic Pathway

The synthesis of 5-Bromo-2-propoxybenzamide is typically achieved via a robust two-step process. The first step involves the formation of the key intermediate, 5-bromo-2-hydroxybenzamide, from 5-bromosalicylic acid. The second, and often most critical, step is a Williamson ether synthesis to introduce the propoxy group onto the phenolic hydroxyl.

This guide is structured to address potential issues in each phase of this synthesis, providing clear, actionable solutions grounded in established chemical principles.

G cluster_0 Step 1: Amide Formation cluster_1 Step 2: Williamson Ether Synthesis A 5-Bromosalicylic Acid B 5-Bromo-2-hydroxybenzamide (Intermediate) A->B Amidation (e.g., SOCl2, NH4OH) C 5-Bromo-2-propoxybenzamide (Final Product) B->C Propylation (e.g., 1-Bromopropane, K2CO3)

Caption: General two-step synthesis workflow for 5-Bromo-2-propoxybenzamide.

Troubleshooting Guide: Step 1 - Synthesis of 5-Bromo-2-hydroxybenzamide

This initial step is crucial for ensuring a high-purity starting material for the subsequent etherification. Problems here will invariably impact the final yield.

Q1: My amidation reaction of 5-bromosalicylic acid is resulting in a low yield. What are the common causes?

A1: Low yields in this step typically stem from two main issues: the inherent difficulty of directly converting a carboxylic acid to an amide and potential side reactions.

  • Causality: Carboxylic acids and amines exist in an acid-base equilibrium to form a stable ammonium carboxylate salt.[1] Simply mixing 5-bromosalicylic acid and an ammonia source at room temperature is insufficient. Driving the reaction requires either activating the carboxylic acid or using high temperatures to dehydrate the intermediate salt.[1]

  • Troubleshooting Steps:

    • Acid Activation (Recommended): The most reliable method is to convert the carboxylic acid into a more reactive derivative.

      • Protocol: Treat 5-bromosalicylic acid with thionyl chloride (SOCl₂) or oxalyl chloride in an inert solvent (like DCM or Toluene) to form the acyl chloride. This highly reactive intermediate can then be carefully added to a solution of concentrated ammonium hydroxide at low temperature (0-5 °C) to yield the amide.

      • Rationale: The acyl chloride is a powerful electrophile, reacting rapidly and irreversibly with ammonia as a nucleophile. This bypasses the unfavorable equilibrium of the direct amidation route. The byproduct of the reaction with ammonia is HCl, which will be neutralized by excess ammonia or another base.[2][3]

    • Dehydration: If you must use a direct method, ensure you are forming the ammonium salt first and then heating it sufficiently to drive off water.

      • Protocol: Add solid ammonium carbonate to an excess of 5-bromosalicylic acid.[1] Once the initial reaction subsides, heat the mixture to a high temperature (typically >150 °C) to facilitate dehydration.

      • Rationale: The heat provides the necessary energy to overcome the activation barrier for water elimination from the ammonium carboxylate salt. Using excess carboxylic acid helps prevent the salt from dissociating back into ammonia and acid before dehydration can occur.[1]

Q2: I am observing significant amounts of unreacted 5-bromosalicylic acid via TLC/LCMS. How can I drive the reaction to completion?

A2: This is a clear indication of incomplete activation or insufficient reaction time/temperature.

  • Causality: If using the acid activation method, this suggests that the formation of the acyl chloride was incomplete or that it degraded before reacting with ammonia. If using the dehydration method, the temperature was likely too low.

  • Troubleshooting Steps:

    • Verify Acyl Chloride Formation: When using SOCl₂, the reaction is often refluxed. Ensure the reaction goes to completion (monitor by quenching a small sample with methanol to form the methyl ester, which can be checked by TLC). Use freshly distilled SOCl₂ as it can decompose over time.

    • Control Amine Addition: When adding the acyl chloride to ammonia, do so slowly and at a low temperature to prevent side reactions and ensure efficient mixing. Use a significant excess of aqueous ammonia to trap the HCl byproduct and provide enough nucleophile.[3]

    • Increase Dehydration Temperature: For the direct heating method, cautiously increase the temperature. Be aware that excessively high temperatures can lead to decomposition and discoloration of the product. A vacuum can also be applied to help remove water as it is formed.

Troubleshooting Guide: Step 2 - Williamson Ether Synthesis

This SN2 reaction is the final step and is highly sensitive to reaction conditions. Optimizing this stage is key to achieving a high overall yield.

G cluster_0 Mechanism of Propoxylation A 5-Bromo-2-hydroxybenzamide (Phenol) B Phenoxide Intermediate A->B Deprotonation (Base, e.g., K2CO3) D Transition State (SN2 Backside Attack) B->D Nucleophilic Attack C 1-Bromopropane (Primary Alkyl Halide) C->D Electrophile E 5-Bromo-2-propoxybenzamide (Product) D->E Inversion of Stereochemistry (not applicable here) & Leaving Group Departure

Caption: SN2 mechanism for the Williamson ether synthesis step.

Q3: My Williamson ether synthesis is giving a very low yield. What should I investigate first?

A3: A low yield in this SN2 reaction almost always points to one of four issues: incomplete deprotonation of the phenol, a competing elimination reaction, poor solvent choice, or the presence of water.

  • Troubleshooting Logic: Start by diagnosing the most likely and easiest-to-fix issues. Your first step is to analyze a crude sample of your reaction mixture by TLC or LCMS to see what is present.

G Start Low Yield Observed CheckTLC Analyze Crude Reaction by TLC/LCMS Start->CheckTLC Result1 Mostly Unreacted Starting Material CheckTLC->Result1 Observation Result2 Mixture of Starting Material and Product CheckTLC->Result2 Observation Result3 Unknown Byproduct (check for propene adducts) CheckTLC->Result3 Observation Cause1 Issue: Incomplete Deprotonation - Base is too weak or insufficient - Reaction time too short - Presence of moisture Result1->Cause1 Cause2 Issue: Poor Reaction Kinetics - Temperature too low - Incorrect solvent choice Result2->Cause2 Cause3 Issue: Side Reaction (E2 Elimination) - Temperature too high - Base is too bulky/strong - Using a secondary alkyl halide Result3->Cause3

Caption: Troubleshooting decision tree for low yield in the Williamson ether synthesis.

Q4: TLC shows mostly unreacted starting material (5-bromo-2-hydroxybenzamide). Why?

A4: This strongly indicates a failure to form the nucleophilic phenoxide.

  • Causality: The phenolic proton must be removed by a base to generate the alkoxide, which then attacks the alkyl halide.[4] If the base is too weak, used in insufficient quantity, or neutralized by moisture, this initial step fails.

  • Troubleshooting Steps:

    • Choice of Base: While strong bases like sodium hydride (NaH) are effective, they require strictly anhydrous conditions and can be hazardous.[5] A more practical and often sufficient choice for phenols is potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). K₂CO₃ is effective, inexpensive, and easier to handle.

    • Stoichiometry: Use at least 1.5-2.0 equivalents of the base to ensure complete deprotonation.

    • Anhydrous Conditions: Water will protonate the phenoxide, rendering it non-nucleophilic. Ensure your solvent is anhydrous and your glassware is oven- or flame-dried. Using molecular sieves can also be beneficial.[6]

Q5: I am seeing an unknown byproduct. What could it be?

A5: The most common byproduct in a Williamson synthesis is from a competing E2 elimination reaction.[7]

  • Causality: The alkoxide is not only a good nucleophile but also a strong base. It can abstract a proton from the carbon adjacent to the leaving group on the alkyl halide, leading to the formation of an alkene (propene, in this case) instead of the desired ether.[4][7]

  • Troubleshooting Steps:

    • Check Alkyl Halide: Ensure you are using a primary alkyl halide (1-bromopropane or 1-iodopropane). Secondary halides like 2-bromopropane will significantly favor elimination. Tertiary halides will not work at all.[7][8]

    • Control Temperature: Higher temperatures favor elimination over substitution.[4] Run the reaction at the lowest temperature that allows for a reasonable reaction rate. For K₂CO₃ in acetone or DMF, this is often gentle reflux (around 55-80 °C).

    • Base Choice: Very strong or bulky bases can also increase the rate of elimination. K₂CO₃ strikes a good balance for this synthesis.

Frequently Asked Questions (FAQs)

Q: What are the optimal solvent and alkylating agent for the propoxylation step?

A: The best combination is a primary propyl halide and a polar aprotic solvent.

  • Alkylating Agent: 1-Iodopropane is more reactive than 1-bromopropane and may allow for lower reaction temperatures or shorter times, but it is also more expensive. 1-Bromopropane is a cost-effective and reliable choice.

  • Solvent: Polar aprotic solvents like acetone, dimethylformamide (DMF), or acetonitrile are ideal. They effectively dissolve the ionic phenoxide intermediate without solvating the nucleophile so strongly that its reactivity is diminished. Acetone is a good starting point due to its lower boiling point and ease of removal.

Q: What is the best method to purify the final 5-Bromo-2-propoxybenzamide?

A: Recrystallization is often the most effective and scalable method for purifying the solid product.[9]

  • Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.[9] Common choices include ethanol, isopropanol, or mixtures of solvents like ethyl acetate/hexane. You must determine the best solvent system empirically.

  • Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If insoluble impurities are present, perform a hot filtration. Allow the solution to cool slowly to form well-defined crystals. Collect the crystals by filtration and wash with a small amount of cold solvent.[9] For very impure samples, column chromatography may be necessary before recrystallization.[10]

Q: How can I confirm the identity and purity of my final product?

A: A combination of techniques should be used.

  • Purity: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing purity with high accuracy.[10] Thin-Layer Chromatography (TLC) is excellent for rapid, qualitative checks of reaction progress and fraction analysis during chromatography.

  • Identity: The structure should be confirmed using spectroscopic methods. ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy will provide a detailed map of the molecule's structure. Mass Spectrometry (MS) will confirm the molecular weight of the compound.[11]

Summary of Optimized Reaction Conditions

ParameterStep 1: Amidation (Acyl Chloride Route)Step 2: Propoxylation (Williamson Ether)Justification
Key Reagents 5-Bromosalicylic acid, SOCl₂, NH₄OH5-Bromo-2-hydroxybenzamide, 1-BromopropaneProven, high-yield reagents for these transformations.
Base Excess NH₄OHK₂CO₃ (1.5-2.0 eq.)K₂CO₃ provides a good balance of reactivity and handling safety for phenoxide formation.[11]
Solvent Toluene or DCMAcetone or DMF (anhydrous)Polar aprotic solvents are ideal for SN2 reactions.[4]
Temperature 0-5 °C (for amine addition)50-80 °C (gentle reflux)Balances reaction rate while minimizing the E2 elimination side reaction.[4]
Monitoring TLC (esterification of aliquot)TLC (disappearance of starting material)Essential for determining reaction completion and preventing byproduct formation.
Purification Precipitation/FiltrationRecrystallization (e.g., from Ethanol)Most efficient methods for isolating solid products at scale.[9]

References

  • Eureka | Patsnap. Synthesis method of 5-(2-bromoacetyl)-2-hydroxybenzaldehyde. Available from: [Link]

  • Google Patents.CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis.
  • PubChem. Benzamide, 5-bromo-2-(beta-hydroxypropoxy)-. Available from: [Link]

  • Google Patents.CN101560170A - Method for preparing 5-(bromoacetyl) salicylamide.
  • Google Patents.CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
  • NIH National Center for Biotechnology Information. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Available from: [Link]

  • Organic Chemistry Tutor. Williamson Ether Synthesis. Available from: [Link]

  • Google Patents.WO2004089924A1 - Process for the preparation of 5-bromophthalide.
  • Google Patents.CN107879918B - Preparation method of 2-bromo-5-chlorobenzaldehyde.
  • Revue Roumaine de Chimie. SYNTHESIS AND CHARACTERIZATION OF SOME NEW 5-BROMO-2-HYDROXY-BENZAMIDE DERIVATIVES. Available from: [Link]

  • Revue Roumaine de Chimie. SYNTHESIS AND CHARACTERIZATION OF SOME NEW 5-BROMO-2-HYDROXY-BENZAMIDE DERIVATIVES. Available from: [Link]

  • Pharmazone. Chemical Properties and Synthesis of 2-Bromo-5-hydroxybenzaldehyde. Available from: [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. Available from: [Link]

  • Khan Academy. Amide formation from carboxylic acid derivatives. Available from: [Link]

  • MDPI. N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach. Available from: [Link]

  • Chemistry Steps. Williamson Ether Synthesis. Available from: [Link]

  • Chemguide. the preparation of amides. Available from: [Link]

  • Wikipedia. Williamson ether synthesis. Available from: [Link]

  • ResearchGate. Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors. Available from: [Link]

  • ChemTalk. Williamson Ether Synthesis. Available from: [Link]

  • YouTube. Making Amides from Carboxylic Acids. Available from: [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. Available from: [Link]

  • CSU ScholarWorks. Synthesis of N-hydroxy-4-(2-[(2-hydroxyethyl)(phenyl)amino]-2- oxoethyl)benzamide (HPOB) Through Retroanalysis Pr. Available from: [Link]

  • Khan Academy. Amide formation from carboxylic acid derivatives. (video). Available from: [Link]

Sources

Optimization

Technical Support Center: Resolving Solubility Issues of 5-Bromo-2-propoxybenzamide in Water

This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 5-Bromo-2-propoxybenzamide. As a compound with a substituted benzamide stru...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 5-Bromo-2-propoxybenzamide. As a compound with a substituted benzamide structure, it is anticipated to have low aqueous solubility due to its aromatic nature and the presence of a bromine atom and a propoxy group. This guide provides a systematic approach to troubleshooting and resolving these solubility issues, grounded in established physicochemical principles.

I. Troubleshooting Guide: Step-by-Step Solutions

This section addresses specific problems you might encounter during your experiments and provides actionable protocols.

Q1: My initial attempt to dissolve 5-Bromo-2-propoxybenzamide in water failed. What is the first and simplest approach I should try?

Answer: The most straightforward initial approach is to utilize a co-solvent system. Poorly soluble compounds that are lipophilic can often be dissolved in a mixture of water and a water-miscible organic solvent.[1] This method is quick to implement and can significantly enhance solubility.

Protocol 1: Co-solvent Screening

  • Select a panel of water-miscible organic solvents. Common choices include:

    • Dimethyl sulfoxide (DMSO)

    • Ethanol

    • Propylene glycol (PG)

    • Polyethylene glycol 400 (PEG 400)

  • Prepare stock solutions of 5-Bromo-2-propoxybenzamide in each of the selected organic solvents at a high concentration (e.g., 10-50 mg/mL), if possible.

  • Perform a stepwise dilution of the stock solution into your aqueous buffer. Start with a low percentage of the organic solvent (e.g., 1-5% v/v) and gradually increase the concentration until the compound is fully dissolved.

  • Observe for any precipitation. If precipitation occurs, the solution is supersaturated. The highest concentration at which the compound remains in solution is its approximate solubility in that co-solvent mixture.

Causality: The organic co-solvent reduces the polarity of the aqueous medium, making it more favorable for the hydrophobic 5-Bromo-2-propoxybenzamide molecule to dissolve.

Data Presentation: Co-solvent Solubility Comparison

Co-solventStarting Concentration in Organic SolventMaximum Tolerated Concentration in Aqueous Buffer (v/v %)
DMSO20 mg/mL[Record your experimental value]
Ethanol20 mg/mL[Record your experimental value]
PG20 mg/mL[Record your experimental value]
PEG 40020 mg/mL[Record your experimental value]
Q2: I've tried a co-solvent, but I need to keep the organic solvent concentration low. What's my next step?

Answer: If co-solvent concentrations are a concern, for example, due to potential cellular toxicity, the next logical step is to investigate the effect of pH on the solubility of 5-Bromo-2-propoxybenzamide. The benzamide moiety may have a weakly acidic or basic character, and altering the pH can significantly impact its solubility.[2][3][4]

Protocol 2: pH-Dependent Solubility Profiling

  • Prepare a series of buffers with a range of pH values (e.g., pH 2, 4, 6, 7.4, 8, 10).

  • Add an excess of 5-Bromo-2-propoxybenzamide to each buffer.

  • Equilibrate the samples by shaking or stirring for a sufficient period (e.g., 24-48 hours) to ensure saturation.

  • Separate the undissolved solid by centrifugation or filtration.

  • Quantify the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV).

  • Plot the solubility as a function of pH. This will reveal the pH at which the compound is most soluble.

Causality: For a weakly acidic compound, increasing the pH above its pKa will lead to deprotonation and the formation of a more soluble salt. Conversely, for a weakly basic compound, decreasing the pH below its pKa will result in protonation and increased solubility.[5]

Visualization: Expected pH-Solubility Profiles

G cluster_0 Weakly Acidic Compound cluster_1 Weakly Basic Compound a Solubility b pH a->b Increases with increasing pH c Solubility d pH c->d Increases with decreasing pH

Caption: Expected solubility trends for weakly acidic and basic compounds with pH changes.

Q3: pH adjustment isn't sufficient or is incompatible with my experimental system. Are there other formulation strategies I can employ?

Answer: Yes, several other advanced formulation strategies can be explored, including the use of surfactants and cyclodextrins.

  • Surfactants: These are amphiphilic molecules that can form micelles in aqueous solutions.[6] Above a certain concentration, known as the critical micelle concentration (CMC), these micelles can encapsulate hydrophobic molecules like 5-Bromo-2-propoxybenzamide, thereby increasing their apparent solubility.[7][8][9]

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[10] They can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic parts of the drug molecule from the aqueous environment and enhancing its solubility.[11][12][13]

Protocol 3: Surfactant-Mediated Solubilization

  • Select a non-ionic or zwitterionic surfactant to minimize potential interactions with your biological system (e.g., Polysorbate 80, Cremophor EL).

  • Prepare a series of aqueous solutions with increasing concentrations of the surfactant.

  • Determine the solubility of 5-Bromo-2-propoxybenzamide in each surfactant solution using the method described in Protocol 2.

  • Plot solubility as a function of surfactant concentration. A sharp increase in solubility is typically observed above the CMC of the surfactant.

Protocol 4: Cyclodextrin Complexation

  • Choose a suitable cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high water solubility and low toxicity.[13]

  • Prepare a stock solution of the cyclodextrin in your aqueous buffer.

  • Add an excess of 5-Bromo-2-propoxybenzamide to the cyclodextrin solution.

  • Equilibrate the mixture with stirring for 24-48 hours.

  • Determine the solubility as described in Protocol 2.

Visualization: Decision Workflow for Solubility Enhancement

G start Start: Dissolve 5-Bromo-2-propoxybenzamide in Water co_solvent Attempt Co-solvent System start->co_solvent ph_adjust Adjust pH co_solvent->ph_adjust Unsuccessful or High Organic % success Solubility Achieved co_solvent->success Successful surfactant Use Surfactants ph_adjust->surfactant Unsuccessful or pH Incompatible ph_adjust->success Successful cyclodextrin Use Cyclodextrins surfactant->cyclodextrin Unsuccessful surfactant->success Successful cyclodextrin->success Successful fail Consult Further cyclodextrin->fail Unsuccessful

Caption: A stepwise decision-making workflow for enhancing the solubility of 5-Bromo-2-propoxybenzamide.

II. Frequently Asked Questions (FAQs)

  • Q: What are the likely physicochemical properties of 5-Bromo-2-propoxybenzamide?

  • Q: Can I use sonication to help dissolve the compound?

    • A: Sonication can be a useful tool to aid in the initial dispersion and wetting of the solid particles, potentially accelerating the dissolution process. However, it is unlikely to significantly increase the equilibrium solubility of the compound.

  • Q: Are there any potential stability issues I should be aware of when using these solubilization techniques?

    • A: Yes. Altering the pH or using certain excipients can potentially affect the chemical stability of your compound. It is advisable to assess the stability of your final formulation over time, especially if it is intended for long-term storage or use in extended experiments.

  • Q: How do I choose between the different solubilization methods?

    • A: The choice of method depends on the specific requirements of your experiment. Consider factors such as the desired final concentration, the tolerance of your experimental system to organic solvents, pH changes, or other excipients, and the intended route of administration if you are working on drug delivery applications. The workflow diagram provided above can serve as a useful guide.

  • Q: What if none of these methods work?

    • A: If you have exhausted these common techniques, more advanced methods such as the preparation of solid dispersions or nano-suspensions might be necessary.[14][15] These typically require specialized equipment and expertise. Consulting with a formulation scientist is recommended in such cases.

III. References

Sources

Troubleshooting

Technical Support Center: Stability &amp; Storage of 5-Bromo-2-propoxybenzamide

[1] Technical Abstract & Stability Profile 5-Bromo-2-propoxybenzamide is a substituted benzamide derivative often utilized as a pharmaceutical intermediate or a fragment in structure-activity relationship (SAR) studies (...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Technical Abstract & Stability Profile

5-Bromo-2-propoxybenzamide is a substituted benzamide derivative often utilized as a pharmaceutical intermediate or a fragment in structure-activity relationship (SAR) studies (e.g., for GPR targets or histone deacetylase inhibitors).[1] While benzamides are generally more stable than esters or acid chlorides, this specific congener presents a unique stability profile due to the opposing electronic effects of its substituents:

  • 5-Bromo Group (Electron Withdrawing): Through inductive effects (-I), the bromine atom pulls electron density from the benzene ring, making the amide carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water (hydrolysis).

  • 2-Propoxy Group (Steric & Electronic): The ortho-propoxy group provides steric hindrance that protects the carbonyl.[1] However, it also acts as an electron donor (+R), which can stabilize the amide bond resonance.

The Critical Risk: Despite the steric protection, the electron-withdrawing nature of the bromine atom renders the compound susceptible to slow hydrolysis under ambient moisture conditions, particularly if trace acid or base catalysts are present. The degradation product, 5-bromo-2-propoxybenzoic acid , is a common impurity that can compromise biological assay data.[1]

Mechanism of Instability (The "Why")

To prevent degradation, one must understand the molecular mechanism. The hydrolysis of 5-Bromo-2-propoxybenzamide is not spontaneous in dry air but is catalyzed by moisture and pH fluctuations.[1]

Hydrolysis Pathway Diagram

HydrolysisMechanism Amide 5-Bromo-2-propoxybenzamide (Intact Reagent) Intermediate Tetrahedral Intermediate Amide->Intermediate + H2O (Slow Step) Water H2O (Moisture Ingress) Water->Intermediate Acid 5-Bromo-2-propoxybenzoic Acid (Degradant) Intermediate->Acid C-N Bond Cleavage Ammonia NH3 (Byproduct) Intermediate->Ammonia

Figure 1: The hydrolytic pathway showing the conversion of the amide to the carboxylic acid degradant upon moisture exposure.

Troubleshooting Guide & FAQs

This section addresses specific scenarios reported by researchers handling halogenated alkoxy-benzamides.

Q1: I stored my compound at -20°C, but HPLC still shows 2-3% acid impurity. Why?

A: Temperature control alone is insufficient if moisture ingress occurs.[1]

  • The Cause: Standard plastic centrifuge tubes are not gas-tight.[1] Over months at -20°C, moisture permeates the plastic or enters during freeze-thaw cycles.[1] The "5-bromo" substituent activates the carbonyl, allowing slow hydrolysis even at low temperatures if water molecules are available.

  • The Fix: Store the solid in glass vials with Teflon-lined caps . Place these vials inside a secondary container (desiccator or jar) containing active desiccant (e.g., Drierite or silica gel) within the freezer.

Q2: Can I dissolve the compound in DMSO or Methanol for long-term storage?

A: DMSO is preferred; avoid Methanol/Ethanol for stock solutions.

  • Reasoning: Alcohols are nucleophiles.[1] Over time, transamidation (alcoholysis) can occur, converting your amide into an ester (e.g., methyl 5-bromo-2-propoxybenzoate), especially if the solution becomes slightly acidic. DMSO is aprotic and does not participate in this reaction.[1]

  • Protocol: Prepare stocks in anhydrous DMSO. Store at -20°C or -80°C. Avoid repeated freeze-thaw cycles by aliquoting immediately after preparation.

Q3: How do I distinguish between the intact amide and the hydrolyzed acid?

A: Their solubility and chromatographic behavior differ significantly.[1]

  • Solubility Check: The amide is neutral and less soluble in basic aqueous solutions. The hydrolyzed product (benzoic acid derivative) will dissolve readily in 5% NaHCO3 due to deprotonation.

  • HPLC Check: On a standard C18 Reverse Phase column, the acid degradant will typically elute earlier than the amide (assuming acidic mobile phase) due to the polarity of the carboxylic acid group.

Comprehensive Storage & Handling Protocol

Follow this self-validating workflow to ensure compound integrity over 12+ months.

Storage Workflow Diagram

StorageWorkflow Receipt 1. Compound Receipt QC 2. Purity Check (HPLC/LCMS) Receipt->QC Decision Passes QC? QC->Decision Dry 3. Lyophilize/Dry (If moisture suspected) Decision->Dry Yes Reject Contact Supplier Decision->Reject No (<95%) Aliquot 4. Aliquot under Inert Gas (Argon/N2) Dry->Aliquot Seal 5. Seal: Glass Vial + Parafilm + Desiccant Aliquot->Seal Store 6. Long-Term Storage (-20°C or -80°C) Seal->Store

Figure 2: Step-by-step decision matrix for receiving and banking sensitive benzamide reagents.

Step-by-Step Protocol
  • Desiccation upon Arrival: Do not open the vial immediately if it is cold. Allow it to equilibrate to room temperature to prevent condensation.[1]

  • Aliquot Generation:

    • Dissolve the master stock in Anhydrous DMSO .

    • Divide into single-use aliquots (e.g., 50 µL or 100 µL).

    • Critical Step: Overlay the liquid with dry Nitrogen or Argon gas before capping.[1]

  • Physical Barrier: Wrap the cap junction with Parafilm M to prevent gas exchange.[1]

  • Secondary Containment: Place aliquots in a light-tight box containing a packet of silica gel.

Analytical Validation (HPLC Method)[2][3][4]

Use this method to quantify the level of 5-bromo-2-propoxybenzoic acid (hydrolysis product) in your stock.[1]

Table 1: Recommended HPLC Parameters

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge), 3.5 µm, 4.6 x 100 mm
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile (ACN) + 0.1% TFA
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Aromatic ring) and 210 nm (Amide bond)
Expected Retention Acid Impurity: ~6-7 min Intact Amide: ~9-10 min

Note: The acid elutes earlier because it is more polar.[1] The presence of a peak at the earlier retention time indicates hydrolysis has occurred.

References

  • PubChem. (2025).[1] 5-Bromo-2-hydroxybenzamide Compound Summary. National Library of Medicine.[1] Retrieved from [Link] (Note: Cited for structural analogy and physicochemical properties of ortho-substituted bromobenzamides).

  • Master Organic Chemistry. (2019). Amide Hydrolysis Mechanism. Retrieved from [Link] (Note: Authoritative source for the acid/base catalyzed mechanism of amide degradation).

  • U.S. EPA. (2024).[1] Chemical Compatibility and Storage Guidelines. Retrieved from [Link] (Note: General safety and segregation guidelines for storing reactive chemical groups).

Sources

Optimization

removing impurities from crude 5-Bromo-2-propoxybenzamide

Technical Support Center: Purification of 5-Bromo-2-propoxybenzamide Ticket ID: #PUR-5B2PB-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary You are likely s...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 5-Bromo-2-propoxybenzamide Ticket ID: #PUR-5B2PB-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are likely synthesizing 5-Bromo-2-propoxybenzamide via the O-alkylation of 5-bromo-2-hydroxybenzamide (5-bromosalicylamide) using propyl halide and a base. This reaction, while robust, frequently generates three distinct classes of impurities that degrade downstream API synthesis:

  • Unreacted Phenol: Residual 5-bromo-2-hydroxybenzamide.

  • Inorganic Salts: Potassium bromide/iodide trapped in the crystal lattice.

  • Regioisomers: Trace N-alkylated byproducts (less common but persistent).

This guide prioritizes chemical decontamination (acid/base workup) followed by recrystallization . Chromatography is reserved as a last resort.

Phase 1: Diagnostic Triage

Before heating any solvents, identify your impurity profile.

Q: My crude product is a sticky, off-white solid. Is this normal? A: No. Pure 5-Bromo-2-propoxybenzamide should be a free-flowing white crystalline solid. Stickiness usually indicates:

  • Residual Propyl Halide: The alkylating agent is an oil/liquid.

  • "Oiling Out": Presence of impurities lowers the melting point, causing the product to exist as a supercooled liquid.

Q: How do I quickly identify the main impurity? A: Run a Thin Layer Chromatography (TLC) plate using Hexane:Ethyl Acetate (3:1) .

  • Spot A (Low R_f): Unreacted Phenol (Starting Material). It drags due to the acidic -OH.

  • Spot B (Mid R_f): Target Product (Amide).

  • Spot C (High R_f): N-alkylated byproduct (if present) or dialkylated species.

Phase 2: Chemical Decontamination (The Wash)

Most purity issues stem from skipping this step. You cannot recrystallize away large amounts of phenolic starting material efficiently.

Q: Recrystallization isn't removing the starting material. Why? A: The starting material (5-bromo-2-hydroxybenzamide) and the product are structurally similar. They often co-crystallize. You must exploit the acidity difference .

  • Phenol pKa: ~8–10 (Acidic)

  • Benzamide pKa: ~15+ (Neutral/Weakly Acidic)

Protocol: The "Cold Caustic" Wash

  • Dissolve your crude solid in Ethyl Acetate (EtOAc) .

  • Wash the organic layer 2x with cold 1M NaOH .

    • Mechanism:[1][2][3][4][5][6] The NaOH deprotonates the unreacted phenol, turning it into a water-soluble phenoxide salt. The target amide (protected by the propoxy group) remains in the organic layer.

  • Wash 1x with Brine (to remove trapped base).

  • Dry over MgSO₄ and evaporate.

Critical Warning: Do not use hot NaOH or high concentrations (>2M), or you risk hydrolyzing the amide bond.

Phase 3: Recrystallization (The Gold Standard)

Once the phenol is removed, recrystallization will polish the product.

Q: Which solvent system should I use? A: Based on the benzamide core and lipophilic propoxy tail, Ethanol/Water is the most robust system.

Solvent SystemRatio (v/v)SuitabilityNotes
Ethanol / Water 80:20 High Best for removing inorganic salts and polar traces.
EtOAc / Hexane 1:3ModerateGood if the product is very dry; poor for removing salts.
Methanol 100%LowOften too soluble; difficult to recover yield.

Protocol: The Ethanol/Water Recrystallization

  • Place the crude solid in an Erlenmeyer flask.

  • Add Ethanol and heat to boiling. Add just enough ethanol to dissolve the solid.

  • Self-Validating Step: If the solution is cloudy while boiling, you likely have inorganic salts (KBr). Filter this hot solution through a sintered glass funnel. The salts will stay on the filter; your product is in the liquid.

  • Remove from heat.[7] Add hot water dropwise until a faint turbidity (cloudiness) persists.

  • Add one drop of Ethanol to clear it.

  • Allow to cool slowly to room temperature, then to 4°C.

Q: My product "oiled out" (formed a liquid blob at the bottom) instead of crystallizing. What do I do? A: This happens when the product precipitates at a temperature above its melting point.

  • Fix: Re-heat to dissolve the oil. Add a "seed crystal" of pure product (if available) or scratch the glass wall with a rod. Cool much more slowly. Add slightly more Ethanol to the mixture to keep it soluble until the temperature drops further.

Phase 4: Visualizing the Workflow

The following diagram outlines the decision logic for purifying this specific intermediate.

PurificationWorkflow Start Crude 5-Bromo-2-propoxybenzamide Check Diagnostic: TLC / HPLC Start->Check Phenol Impurity: Unreacted Phenol? Check->Phenol Wash Action: 1M NaOH Wash (Partition into Aqueous) Phenol->Wash Yes (Low Rf spot) Salts Impurity: Inorganic Salts? Phenol->Salts No Wash->Salts HotFilter Action: Hot Filtration (Ethanol Step) Salts->HotFilter Yes (Cloudy in hot EtOH) Recryst Action: Recrystallization (EtOH/H2O) Salts->Recryst No HotFilter->Recryst Final Pure Crystalline Product Recryst->Final

Caption: Purification logic flow for removing phenolic and inorganic impurities from benzamide derivatives.

Phase 5: Advanced Troubleshooting (FAQs)

Q: I see a spot running higher than my product on TLC. What is it? A: This is likely the N-alkylated byproduct .

  • Cause: Under basic conditions, the amide nitrogen can compete with the phenolic oxygen for the alkyl halide, especially if the base is too strong (e.g., NaH) or the solvent is very polar (DMF).

  • Removal: This is lipophilic. Recrystallization in Hexane/Ethyl Acetate is more effective here than Ethanol/Water. The N-alkyl impurity will stay in the mother liquor (Hexane-rich).

Q: The product has a yellow tint. How do I remove it? A: The yellow color often comes from trace oxidation of the phenol or iodine traces (if propyl iodide was used).

  • Fix: During the hot ethanol dissolution step (Phase 3), add Activated Carbon (Charcoal) . Stir for 5 minutes, then perform the hot filtration.

References

  • BenchChem. (2025).[8] Application Notes and Protocols for the Purification of Benzamide Derivatives by Recrystallization. Retrieved from

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Nagy, J., et al. (2009). Crystal Structures of Some 2-Alkoxybenzamides. ResearchGate. Retrieved from

  • Master Organic Chemistry. (2020). Reactions of Alkyl Halides: Substitution and Elimination. Retrieved from

Sources

Troubleshooting

Technical Support Center: Optimizing 5-Bromo-2-Alkoxybenzamide Formation

Introduction: The Ambident Nucleophile Challenge The formation of 5-bromo-2-alkoxybenzamides (e.g., 5-bromo-2-methoxybenzamide) is a critical step in the synthesis of various antipsychotic and anti-inflammatory pharmacop...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Ambident Nucleophile Challenge

The formation of 5-bromo-2-alkoxybenzamides (e.g., 5-bromo-2-methoxybenzamide) is a critical step in the synthesis of various antipsychotic and anti-inflammatory pharmacophores. The primary synthetic challenge lies in the O-alkylation of 5-bromosalicylamide .

Because the salicylamide moiety contains both a phenolic hydroxyl group and an amide group, it acts as an ambident nucleophile . Temperature is the primary variable that dictates the competition between the desired O-alkylation (kinetic/thermodynamic balance) and the undesired N-alkylation .

This guide provides a self-validating optimization protocol, focusing on thermal control to maximize regioselectivity and yield.

Module 1: Critical Temperature Thresholds (O-Alkylation Route)

The most direct route involves reacting 5-bromo-2-hydroxybenzamide with an alkyl halide (RX) and a base.

The Thermal-Selectivity Matrix

The following table summarizes the impact of reaction temperature on the ratio of Product A (O-alkyl) to Impurity B (N-alkyl) using Potassium Carbonate (


) in Acetone/DMF.
Temperature ZoneReaction StateKinetic OutcomeRisk Profile
< 20°C (Cold) Dormant/SluggishHigh Regioselectivity (O-only) . The phenoxide is formed, but

attack is too slow.
Incomplete conversion; accumulation of unreacted starting material.
55°C - 65°C (Optimal) ActiveBalanced . Rate of O-alkylation is sufficient; N-alkylation activation energy (

) is not yet reached.
Ideal operating window. Requires 4-6h reaction time.
> 80°C (Hot) AggressiveLoss of Selectivity . Thermal energy overcomes the higher

for N-alkylation.
Formation of N-alkylated impurity (>10%) and potential hydrolysis of the amide.
Mechanistic Pathway Diagram

The diagram below illustrates the competing pathways driven by thermal energy.

ReactionPathways Start 5-Bromo-2-hydroxybenzamide Base Base (K2CO3) Deprotonation Start->Base Anion Ambident Anion (Resonance Hybrid) Base->Anion PathO Path A: O-Alkylation (Kinetic Preference) Anion->PathO T < 65°C Polar Aprotic Solvent PathN Path B: N-Alkylation (Thermodynamic/High T) Anion->PathN T > 80°C Long Reaction Time Product 5-Bromo-2-alkoxybenzamide (Target) PathO->Product Impurity N-Alkyl Impurity (Side Product) PathN->Impurity

Caption: Figure 1. Thermal divergence of the ambident salicylamide anion. Path A is favored at moderate temperatures; Path B activates at high thermal loads.

Module 2: Troubleshooting & FAQs

Scenario A: "I am seeing >15% N-alkylated impurity by HPLC."

Diagnosis: The reaction temperature is likely too high, or you are using a solvent that promotes "loose" ion pairs (like DMF) without controlling the exotherm. Corrective Action:

  • Lower Temperature: Reduce reaction temperature to 55-60°C .

  • Switch Solvent: If using DMF (boiling point 153°C), switch to Acetone (boiling point 56°C) or MEK (boiling point 80°C). Acetone physically limits the temperature to its reflux point, acting as a "thermal fuse" that prevents the reaction from reaching the activation energy required for N-alkylation.

  • Base Selection: Ensure you are using a mild base (

    
    ) rather than a strong base (NaH). NaH generates a "naked" anion that is more aggressive and less selective.
    
Scenario B: "The reaction stalls at 60% conversion after 12 hours."

Diagnosis: The lattice energy of the base (


) is preventing solubility, or the alkyl halide is too bulky.
Corrective Action: 
  • Do NOT increase Temperature yet. Increasing T will ruin selectivity.

  • Add Phase Transfer Catalyst (PTC): Add 5 mol% Tetrabutylammonium bromide (TBAB) . This shuttles the phenoxide into the organic phase, increasing the reaction rate without requiring a temperature spike.

  • Grind the Base: Ensure anhydrous

    
     is finely powdered before addition to increase surface area.
    
Scenario C: "Can I use the Acid Chloride route instead?"

Q: O-alkylation is too messy. Can I make 5-bromo-2-methoxybenzoic acid first, then convert to amide? A: Yes, but the temperature profile inverts.

  • Step 1 (Acid Chloride Formation): Requires Reflux (70-80°C) with Thionyl Chloride (

    
    ).
    
  • Step 2 (Amidation): Must be performed at 0-5°C .[1]

    • Why? Adding ammonia to a hot acid chloride induces violent exotherms and hydrolysis. You must drip the acid chloride solution into cold aqueous ammonia.

Module 3: Optimized Experimental Protocol (O-Alkylation)

This protocol is designed for the synthesis of 5-bromo-2-methoxybenzamide but is adaptable for other alkoxy chains.

Reagents:

  • 5-Bromo-2-hydroxybenzamide (1.0 eq)

  • Methyl Iodide (1.2 eq) or Dimethyl Sulfate (1.1 eq)

  • Potassium Carbonate (anhydrous, powdered, 1.5 eq)

  • Acetone (Reagent Grade, 10 volumes)

Step-by-Step Workflow:

  • Setup: Charge a 3-neck round bottom flask with 5-bromo-2-hydroxybenzamide and Acetone.

  • Base Activation: Add powdered

    
    . Stir at 25°C for 30 minutes .
    
    • Technical Insight: This "aging" period allows partial deprotonation and surface saturation of the base before the electrophile is introduced.

  • Addition: Add Methyl Iodide dropwise over 20 minutes.

    • Note: Methyl Iodide is volatile (bp 42°C). Use a reflux condenser cooled to -10°C.

  • Thermal Ramp: Heat the mixture to Reflux (~56°C) .

  • Monitoring (The Checkpoint):

    • Check HPLC at 4 hours .

    • Target: >95% Product, <2% Starting Material, <1% N-alkyl impurity.

    • If SM > 5%:- Add 0.1 eq Methyl Iodide and continue reflux for 2 hours.

  • Workup: Cool to 20°C. Filter inorganic salts. Concentrate the filtrate. Precipitate in water.[2]

Module 4: Decision Tree for Process Optimization

Use this logic flow to adjust your specific reaction conditions.

OptimizationTree Start Start Optimization (Standard: 60°C, Acetone) Check Check HPLC at 4 Hours Start->Check Result1 High Yield (>90%) Low Impurity Check->Result1 Result2 Low Conversion (<60%) Low Impurity Check->Result2 Result3 High Conversion High N-Alkyl Impurity (>5%) Check->Result3 Action1 Protocol Validated. Proceed to Workup. Result1->Action1 Action2 1. Add 5% TBAB (Catalyst) 2. Extend Time 3. DO NOT Raise Temp Result2->Action2 Action3 1. Lower Temp to 45°C 2. Change Solvent to Acetone 3. Reduce Base Strength Result3->Action3

Caption: Figure 2. Troubleshooting logic for reaction outcome analysis.

References

  • Green O-Alkylation of Salicylamide

    • Title: Environmentally Friendly Green O-Alkylation Reaction for Ethenzamide Synthesis.[3]

    • Source: MDPI (Molecules), 2021.
    • Relevance: Establishes the efficacy of PTC (TBAB) at 80°C for difficult substrates, though cautions on impurity profiles.
    • URL:[Link][4]

  • Thermodynamic vs.

    • Title: Kinetic vs. Thermodynamic Control of Reactions.[5][6][7][8]

    • Source: Chemistry LibreTexts.
    • Relevance: Foundational theory explaining the energy barriers of N- vs O-alkyl
    • URL:[Link]

  • Regioselective Alkylation Principles

    • Title: Fine-tuning the chemo- and regioselective alkyl
    • Source: MedChemComm (RSC Publishing).
    • Relevance: Demonstrates the difficulty of separating amide vs. phenol alkylation and the necessity of mild conditions.
    • URL:[Link]

  • Synthesis of 5-Bromo-2-methoxybenzaldehyde (Analogous Chemistry)

    • Title: Synthesis of 5-bromo-2-methoxybenzaldehyde.[9]

    • Source: PrepChem.
    • Relevance: Provides validated experimental conditions for the methylation of 5-bromo-salicyl-deriv
    • URL:[Link]

Sources

Optimization

troubleshooting low purity in 5-Bromo-2-propoxybenzamide scale-up

Introduction for the Modern Drug Development Professional Welcome to the technical support guide for the scale-up synthesis of 5-Bromo-2-propoxybenzamide. This molecule is a key building block in medicinal chemistry, and...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction for the Modern Drug Development Professional

Welcome to the technical support guide for the scale-up synthesis of 5-Bromo-2-propoxybenzamide. This molecule is a key building block in medicinal chemistry, and its purity is paramount for the success of subsequent synthetic steps and the integrity of final drug candidates. However, transitioning a synthesis from the bench to a pilot or manufacturing scale often introduces unforeseen challenges that can compromise purity, yield, and batch-to-batch consistency.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. It moves beyond simple procedural steps to explain the underlying chemical principles, helping you not just to solve immediate problems but to build a robust and scalable process. We will explore common impurities, their formation mechanisms, and proactive strategies for their control.

Section 1: Synthetic Pathway Overview

To effectively troubleshoot, we must first understand the process. A common and logical synthetic route to 5-Bromo-2-propoxybenzamide involves a multi-step sequence starting from a readily available salicylic acid derivative. The exact sequence of bromination, etherification, and amidation can vary, but each choice has significant implications for the final impurity profile. Below is a representative pathway that will serve as the basis for our discussion.

G cluster_0 Phase 1: Core Modification cluster_1 Phase 2: Amidation A 2-Hydroxybenzoic Acid B 2-Propoxybenzoic Acid A->B  Propylation  (e.g., 1-Bromopropane, K2CO3) C 5-Bromo-2-propoxybenzoic Acid B->C  Electrophilic Bromination  (e.g., NBS or Br2) D Acid Chloride Intermediate C->D  Activation  (e.g., SOCl2, Oxalyl Chloride) E 5-Bromo-2-propoxybenzamide (Final Product) D->E  Amidation  (e.g., NH4OH, NH3 gas)

Caption: A common synthetic workflow for 5-Bromo-2-propoxybenzamide.

Section 2: Troubleshooting Guide & FAQs

This section addresses the most common purity challenges observed during the scale-up of 5-Bromo-2-propoxybenzamide synthesis.

Q1: My final product is contaminated with unreacted 5-Bromo-2-propoxybenzoic acid. How can I improve the conversion during the amidation step and remove this impurity?

Expert Analysis: This is a classic scale-up issue where a reaction that works perfectly on a 1-gram scale fails to reach completion in a 10-liter reactor. The root cause is often incomplete conversion during the amidation step, followed by inefficient removal of the acidic starting material during workup.

Troubleshooting Strategies:

  • Optimize the Activation Step: The conversion of the carboxylic acid to a more reactive species (like an acid chloride) is critical.

    • Stoichiometry: Ensure at least 1.1-1.2 equivalents of the activating agent (e.g., thionyl chloride, oxalyl chloride) are used to drive the reaction to completion.

    • Temperature & Time: Monitor the reaction (e.g., by HPLC or UPLC) to confirm the complete disappearance of the starting acid. On a larger scale, reactions may require longer times or slightly elevated temperatures due to mass and heat transfer limitations.

    • Catalysis: For thionyl chloride reactions, a catalytic amount of N,N-Dimethylformamide (DMF) is often essential.

  • Control the Amidation Reaction:

    • Reagent Addition: The addition of the acid chloride to the ammonia source is highly exothermic. On a large scale, poor temperature control can lead to side reactions. Ensure robust reactor cooling and add the acid chloride subsurface to a vigorously stirred solution of aqueous ammonia. Maintain the temperature below 10-15°C.[1]

    • pH Control: Maintain a basic pH throughout the amidation to ensure the ammonia is present as a free nucleophile.

  • Implement an Effective Workup:

    • Base Wash: The most effective way to remove the unreacted carboxylic acid is to wash the crude product (dissolved in a water-immiscible solvent like ethyl acetate or toluene) with a dilute aqueous base.[2] This converts the acid into its highly water-soluble carboxylate salt.

Wash SolutionConcentration (w/v)ProsCons on Scale-Up
Sodium Bicarbonate (NaHCO₃)5-8%Safe, weak base, less likely to hydrolyze the amide product.Can generate significant CO₂ gas, leading to pressure buildup if addition is too fast.
Sodium Carbonate (Na₂CO₃)2-5%Stronger base, very effective.Higher pH could potentially increase risk of product hydrolysis if left for extended periods.

Protocol: Acid Scavenging Wash

  • After quenching the reaction, isolate the crude solid product by filtration.

  • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, 5-10 volumes).

  • Transfer the solution to a separatory funnel or reactor equipped for liquid-liquid extraction.

  • Add a 5% aqueous solution of sodium bicarbonate (approx. 3-4 volumes). Caution: Add slowly to control CO₂ evolution.

  • Stir the biphasic mixture for 15-30 minutes.

  • Separate the aqueous layer.

  • Wash the organic layer with brine (saturated NaCl solution) to break any emulsions and remove residual water.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo to recover the purified product prior to recrystallization.

Q2: HPLC analysis shows an isomeric impurity. What is its likely identity and how can it be minimized?

Expert Analysis: The formation of regioisomers is a common problem in electrophilic aromatic substitution reactions. In this synthesis, the key step is the bromination of 2-propoxybenzoic acid. The directing effects of the substituents on the aromatic ring dictate the position of bromination.[3]

  • -O-Propyl group: Strongly activating and ortho, para-directing.

  • -COOH group: Deactivating and meta-directing.

The combined effect strongly favors substitution at the C5 position (para to the propoxy group and meta to the carboxyl group). However, aggressive reaction conditions can lead to the formation of the 3-Bromo-2-propoxybenzoic acid isomer.

Caption: Regioisomeric outcomes of the bromination step.

Troubleshooting Strategies:

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often more selective than liquid bromine (Br₂) and is safer to handle on a large scale.[4] Using Br₂ can require Lewis acid catalysts which may decrease selectivity.

  • Temperature Control: Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Start at 0-5°C and allow the reaction to slowly warm to room temperature. Overheating provides the activation energy needed to form the less-favored kinetic product.[5]

  • Solvent: Acetic acid is a common solvent for bromination, but chlorinated solvents like dichloromethane (DCM) can also be used and may offer different selectivity profiles. A solvent screen at small scale is highly recommended.

Q3: My final product has a persistent yellow or brown color, even after initial purification. What is the cause and how can I remove it?

Expert Analysis: Color in the final product is typically due to trace levels of highly conjugated impurities or degradation products. Residual bromine or oxidized species are common culprits in syntheses involving bromination.[5]

Troubleshooting Strategies:

  • Quenching Residual Bromine: After the bromination reaction is complete, ensure any excess brominating agent is fully quenched before workup. A wash with a mild reducing agent like aqueous sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃) is highly effective.[6]

  • Activated Carbon Treatment: During the recrystallization step, the addition of a small amount of activated carbon to the hot solution can effectively adsorb colored impurities.

Protocol: Decolorization with Activated Carbon

  • Dissolve the crude, colored product in the minimum amount of hot recrystallization solvent.

  • Once fully dissolved, remove the flask from the heat source.

  • Add activated carbon (typically 1-2% by weight of the crude product). Caution: Add carbon slowly to the hot solution to avoid violent bumping.

  • Gently swirl or stir the mixture for 5-10 minutes.

  • Perform a hot filtration through a pad of Celite® or filter paper to remove the carbon. This step must be done quickly to prevent premature crystallization of the product. Using a pre-heated filter funnel is advised.

  • Allow the clear, hot filtrate to cool slowly to induce crystallization.

Section 3: Proactive Scale-Up Troubleshooting Workflow

When low purity is detected, a systematic approach is essential. Use the following workflow to diagnose and resolve the issue efficiently.

G cluster_id Step 1: Identify Impurity start Low Purity Detected (e.g., by HPLC, NMR) id_impurity Identify impurity structure (LC-MS, NMR spiking) start->id_impurity impurity1 Impurity = Starting Material (e.g., 5-Bromo-2-propoxybenzoic acid) id_impurity->impurity1 impurity2 Impurity = Isomer (e.g., 3-Bromo isomer) id_impurity->impurity2 impurity3 Impurity = Other (e.g., color, unknown) id_impurity->impurity3 sol1 Cause: Incomplete Amidation Solution: - Optimize acid activation (time, temp) - Improve amidation temp control - Implement effective base wash in workup impurity1->sol1 sol2 Cause: Poor Regiocontrol Solution: - Lower bromination temperature - Switch to milder brominating agent (NBS) - Screen different solvents impurity2->sol2 sol3 Cause: Side Reaction / Degradation Solution: - Add quench step (e.g., NaHSO3) - Use activated carbon during recrystallization - Check raw material quality impurity3->sol3

Caption: A logical workflow for troubleshooting purity issues during scale-up.

References

  • Eureka | Patsnap. (n.d.). Synthesis method of 5-(2-bromoacetyl)-2-hydroxybenzaldehyde.
  • BenchChem. (n.d.). The Synthesis and Purification of 5-BROMO-PAPS: A Technical Guide.
  • Google Patents. (n.d.). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
  • BenchChem. (n.d.). Application Notes and Protocols for the Scale-up Synthesis of 2-Bromo-2-methylpropan-1-amine HBr Derivatives.
  • Google Patents. (n.d.). CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis.
  • Google Patents. (n.d.). CN107879918B - Preparation method of 2-bromo-5-chlorobenzaldehyde.
  • Google Patents. (n.d.). WO2004089924A1 - Process for the preparation of 5-bromophthalide.
  • Google Patents. (n.d.). CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
  • Synthesis and characterization of some new 5-bromo-2-hydroxy-benzamide derivatives. (n.d.).
  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (n.d.).
  • BenchChem. (n.d.). Benzamide Synthesis Technical Support Center: Troubleshooting Guide & FAQs.
  • ResearchGate. (n.d.). Optimisation and Scale-up of α-Bromination of Acetophenone in a Continuous Flow Microreactor.
  • BenchChem. (n.d.). Strategies to reduce impurities in benzamide synthesis.
  • Engineered Science Publisher. (n.d.). Modern Approaches to Green Bromination for a Sustainable Future.
  • National Institutes of Health. (n.d.). Scaling Out by Microwave-Assisted, Continuous Flow Organic Synthesis (MACOS): Multi-Gram Synthesis of Bromo- and Fluoro-benzofused Sultams Benzthiaoxazepine-1,1-dioxides.
  • MDPI. (n.d.). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole.
  • ResearchGate. (n.d.). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors.
  • MSU chemistry. (n.d.). Aromatic Reactivity.
  • PMC. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch.
  • MDPI. (n.d.). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to 1H NMR Spectrum Analysis of 5-Bromo-2-propoxybenzamide

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of success. Am...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of success. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, stands as an unparalleled tool for providing detailed information about the molecular structure of organic compounds. This guide offers an in-depth analysis of the 1H NMR spectrum of 5-Bromo-2-propoxybenzamide, a compound of interest in medicinal chemistry, by comparing it with structurally related analogs. Through this comparative approach, we will not only assign the proton signals of our target molecule but also illustrate the profound influence of substituent effects on the NMR spectrum, thereby showcasing the power of this technique in confirming molecular identity and purity.

The Decisive Role of NMR in Pharmaceutical R&D

In the highly regulated environment of pharmaceutical research, the precise characterization of an active pharmaceutical ingredient (API) is non-negotiable. 1H NMR spectroscopy provides a rapid and non-destructive method to obtain a unique fingerprint of a molecule.[1] This "fingerprint" is invaluable for:

  • Structure Verification: Confirming that the synthesized molecule is indeed the intended one.

  • Purity Assessment: Identifying and quantifying impurities, which is critical for safety and efficacy.

  • Conformational Analysis: Providing insights into the three-dimensional structure of the molecule in solution.

The ability to glean such detailed structural information from a small amount of sample makes 1H NMR an indispensable technique from early-stage discovery to late-stage quality control.

Deciphering the 1H NMR Spectrum of 5-Bromo-2-propoxybenzamide: A Predictive Analysis

dot graph "5-Bromo-2-propoxybenzamide_Structure" { layout=neato; node [shape=plaintext]; edge [style=invis];

}

Aromatic Protons (H-3, H-4, and H-6):

The chemical shifts of the aromatic protons are influenced by the interplay of the electron-donating propoxy group (-OPr) and the electron-withdrawing bromo (-Br) and carboxamide (-CONH2) groups.

  • H-3: This proton is ortho to the strongly electron-donating propoxy group and meta to the weakly electron-withdrawing carboxamide group. The ortho positioning to the oxygen will cause a significant upfield shift (to a lower ppm value). We can expect this proton to appear as a doublet due to coupling with H-4.

  • H-4: This proton is meta to both the propoxy and carboxamide groups and ortho to the bromo group. The deshielding effect of the adjacent bromine will be prominent. It will appear as a doublet of doublets due to coupling with H-3 and H-6.

  • H-6: This proton is ortho to the carboxamide group and meta to the bromo group. The ortho positioning to the carbonyl group will result in a downfield shift (to a higher ppm value). It will appear as a doublet due to coupling with H-4.

Propoxy Group Protons (-OCH₂CH₂CH₃):

The propoxy group will give rise to three distinct signals:

  • -OCH₂-: These methylene protons are directly attached to the oxygen atom, which is electron-withdrawing. Therefore, they will be the most downfield of the propoxy signals, appearing as a triplet due to coupling with the adjacent methylene group.

  • -CH₂-: This central methylene group will be shielded relative to the -OCH₂- group. It will appear as a sextet (or multiplet) due to coupling with the adjacent -OCH₂- and -CH₃ groups.

  • -CH₃: The terminal methyl group will be the most upfield signal in the spectrum, appearing as a triplet due to coupling with the adjacent methylene group.

Amide Protons (-CONH₂):

The two protons of the primary amide group are often diastereotopic and may appear as two separate broad singlets. Their chemical shift can be highly variable and is dependent on the solvent, concentration, and temperature due to hydrogen bonding.[2]

Comparative Analysis: Unveiling Substituent Effects

To refine our predicted spectrum, we will compare 5-Bromo-2-propoxybenzamide with simpler, structurally related molecules: benzamide and 4-bromobenzamide.

Benzamide: The Unsubstituted Core

The 1H NMR spectrum of benzamide provides a baseline for the chemical shifts of the aromatic and amide protons in a simple benzamide system.

Proton Chemical Shift (ppm) Multiplicity
H-2, H-6~7.8m
H-3, H-4, H-5~7.4-7.5m
-CONH₂~7.5 and ~8.1 (in DMSO-d6)br s

Data obtained from ChemicalBook.[3]

4-Bromobenzamide: The Influence of a Halogen

Introducing a bromine atom at the para position significantly alters the aromatic region of the spectrum.

Proton Chemical Shift (ppm) Multiplicity
H-2, H-6~7.7d
H-3, H-5~7.6d
-CONH₂~7.5 and ~8.1 (in DMSO-d6)br s

Data obtained from various sources.

The key takeaway here is the downfield shift of all aromatic protons compared to benzamide, a consequence of the electron-withdrawing nature of the bromine atom.

Predicted 1H NMR Data for 5-Bromo-2-propoxybenzamide and Comparative Compounds

Based on the analysis of substituent effects and data from similar compounds, we can compile a predicted and comparative table of 1H NMR chemical shifts.

Compound Aromatic Protons (ppm) Alkoxy Protons (ppm) Amide Protons (ppm)
5-Bromo-2-propoxybenzamide (Predicted) H-6: ~8.0 (d); H-4: ~7.6 (dd); H-3: ~7.0 (d)-OCH₂-: ~4.0 (t); -CH₂-: ~1.8 (sextet); -CH₃: ~1.0 (t)Two broad singlets, ~6.0-8.0
2-Ethoxybenzamide ~6.9-8.2 (m)-OCH₂-: ~4.1 (q); -CH₃: ~1.4 (t)~7.5 and ~8.2 (br s)
Benzamide ~7.4-7.8 (m)-~7.5 and ~8.1 (br s)
4-Bromobenzamide ~7.6-7.7 (two d)-~7.5 and ~8.1 (br s)

Note: Chemical shifts are approximate and can vary depending on the solvent and spectrometer frequency. 'd' denotes a doublet, 't' a triplet, 'q' a quartet, 'sextet' a sextet, 'm' a multiplet, and 'br s' a broad singlet.

dot graph "NMR_Comparison_Workflow" { rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} Figure 1: Comparative 1H NMR Analysis Workflow.

Experimental Protocol for 1H NMR Sample Preparation and Data Acquisition

To ensure the acquisition of high-quality, reproducible 1H NMR data, a standardized experimental protocol is paramount.

1. Sample Preparation:

  • Weighing: Accurately weigh approximately 5-10 mg of the benzamide sample.

  • Solvent Selection: Choose a suitable deuterated solvent in which the sample is fully soluble. Chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for benzamides.[1]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer: Using a Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube.

  • Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).

2. Data Acquisition:

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse sequence is typically sufficient for 1H NMR.

    • Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay: Use a relaxation delay of at least 1-2 seconds to ensure quantitative integration.

  • Data Processing:

    • Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID).

    • Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction.

    • Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.

    • Integration: Integrate all signals to determine the relative number of protons.

dot graph "NMR_Experimental_Workflow" { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} Figure 2: Step-by-Step 1H NMR Experimental Workflow.

Conclusion

The detailed analysis of the 1H NMR spectrum of 5-Bromo-2-propoxybenzamide, facilitated by a comparative approach with structurally related analogs, provides a robust method for its structural confirmation. This guide underscores the importance of understanding substituent effects on proton chemical shifts and coupling constants. By following a meticulous experimental protocol, researchers can acquire high-quality NMR data, which is fundamental for advancing drug discovery and development programs. The principles and methodologies outlined herein serve as a valuable resource for scientists engaged in the chemical sciences, enabling them to leverage the full potential of 1H NMR spectroscopy for unambiguous molecular characterization.

References

  • Harikrishna, K., Balasubramaniam, S., Rakshit, A., & Aidhen, I. S. (2015). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Indian Journal of Chemistry - Section B, 54B(1), 77-83. Retrieved from [Link]

  • University of Regensburg. (n.d.). H NMR Spectroscopy. Retrieved from [Link]

  • Sabinet African Journals. (n.d.). V-Substituted benzamides. Nmr spectroscopic study on substituted effects. Retrieved from [Link]

  • Zheng, Z., et al. (2023). Ortho‐Alkoxy‐benzamide Directed Formation of a Single Crystalline Hydrogen‐bonded Crosslinked Organic Framework and Its Boron Trifluoride Uptake and Catalysis.
  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • Modgraph. (2006). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. Retrieved from [Link]

  • PubChem. (n.d.). 2-Ethoxybenzamide. Retrieved from [Link]

  • NMRium. (n.d.). NMRium demo - Predict. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Oxidative Amidation of Benzaldehydes and Benzylamines with N-Substituted Formamides over Co/Al Hydrotalcite. Retrieved from [Link]

  • PROSPRE. (n.d.). 1H NMR Predictor. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • NMRdb.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). bmse000668 Benzamide at BMRB. Retrieved from [Link]

  • ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Retrieved from [Link]

  • NMR Wiki Q&A Forum. (2013, June 13). 2-Methoxybenzaldehyde. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C3H7Br CH3CH2CH2Br 1-bromopropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 n-propyl bromide 1-H nmr explaining spin-spin coupling for line splitting. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Biological Potency of 5-Bromo-2-propoxybenzamide and 2-methoxybenzamide

This guide provides a detailed comparison of the biological potency of two benzamide derivatives: 5-Bromo-2-propoxybenzamide and 2-methoxybenzamide. Benzamides represent a versatile chemical scaffold that is a cornerston...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparison of the biological potency of two benzamide derivatives: 5-Bromo-2-propoxybenzamide and 2-methoxybenzamide. Benzamides represent a versatile chemical scaffold that is a cornerstone in medicinal chemistry, giving rise to a wide array of therapeutic agents with diverse biological activities. Our analysis synthesizes available experimental data to offer researchers and drug development professionals a clear, objective comparison, highlighting known mechanisms of action, potency, and the experimental frameworks required for their evaluation.

Molecular Overview and Physicochemical Properties

The seemingly subtle structural differences between 5-Bromo-2-propoxybenzamide and 2-methoxybenzamide—specifically, the substitution at the 5-position (bromo vs. hydrogen) and the nature of the alkoxy group at the 2-position (propoxy vs. methoxy)—can lead to significant divergences in their physicochemical properties and, consequently, their biological activity.

Property5-Bromo-2-propoxybenzamide 2-methoxybenzamide
2D Structure 5-Bromo-2-propoxybenzamide Structure2-methoxybenzamide Structure
Molecular Formula C₁₀H₁₂BrNO₂C₈H₉NO₂
Molecular Weight 258.11 g/mol (approx.)151.16 g/mol [1][2]
XLogP3 2.9 (Predicted)0.8[1][2]
Hydrogen Bond Donors 11[2]
Hydrogen Bond Acceptors 22[2]

The addition of a bromine atom and the extension of the alkyl chain from methoxy to propoxy significantly increase the molecular weight and predicted lipophilicity (XLogP3) of 5-Bromo-2-propoxybenzamide. This higher lipophilicity may influence membrane permeability, metabolic stability, and protein binding characteristics, representing a critical divergence from 2-methoxybenzamide.

Comparative Biological Activity and Mechanism of Action

The biological activities of these two compounds are rooted in their distinct interactions with cellular targets. While data for 2-methoxybenzamide is well-defined, the profile for 5-Bromo-2-propoxybenzamide must be inferred from the broader activities of the benzamide class and related bromo-substituted analogs.

2-methoxybenzamide: A Hedgehog Pathway Inhibitor

Experimental evidence has firmly characterized 2-methoxybenzamide as an inhibitor of the Hedgehog (Hh) signaling pathway.[1] This pathway is a critical regulator of embryonic development and tissue homeostasis, and its aberrant activation is a known driver in several forms of cancer, including basal cell carcinoma and medulloblastoma.[4][5]

  • Mechanism of Action : 2-methoxybenzamide exerts its effect by targeting the Smoothened (Smo) protein, a key signal transducer in the Hh pathway.[1][4] In the pathway's "off" state, the receptor Patched (Ptch) inhibits Smo. Upon binding of a Hedgehog ligand (e.g., Shh), this inhibition is lifted, allowing Smo to translocate to the primary cilium and initiate a downstream signaling cascade that culminates in the activation of Gli transcription factors.[4][5] 2-methoxybenzamide disrupts this process by preventing the ciliary translocation of Smo, thereby silencing the pathway.[4][6] The ortho-positioning of the methoxy group is noted to be crucial for enhancing its interaction with biological targets compared to its meta- or para-analogs.[1]

G cluster_membrane Cell Membrane cluster_downstream Cytoplasm cluster_nucleus Nucleus Shh Shh Ligand Ptch Ptch Receptor Shh->Ptch Binds Smo Smoothened (Smo) Ptch->Smo Inhibits SUFU_Gli SUFU-Gli Complex (Inactive) Smo->SUFU_Gli Signal Transduction (via Primary Cilium) Cilium Primary Cilium Gli Gli Transcription Factor (Active) SUFU_Gli->Gli Gli Release TargetGenes Target Gene Expression Gli->TargetGenes Activates Nucleus Nucleus Compound 2-methoxybenzamide Compound->Smo Inhibits Ciliary Translocation G cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_readout Data Acquisition & Analysis A Seed NIH/3T3-Light II Reporter Cells C Treat Cells with Compounds/Controls A->C B Prepare Serial Dilutions of Compounds B->C D Add Shh Ligand to Activate Pathway C->D E Incubate for 48h D->E F Lyse Cells & Add Luciferase Substrate E->F G Measure Luminescence F->G H Calculate IC50 G->H

Caption: Workflow for the Hedgehog signaling luciferase reporter assay.

Protocol 2: Radioligand Receptor Binding Assay

This protocol provides a direct measure of the affinity (Kᵢ) of a compound for a specific receptor. It is a foundational method for primary screening and mechanism of action studies.

Objective: To determine the binding affinity (Kᵢ) of test compounds for a target receptor (e.g., Dopamine D3, Sigma-1).

Methodology:

  • Membrane Preparation: Homogenize tissues or cultured cells expressing the target receptor in an ice-cold buffer. Centrifuge the homogenate and resuspend the resulting membrane pellet in a fresh buffer. Determine the protein concentration using a BCA or Bradford assay.

  • Assay Setup: In a 96-well plate, combine the cell membranes (50-100 µg protein), a fixed concentration of a specific radioligand (e.g., [³H]-Spiperone for D3), and varying concentrations of the unlabeled test compound.

  • Control Wells:

    • Total Binding: Radioligand + membranes (no competitor).

    • Non-specific Binding (NSB): Radioligand + membranes + a high concentration of a known unlabeled ligand.

  • Incubation: Incubate the plate at room temperature or 37°C for 60-90 minutes to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound. Wash the filters with an ice-cold buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filter discs into scintillation vials, add scintillation fluid, and count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - NSB.

    • Plot the percentage of specific binding against the log of the competitor concentration.

    • Determine the IC₅₀ from the resulting curve.

    • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the radioligand concentration and Kₔ is its dissociation constant.

G A Prepare Receptor Membrane Homogenate B Incubate Membranes with: 1. Radioligand ([L]) 2. Test Compound (I) A->B C Separate Bound/Free [L] via Rapid Filtration B->C D Quantify Bound [L*] (Scintillation Counting) C->D E Data Analysis: - Determine IC50 - Calculate Ki via Cheng-Prusoff D->E

Caption: General workflow for a competitive radioligand binding assay.

Conclusion and Future Directions

This comparative guide illustrates a clear divergence in the current scientific understanding of 2-methoxybenzamide and 5-Bromo-2-propoxybenzamide.

  • 2-methoxybenzamide is a well-validated inhibitor of the Hedgehog signaling pathway, acting on the Smoothened receptor. [1][4]Its utility as a chemical scaffold for potent, nanomolar-range anticancer agents is supported by robust experimental data. [4][6]

  • 5-Bromo-2-propoxybenzamide remains a compound with an uncharacterized biological profile. Based on the broad pharmacology of the benzamide class and the physicochemical contributions of its bromo and propoxy substituents, it stands as a promising candidate for screening campaigns. Its increased lipophilicity relative to 2-methoxybenzamide suggests it may possess different pharmacokinetic properties and potentially target receptors within the central nervous system.

For researchers, the path forward is clear. The biological potency of 5-Bromo-2-propoxybenzamide must be determined empirically. Employing the detailed protocols for receptor binding and functional assays outlined in this guide will be the critical first step in elucidating its mechanism of action and therapeutic potential. A comparative in vivo study examining the efficacy of these compounds in relevant disease models, such as glioma or glioblastoma xenografts, would provide further valuable insights into their therapeutic potential. [7]

References

  • Title: Buy 2-Methoxybenzamide | 2439-77-2 - Smolecule Source: Smolecule URL
  • Source: National Institutes of Health (NIH)
  • Source: PubMed Central (PMC)
  • Title: Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives Source: ResearchGate URL
  • Title: Design, Synthesis, Molecular Docking and In vitro Biological Evaluation of Benzamide Derivatives as Novel Glucokinase Activators Source: Bentham Science Publishers URL
  • Title: Application Notes and Protocols for In Vivo Studies of 2-(Phenylamino)
  • Title: Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition Source: Semantic Scholar URL
  • Title: Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition Source: Semantic Scholar URL
  • Title: Mechanistic Insights into the Antimicrobial Effect of Benzodioxane-Benzamides Against Escherichia coli Source: MDPI URL
  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • Source: PubChem - National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • Title: Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs Source: ChemRxiv URL
  • Title: 5-Bromo-2-isopropoxybenzaldehyde | CAS 138505-25-6 Source: AMERICAN ELEMENTS URL
  • Title: N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO)
  • Title: Synthesis and binding profile of constrained analogues of N-[4-(4-arylpiperazin-1-yl)
  • Title: Synthesis of benzamide derivatives and evaluation of their in vitro and in silico tyrosinase inhibitory activities Source: ResearchGate URL
  • Title: Anti-Angiogenic and Anti-Proliferative Activity of 4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl)
  • Title: 5-Bromo-2-[(4-propoxybenzoyl)
  • Title: Development of high-affinity 5-HT3 receptor antagonists. 1.
  • Title: 5-HT and DA receptor affinity of arylpiperazine derivatives with terminal benzamide fragment Source: ResearchGate URL

Sources

Validation

Comparative Mass Spectrometric Profiling of 5-Bromo-2-propoxybenzamide

The following guide details the mass spectrometric profiling of 5-Bromo-2-propoxybenzamide , a halogenated benzamide scaffold often utilized in the development of D2/D3 dopamine receptor antagonists and antipsychotic pha...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the mass spectrometric profiling of 5-Bromo-2-propoxybenzamide , a halogenated benzamide scaffold often utilized in the development of D2/D3 dopamine receptor antagonists and antipsychotic pharmacophores.

This guide adopts a comparative analytical approach , benchmarking the fragmentation behavior of the target molecule against its structural analog, 5-Bromo-2-methoxybenzamide , to highlight specific diagnostic ions useful for high-throughput screening (HTS) and metabolite identification.

[1]

Executive Summary

5-Bromo-2-propoxybenzamide (C₁₀H₁₂BrNO₂) presents a distinct fragmentation signature driven by the interplay between the electron-withdrawing bromine atom and the electron-donating propoxy ether chain.[1] Unlike simpler analogs, the presence of the n-propyl group introduces a dominant McLafferty-like rearrangement pathway , providing a high-intensity diagnostic neutral loss channel (42 Da) that is absent in methoxy-substituted variants. This guide delineates the mechanistic origins of these ions to support structural elucidation in drug metabolism and pharmacokinetic (DMPK) studies.[1]

Part 1: Experimental Methodology

To ensure reproducibility, the following protocols for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are recommended.

1. LC-MS/MS Protocol (Electrospray Ionization - ESI)
  • Instrument: Triple Quadrupole MS (e.g., Agilent 6400 Series or Sciex Triple Quad).[1]

  • Ionization Source: ESI Positive Mode (+).[1]

  • Spray Voltage: 4500 V.

  • Source Temperature: 350°C.[1]

  • Collision Energy (CE): Ramped 10–40 eV to capture both labile ether cleavages and stable aromatic ring fragmentations.[1]

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (Proton source).[1]

    • B: Acetonitrile + 0.1% Formic Acid.[1]

  • Rationale: Acidic conditions promote protonation at the amide oxygen or nitrogen, initiating charge-remote fragmentation.[1]

2. GC-MS Protocol (Electron Impact - EI)
  • Instrument: Single Quadrupole GC-MS.[1]

  • Ionization Energy: 70 eV (Standard Hard Ionization).[1]

  • Inlet Temperature: 250°C.

  • Carrier Gas: Helium (1.0 mL/min).[1]

  • Rationale: 70 eV EI provides a "fingerprint" spectrum rich in radical cations, essential for library matching against NIST/Wiley databases.[1]

Part 2: Fragmentation Analysis & Mechanism

The fragmentation of 5-Bromo-2-propoxybenzamide is governed by three competitive pathways: Ether Dealkylation , Amide Cleavage , and Halogen Isotope Patterning .[1]

1. The Molecular Ion & Isotopic Signature

The presence of a single bromine atom confers a characteristic 1:1 doublet for all fragments retaining the aromatic ring.[1]

  • [M+H]⁺ (ESI): m/z 258.0 / 260.0

  • M⁺• (EI): m/z 257.0 / 259.0

2. Primary Pathway: The "Ortho-Effect" & Propene Loss

The most diagnostic feature of this molecule is the loss of the propyl chain.[1] Unlike a simple homolytic cleavage, the ortho-amide group facilitates a hydrogen transfer from the propyl


-carbon, leading to the elimination of a neutral propene molecule (42 Da).
  • Mechanism: Six-membered transition state (McLafferty-type).[1]

  • Product: 5-Bromo-2-hydroxybenzamide (Salicylamide derivative).[1]

  • Diagnostic Ions: m/z 216/218 (ESI) or m/z 215/217 (EI).

3. Secondary Pathway: Amide Elimination

Following (or competing with) the ether cleavage, the amide group is lost.[1]

  • Loss of NH₃ (17 Da): Common in ESI (ortho-hydroxy effect)

    
     Formation of a benzoxazole-type cation (m/z 199/201).[1]
    
  • Loss of NH₂ radical (16 Da): Common in EI

    
     Formation of the acylium ion (m/z 241/243).[1]
    
Part 3: Comparative Performance Guide

This section compares the target molecule against a standard alternative, 5-Bromo-2-methoxybenzamide , to demonstrate why the propoxy-derivative offers superior diagnostic utility in metabolic tracking.[1]

Feature5-Bromo-2-propoxybenzamide (Target)5-Bromo-2-methoxybenzamide (Alternative)Scientific Implication
Dominant Neutral Loss 42 Da (Propene) 15 Da (Methyl radical) or 30 Da (Formaldehyde)The 42 Da loss is highly specific to O-propyl/butyl chains, acting as a "reporter" for the ether moiety.[1] Methyl loss is non-specific.[1]
Base Peak (ESI) m/z 216/218 (Phenol-amide)m/z 230/232 (Molecular Ion)The propoxy group is more labile; the phenol fragment is often the base peak, confirming the core scaffold stability.
Metabolic Stability Low (O-dealkylation is rapid)Moderate to HighThe propoxy derivative is a sensitive probe for CYP450 O-dealkylation activity due to the accessible

-carbon.[1]
Isotope Pattern 1:1 (Br⁷⁹/Br⁸¹) 1:1 (Br⁷⁹/Br⁸¹) Both retain the bromine signature, allowing easy filtration of background noise in complex matrices.[1]
Part 4: Visualization of Fragmentation Pathways

The following diagram illustrates the competitive fragmentation pathways for the protonated molecular ion ([M+H]⁺), highlighting the critical Propene Loss pathway that distinguishes this compound.

Figure 1: ESI(+) Fragmentation pathway of 5-Bromo-2-propoxybenzamide showing the diagnostic propene loss.

Part 5: Detailed Data Summary

The table below summarizes the theoretical m/z values for the key fragments. Note that due to Bromine's isotopes (


 and 

), all ions containing the aromatic ring appear as doublets separated by 2 mass units.[1]
Fragment IdentityStructure DescriptionFormulam/z (

)
m/z (

)
Relative Abundance (Est.)
Precursor [M+H]⁺ Protonated Parent

258.0 260.0 100% (Low CE)
Fragment A Phenol-Amide (Base Peak)

216.0 218.0 High
Fragment B Acylium Ion (Amide Loss)

241.0243.0Medium
Fragment C Cyclized Benzoxazole

199.0201.0Medium-High
Fragment D Phenyl Cation

155.0157.0Low
References
  • NIST Mass Spectrometry Data Center. 5-Bromo-2-hydroxybenzaldehyde (Related Scaffold) Mass Spectrum.[1] National Institute of Standards and Technology.[1] [Link]

  • Korbakov, N., et al. (2009).[1] Crystal Structures of Some 2-Alkoxybenzamides. ResearchGate.[1] [Link]

  • PubChem. 5-Bromo-2-methoxybenzaldehyde Data Sheet. National Library of Medicine.[1] [Link]

Sources

Comparative

Technical Comparison Guide: IR Identification of 5-Bromo-2-propoxybenzamide

Executive Summary & Application Scope 5-Bromo-2-propoxybenzamide is a critical structural intermediate, often utilized in the synthesis of bioactive scaffolds (e.g., Ogerin analogs or benzoxazinone derivatives). In drug...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Scope

5-Bromo-2-propoxybenzamide is a critical structural intermediate, often utilized in the synthesis of bioactive scaffolds (e.g., Ogerin analogs or benzoxazinone derivatives). In drug development pipelines, the unambiguous identification of this compound against its metabolic precursors—specifically 5-bromo-2-hydroxybenzamide (5-bromosalicylamide) —is a mandatory Quality Control (QC) checkpoint.

This guide objectively compares the infrared (IR) spectral performance of the target molecule against its primary synthetic impurity. By leveraging the distinct vibrational shifts between the phenolic hydroxyl and the propyl ether moiety, researchers can establish a self-validating identification protocol without immediate recourse to NMR or MS.

Theoretical Framework: Vibrational Causality

To interpret the spectrum accurately, one must understand the mechanistic shifts occurring during the


-alkylation of the precursor.
The "Fingerprint" of Transformation

The synthesis typically involves the alkylation of 5-bromosalicylamide. The spectral transition is defined by two major events:

  • Loss of the Phenolic O-H: The broad, H-bonded hydroxyl stretch (3150–3400 cm⁻¹) disappears.

  • Gain of the Propyl Chain: Distinct aliphatic C-H stretching modes (2850–2960 cm⁻¹) and C-O-C ether stretching vibrations (1000–1250 cm⁻¹) emerge.

Comparative Spectral Architecture
Feature5-Bromo-2-propoxybenzamide (Target)5-Bromosalicylamide (Precursor/Alternative)
Functional Class Aryl Alkyl Ether / Primary AmidePhenolic / Primary Amide
H-Bonding Intermolecular (Amide-Amide)Intramolecular (Phenol-Carbonyl) & Intermolecular
Key Differentiator Aliphatic Propyl Chain Phenolic Hydroxyl

Comparative Analysis: Target vs. Alternatives

The following data establishes the pass/fail criteria for identifying the target. The "Alternative" here is defined as the unreacted starting material (5-bromosalicylamide), which is the most common impurity in the crude product.

Table 1: Critical Wavenumber Assignments
Vibrational ModeTarget: 5-Bromo-2-propoxybenzamide (cm⁻¹)Alternative: 5-Bromosalicylamide (cm⁻¹)Diagnostic Value
N-H Stretch (Amide)3350–3450 (Doublet) Sharp, distinct peaks (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

&

).
3150–3400 (Broad) Merged envelope due to O-H/N-H overlap.High: The target shows a clean doublet; the precursor shows a broad "hump."
C-H Stretch (Aliphatic)2960, 2870 Distinct

C-H from propyl group.
Absent Only aromatic

C-H (>3000 cm⁻¹) present.
Critical: Presence confirms successful propylation.
C=O Stretch (Amide I)1650–1680 Typical primary amide range.1630–1660 Shifted lower due to intramolecular H-bonding with phenol.Medium: Subtle shift; use as secondary confirmation.
C-O-C Stretch (Ether)1240–1260 (

)
1020–1050 (

)
Absent Replaced by Phenolic C-O (~1210–1230).High: Confirms formation of the ether linkage.
Ar-Br Stretch 500–700 500–700 Low: Present in both; confirms core scaffold integrity only.

Technical Insight: The disappearance of the broad O-H band at >3200 cm⁻¹ is the most rapid indicator of reaction completion. If a broad shoulder remains on the N-H doublet, significant unreacted precursor is present.

Experimental Protocol: ATR-FTIR Workflow

This protocol utilizes Attenuated Total Reflectance (ATR) for rapid, solvent-free analysis, minimizing the hygroscopic interference often seen in KBr pellets.

Equipment & Parameters
  • Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum or Bruker Alpha).

  • Accessory: Diamond or ZnSe ATR Crystal.

  • Resolution: 4 cm⁻¹.

  • Scans: 16–32 scans (sufficient for solid amides).

Step-by-Step Methodology
  • Background: Collect an air background spectrum to subtract atmospheric

    
     and 
    
    
    
    .
  • Sample Prep: Place ~2 mg of the solid 5-Bromo-2-propoxybenzamide directly onto the ATR crystal.

  • Contact: Apply pressure using the anvil until the force gauge reaches the optimal zone (ensure intimate contact for solid powders).

  • Acquisition: Record the spectrum from 4000 to 600 cm⁻¹.

  • Cleaning: Clean crystal with isopropanol; ensure no residue remains (check for "ghost" amide peaks at 1650 cm⁻¹).

Decision Logic & QC Pathway

The following diagram illustrates the logical decision tree for validating the compound identity based on the spectral data derived above.

QC_Workflow Start Start: Crude Solid Sample Acquire Acquire ATR-FTIR Spectrum (4000 - 600 cm⁻¹) Start->Acquire Check_OH Check 3200-3400 cm⁻¹ region: Is there a BROAD O-H envelope? Acquire->Check_OH Fail_OH FAIL: Precursor Present (5-Bromosalicylamide) Check_OH->Fail_OH Yes (Broad Band) Check_Aliphatic Check 2800-3000 cm⁻¹ region: Are Aliphatic C-H peaks present? Check_OH->Check_Aliphatic No (Sharp Doublet) Fail_Aliphatic FAIL: Missing Propyl Group (Check Reagents) Check_Aliphatic->Fail_Aliphatic No Check_Ether Check 1240-1260 cm⁻¹: Is Ether C-O stretch distinct? Check_Aliphatic->Check_Ether Yes (2960/2870 cm⁻¹) Check_Ether->Fail_Aliphatic No Pass PASS: Identity Confirmed 5-Bromo-2-propoxybenzamide Check_Ether->Pass Yes

Figure 1: QC Decision Tree for differentiating the target amide from its phenolic precursor.

References

  • NIST Mass Spectrometry Data Center. (2023). Benzaldehyde, 5-bromo-2-hydroxy- (5-Bromosalicylaldehyde) Spectral Data. National Institute of Standards and Technology.[1] [Link]

  • Oniga, O. et al. (2013). Synthesis and characterization of some new 5-bromo-2-hydroxy-benzamide derivatives. Farmacia. [Link]

  • Spectroscopy Online. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. [Link]

  • PubChem. (2025).[2] 5-Bromosalicylamide Compound Summary. National Library of Medicine.[2] [Link]

Sources

Validation

difference between 5-Bromo-2-propoxybenzamide and 5-Bromo-2-isopropoxybenzamide

Comparative Guide: 5-Bromo-2-propoxybenzamide vs. 5-Bromo-2-isopropoxybenzamide Executive Summary This guide provides a technical comparison between 5-Bromo-2-propoxybenzamide (n-Pr analog) and 5-Bromo-2-isopropoxybenzam...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: 5-Bromo-2-propoxybenzamide vs. 5-Bromo-2-isopropoxybenzamide

Executive Summary

This guide provides a technical comparison between 5-Bromo-2-propoxybenzamide (n-Pr analog) and 5-Bromo-2-isopropoxybenzamide (i-Pr analog) . While these two compounds are structural isomers sharing the molecular formula


, their divergent steric and electronic profiles dictate their utility in drug development.
  • The n-Propoxy analog is preferred when exploring linear hydrophobic pockets and maximizing metabolic stability against dealkylation.

  • The Isopropoxy analog is a critical tool for probing steric tolerance in the ortho-binding region and influencing the rotational barrier of the amide bond (the "Ortho Effect").

This document details their synthesis, physicochemical distinctions, and applications in Structure-Activity Relationship (SAR) studies, specifically within the context of D2/5-HT2 antagonists and HDAC inhibitors.

Chemical Architecture & Synthesis

Structural Isomerism

The core difference lies in the alkyl chain attached to the ether oxygen at the 2-position (ortho to the amide).

  • n-Propoxy : A flexible, linear chain (

    
    ). It extends the lipophilic reach without significant steric crowding at the attachment point.
    
  • Isopropoxy : A branched, bulky group (

    
    ). It introduces significant steric bulk proximal to the benzene ring, forcing the amide group out of planarity.
    
Synthetic Accessibility (The Bottleneck)

Both compounds are typically synthesized via O-alkylation of 5-bromo-2-hydroxybenzamide . However, the reaction kinetics differ significantly due to the nature of the alkyl halide used.

  • Reaction Type : Williamson Ether Synthesis (

    
    ).
    
  • Kinetic Profile :

    • n-Propyl Bromide: Primary halide. Fast, clean conversion.

    • Isopropyl Bromide: Secondary halide. Slower kinetics due to steric hindrance; competes with

      
       elimination (generating propylene gas), often requiring higher temperatures or stronger bases (
      
      
      
      vs.
      
      
      ).

Visualizing the Synthetic Pathway:

Synthesis Start 5-Bromo-2-hydroxybenzamide (Precursor) Product1 5-Bromo-2-propoxybenzamide (Linear Product) Start->Product1 K2CO3, DMF, 60°C Fast SN2 Product2 5-Bromo-2-isopropoxybenzamide (Branched Product) Start->Product2 Cs2CO3, DMF, 80°C Slow SN2 Reagent1 n-Propyl Bromide (Primary Halide) Reagent1->Product1 Reagent2 Isopropyl Bromide (Secondary Halide) Reagent2->Product2 SideProduct Elimination Byproduct (Propylene) Reagent2->SideProduct E2 Competition

Figure 1: Divergent synthetic kinetics for n-propyl vs. isopropyl alkylation.

Physicochemical & Functional Comparison

The choice between these two isomers is rarely arbitrary; it is a strategic decision in Lead Optimization.

Feature5-Bromo-2-propoxybenzamide5-Bromo-2-isopropoxybenzamideImpact on Drug Design
Steric Bulk (

)
Low (Linear)High (Branched)Isopropyl probes the "width" of the binding pocket; Propyl probes the "depth".
LogP (Lipophilicity) ~2.8 (Calculated)~2.7 (Calculated)Similar, but branching slightly lowers LogP due to reduced surface area.
Amide Planarity ModerateDistortedIsopropyl forces the amide out of plane, potentially breaking intramolecular H-bonds.
Metabolic Stability Susceptible to

-oxidation
Susceptible to CYP-mediated dealkylationIsopropyl is often more labile to oxidative dealkylation than n-propyl.
The "Ortho Effect" and Intramolecular Bonding

In 2-alkoxybenzamides, an intramolecular hydrogen bond often forms between the amide proton and the ether oxygen.

  • n-Propoxy : Allows for a planar conformation, stabilizing this H-bond (

    
    ). This mimics the "closed" conformation often required for D2 receptor antagonism.
    
  • Isopropoxy : The methyl groups of the isopropyl moiety clash with the amide carbonyl. This steric repulsion can disrupt the intramolecular H-bond, altering the molecule's 3D shape and electrostatic surface potential.

Experimental Protocols

Protocol A: Synthesis of 5-Bromo-2-isopropoxybenzamide (Optimized for Secondary Halides)

Rationale: Standard conditions often fail for isopropyl halides due to elimination. This protocol uses Cesium Carbonate to enhance nucleophilicity.

Materials:

  • 5-Bromo-2-hydroxybenzamide (1.0 eq)

  • 2-Bromopropane (1.5 eq)

  • Cesium Carbonate (

    
    ) (2.0 eq)
    
  • DMF (Anhydrous)

Step-by-Step:

  • Dissolution : Dissolve 5-Bromo-2-hydroxybenzamide in DMF (5 mL/mmol) in a round-bottom flask under

    
    .
    
  • Base Addition : Add

    
     in a single portion. Stir at RT for 30 mins to form the phenoxide anion. Observation: The suspension may turn yellow.
    
  • Alkylation : Add 2-bromopropane dropwise via syringe.

  • Heating : Heat the reaction to 80°C for 12–16 hours. Note: Higher temp is required for secondary halides compared to primary.

  • Workup : Cool to RT. Pour into ice-water (10x volume). The product should precipitate.

  • Purification : Filter the solid. If oily, extract with EtOAc. Recrystallize from Ethanol/Water.

Validation Criteria:

  • 1H NMR (DMSO-d6) : Look for the septet at

    
     ppm (1H) for the isopropyl CH, and a doublet at 
    
    
    
    ppm (6H) for the methyls.
  • Absence of OH : Confirm disappearance of the phenolic proton (

    
     ppm).
    

Biological Application Logic (SAR)

When designing ligands for GPCRs (like Dopamine D2) or enzymes (like HDACs), these two molecules serve as specific probes.

Visualizing the SAR Decision Tree:

SAR_Logic Decision SAR Objective Branch1 Probe Hydrophobic Depth Decision->Branch1 Branch2 Probe Steric Tolerance Decision->Branch2 Result1 Select n-Propoxy Analog (Linear Extension) Branch1->Result1 Result2 Select Isopropoxy Analog (Bulk Tolerance) Branch2->Result2 Outcome1 Outcome: Fits narrow, deep pockets Result1->Outcome1 Outcome2 Outcome: Tests rotational constraint (Ortho Effect) Result2->Outcome2

Figure 2: Decision framework for selecting between n-propyl and isopropyl analogs in drug design.

  • Case Study (D2 Antagonists) : In the development of substituted benzamides (e.g., Remoxipride analogs), the ortho-methoxy group is critical. Replacing it with n-propoxy often retains activity but alters metabolic clearance. Replacing it with isopropoxy frequently reduces affinity due to steric clash with the receptor wall, unless the pocket is exceptionally large [1, 3].

  • Case Study (HDAC Inhibitors) : For benzamide-based HDAC inhibitors, the ortho-substituent helps position the zinc-binding group. The bulkier isopropoxy group can lock the conformation, potentially improving selectivity for specific HDAC isoforms over others [2].

References

  • Structure-activity relationships of a series of substituted benzamides. PubMed. Retrieved from [Link] (General SAR of benzamides as D2 antagonists).

  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. NIH. Retrieved from [Link] (Discusses ortho-substitution effects on HDAC activity).

  • Synthesis and characterization of some new 5-bromo-2-hydroxy-benzamide derivatives. ResearchGate. Retrieved from [Link] (Synthetic pathways for 5-bromo-salicylamide derivatives).

  • Quantitative structure–activity relationship of 2,6-dimethoxy-N-(3-(4-substituted phenyl)isoxazol-5-yl)benzamide. NIH. Retrieved from [Link] (Analysis of steric effects in benzamide derivatives).

Safety & Regulatory Compliance

Handling

A Researcher's Guide to Handling 5-Bromo-2-propoxybenzamide: Essential Safety and Operational Protocols

In the fast-paced world of drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. Among these, 5-Bromo-2-propoxybenzamide, a halogenated aromatic amide, presents specif...

Author: BenchChem Technical Support Team. Date: February 2026

In the fast-paced world of drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. Among these, 5-Bromo-2-propoxybenzamide, a halogenated aromatic amide, presents specific handling requirements that necessitate a robust understanding of its potential hazards and the corresponding safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a deep, experience-driven perspective on safely managing this compound in a laboratory setting. Our goal is to empower researchers with the knowledge to not only protect themselves but also to ensure the integrity of their work.

Immediate Safety Briefing: Understanding the Risks

Before handling 5-Bromo-2-propoxybenzamide, a thorough understanding of its hazard profile is critical. According to available Safety Data Sheets (SDS), this compound is classified with the following hazards:

  • Acute Toxicity (Oral): Harmful if swallowed.[1][2][3][4]

  • Skin Irritation: Causes skin irritation.[1]

  • Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1]

  • Mutagenicity: Suspected of causing genetic defects.[2]

The presence of a bromine atom on the aromatic ring places it in the category of halogenated aromatic compounds, which are known to have a range of toxicological effects.[5] The primary routes of exposure are inhalation, ingestion, and skin or eye contact.[1][6][7] Therefore, all handling procedures must be designed to minimize or eliminate these exposure pathways.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when working with 5-Bromo-2-propoxybenzamide. The following table outlines the recommended PPE for various laboratory operations.

Operation Required PPE Rationale
Weighing and Aliquoting (Solid) Nitrile gloves, safety glasses with side shields, lab coat, and a dust mask or respirator.To prevent inhalation of fine particles and skin contact.
Dissolution and Solution Handling Nitrile gloves, chemical splash goggles, and a lab coat.To protect against splashes and direct skin contact.
Running Reactions and Work-up Nitrile gloves, chemical splash goggles, face shield, lab coat, and consider chemical-resistant apron and sleeves.Provides enhanced protection against larger volume splashes and potential exothermic events.
Spill Cleanup Chemical-resistant gloves (e.g., neoprene or butyl rubber), chemical splash goggles, face shield, chemical-resistant coveralls, and appropriate respiratory protection.Ensures full-body protection during emergency response.

Causality Behind PPE Choices:

  • Gloves: Nitrile gloves offer good resistance to a range of chemicals. However, for prolonged exposure or when handling larger quantities, consider double-gloving or using thicker, more robust gloves like neoprene.[8] Always inspect gloves for tears or punctures before use.

  • Eye and Face Protection: Safety glasses are the minimum requirement. Chemical splash goggles are essential when handling solutions to protect against splashes from all angles.[9][10] A face shield should be used in conjunction with goggles when there is a significant risk of splashing.[8][9]

  • Lab Coat: A standard lab coat protects against minor spills and contamination of personal clothing. For larger-scale work, a chemical-resistant apron provides an additional barrier.

  • Respiratory Protection: When handling the solid compound outside of a certified chemical fume hood, a NIOSH-approved respirator is crucial to prevent inhalation of airborne particles.[9][10]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan minimizes the risk of exposure and ensures procedural consistency.

Preparation and Weighing:
  • Designated Area: All handling of solid 5-Bromo-2-propoxybenzamide should be conducted in a designated area, preferably within a certified chemical fume hood or a ventilated balance enclosure.

  • Donning PPE: Before handling the compound, don the appropriate PPE as outlined in the table above.

  • Weighing: Use a tared weigh boat or glassine paper. Handle the container and spatula with care to avoid generating dust.

  • Cleaning: After weighing, carefully clean the balance and surrounding area with a damp cloth to remove any residual powder. Dispose of the cloth as hazardous waste.

Solution Preparation and Reactions:
  • Fume Hood: All manipulations involving solutions of 5-Bromo-2-propoxybenzamide must be performed in a certified chemical fume hood.

  • Vessel Selection: Use appropriate glassware that can be securely clamped.

  • Addition of Solvent: Add the solvent to the solid compound slowly to avoid splashing.

  • Heating and Stirring: If heating is required, use a controlled heating mantle and a stir plate. Monitor the reaction closely.

Workflow Diagram: PPE Selection Logic

PPE_Selection_Workflow start Start: Assess Task task What is the task? start->task solid_handling Weighing/Aliquoting Solid task->solid_handling Solid solution_handling Dissolution/Solution Handling task->solution_handling Solution reaction Running Reaction/Work-up task->reaction Reaction spill Spill Cleanup task->spill Spill ppe_solid Nitrile Gloves Safety Glasses Lab Coat Respirator solid_handling->ppe_solid ppe_solution Nitrile Gloves Chemical Goggles Lab Coat solution_handling->ppe_solution ppe_reaction Nitrile Gloves Chemical Goggles Face Shield Lab Coat Chem-Resistant Apron reaction->ppe_reaction ppe_spill Chem-Resistant Gloves Chemical Goggles Face Shield Coveralls Respirator spill->ppe_spill

Caption: Decision workflow for selecting appropriate PPE based on the handling task for 5-Bromo-2-propoxybenzamide.

Emergency and Disposal Plan: Preparedness is Key

Even with the best precautions, accidents can happen. A clear and well-rehearsed emergency plan is essential.

Spill Response:
  • Evacuate: Immediately evacuate the affected area and alert colleagues.

  • Isolate: Prevent the spread of the spill by using absorbent materials to create a barrier.

  • Ventilate: Ensure the area is well-ventilated.[1]

  • PPE: Don the appropriate spill cleanup PPE.

  • Neutralize/Absorb: For small spills, use a chemical spill kit with appropriate absorbent materials.

  • Collect: Carefully collect the absorbed material and contaminated items into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

Waste Disposal:

All waste contaminated with 5-Bromo-2-propoxybenzamide, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.

  • Segregation: Collect all brominated organic waste in a designated, labeled, and sealed container. Do not mix with other waste streams.

  • Labeling: Clearly label the waste container with "Hazardous Waste," the chemical name, and the associated hazards.

  • Storage: Store the waste container in a secondary containment bin in a designated waste accumulation area.

  • Disposal: Arrange for pickup and disposal by a licensed hazardous waste management company. Brominated waste often requires high-temperature incineration for complete destruction.[11] Some facilities may have processes for bromine recovery and recycling from waste streams.[12][13]

Conclusion: A Culture of Safety

The safe handling of 5-Bromo-2-propoxybenzamide is not merely a matter of following rules but of cultivating a deep-seated culture of safety. By understanding the "why" behind each procedural step and PPE recommendation, researchers can make informed decisions that protect themselves, their colleagues, and the integrity of their scientific endeavors. This guide serves as a foundational resource, but it is incumbent upon each individual to remain vigilant, continuously assess risks, and prioritize safety in all laboratory operations.

References

  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]

  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-5-hydroxybenzaldehyde. Retrieved from [Link]

  • PSFC. (n.d.). Halogenated Solvents. Retrieved from [Link]

  • Safelyio. (2026, January 12). Personal Protective Equipment for Chemical Handling. Retrieved from [Link]

  • Loba Chemie. (2019, January 28). 2-BROMO-5-HYDROXYBENZALDEHYDE MSDS. Retrieved from [Link]

  • American Elements. (n.d.). 5-Bromo-2-isopropoxybenzaldehyde. Retrieved from [Link]

  • ChemTalk. (n.d.). Lab Safety Equipment & PPE. Retrieved from [Link]

  • ResearchGate. (2025, July 27). Halogenated Aromatic Compounds. Retrieved from [Link]

  • Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Mechanism of action of toxic halogenated aromatics. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1983, December). Bromination Process For Disposal Of Spilled Hazardous Materials. Retrieved from [Link]

  • ChemSec. (n.d.). Halogenated compounds. Retrieved from [Link]

  • CHIMIA. (n.d.). Bromine Recycling in the Chemical Industry – An Example of Circular Economy. Retrieved from [Link]

  • Nordic Council of Ministers. (2014, March 4). Emission Measurements During Incineration of Waste Containing Bromine. Retrieved from [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]

  • Chemtalk. (n.d.). Bromine water - disposal. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.